molecular formula C6H14ClNO2 B131423 6-Aminohexanoic acid hydrochloride CAS No. 4321-58-8

6-Aminohexanoic acid hydrochloride

Cat. No.: B131423
CAS No.: 4321-58-8
M. Wt: 167.63 g/mol
InChI Key: AENOKLOQCCSDAZ-UHFFFAOYSA-N
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Description

6-Aminohexanoic acid hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C6H14ClNO2 and its molecular weight is 167.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59010. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-aminohexanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c7-5-3-1-2-4-6(8)9;/h1-5,7H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AENOKLOQCCSDAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80195786
Record name Aminocaproic acid hydrochloride
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Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4321-58-8
Record name Aminocaproic acid hydrochloride
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Record name 4321-58-8
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Aminocaproic acid hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMINOCAPROIC ACID HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 6-Aminohexanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Aminohexanoic acid hydrochloride, the hydrochloride salt of 6-aminohexanoic acid (also known as epsilon-aminocaproic acid, EACA), is a synthetic derivative of the amino acid lysine.[1][2] It is a well-established antifibrinolytic agent employed clinically to manage bleeding conditions characterized by excessive fibrinolysis.[1][3][4] Its primary therapeutic utility lies in preventing the premature breakdown of blood clots, making it invaluable in contexts such as surgical complications, certain hematologic disorders, and as a reversal agent for thrombolytic therapy.[1][3][5] This technical guide provides a detailed examination of its core mechanism of action, supported by quantitative data and experimental methodologies, for researchers, scientists, and professionals in drug development.

Core Mechanism of Action: Competitive Inhibition of Fibrinolysis

The therapeutic effect of 6-aminohexanoic acid is centered on its potent inhibition of the fibrinolytic system. This system is responsible for the enzymatic dissolution of fibrin clots, a crucial process for restoring blood flow after tissue repair.

The Fibrinolytic Pathway

The key enzyme in fibrinolysis is plasmin , a serine protease that degrades the fibrin mesh of a blood clot into soluble fragments.[1] Plasmin, however, circulates in the blood as an inactive zymogen called plasminogen . The activation of plasminogen to plasmin is mediated by plasminogen activators, primarily tissue plasminogen activator (tPA) and urokinase plasminogen activator (uPA).[1][6] For this activation to be efficient, plasminogen must first bind to fibrin within the clot.[1] This interaction is mediated by specific lysine-binding sites (LBS) located in the kringle domains of the plasminogen molecule.[2][7]

Fibrinolytic_Pathway cluster_clot Fibrin Clot cluster_activation Fibrin Fibrin FDPs Fibrin Degradation Products Fibrin->FDPs   Degrades Plasminogen Plasminogen Plasminogen->Fibrin Binds via Lysine-Binding Sites Plasminogen->p_act Activators tPA / uPA Plasmin Plasmin Activators->Plasmin Activators->p_act   Activates Plasmin->Fibrin p_act->Plasmin

Caption: The physiological fibrinolytic pathway.

Inhibitory Action of 6-Aminohexanoic Acid

As a structural analog of lysine, 6-aminohexanoic acid functions as a potent competitive inhibitor within the fibrinolytic cascade.[4][8] Its mechanism is twofold, though dominated by one primary action:

  • Inhibition of Plasminogen Activation (Primary Mechanism) : 6-aminohexanoic acid competitively binds to the lysine-binding sites on plasminogen and plasmin.[1][2][9] By occupying these sites, it blocks the attachment of plasminogen to the fibrin surface.[1][8] This prevention of binding is critical because it sequesters plasminogen away from its activators (tPA/uPA), which are most effective when all components are assembled on the fibrin clot. Consequently, the conversion of plasminogen to the active enzyme plasmin is significantly inhibited.[7][9] This action effectively preserves the integrity of the fibrin clot.[1]

  • Anti-Plasmin Activity (Secondary Mechanism) : At higher concentrations, 6-aminohexanoic acid can also non-competitively inhibit the activity of already-formed plasmin, though this effect is considered much weaker than its primary role in preventing plasminogen activation.[5][10]

Inhibition_Mechanism cluster_binding Plasminogen Plasminogen (with Lysine-Binding Sites) Activation_Blocked Plasminogen Activation Inhibited Plasminogen->Activation_Blocked Plasminogen->p_bind Normal Binding Fibrin Fibrin Fibrin->p_bind Six_AHH 6-Aminohexanoic Acid (Lysine Analog) Six_AHH->Plasminogen Competitively Binds Six_AHH->p_bind Blocks Binding

Caption: Inhibition of fibrinolysis by 6-aminohexanoic acid.

Quantitative Pharmacological Data

The clinical application and research of this compound are informed by its pharmacokinetic and pharmacodynamic properties.

Pharmacokinetic Properties

6-aminohexanoic acid is rapidly absorbed and distributed, with a short elimination half-life, necessitating a dosing regimen that includes a loading dose followed by continuous or frequent administration to maintain therapeutic levels.[3][8]

ParameterValueReference(s)
Absorption Rapid and complete from the GI tract.[8]
Bioavailability (Oral) ~100%[8]
Time to Peak Plasma Conc. 1.2 - 2 hours[4][8]
Volume of Distribution (Vd) 23 L (Oral); 30 L (IV)[5][8]
Metabolism Minimal hepatic metabolism.[3][8]
Excretion Primarily renal; ~65% as unchanged drug.[3][8]
Elimination Half-life 1 - 2 hours[3][8][10]
Pharmacodynamic Properties

The inhibitory potency of 6-aminohexanoic acid and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the rate of an enzymatic reaction by 50%.

CompoundParameterValueReference(s)
6-Aminohexanoic Acid (EACA) IC₅₀ (Antifibrinolytic Activity)0.2 mM[6]
H-EACA-NLeu-OH IC₅₀ (Antifibrinolytic Activity)< 0.02 mM[6]
H-d-Ala-Phe-Lys-EACA-NH₂ IC₅₀ (Antiamidolytic Activity)0.02 mM[11]
HCl × H-EACA-Cys(S-Bzl)-OH IC₅₀ (Antifibrinolytic Activity)0.04 mM[6]
HCl × H-EACA-Leu-OH IC₅₀ (Antifibrinolytic Activity)0.08 mM[6]

Experimental Protocols for Elucidating the Mechanism of Action

The antifibrinolytic properties of 6-aminohexanoic acid are commonly investigated using in vitro clot lysis assays. These experiments quantify the ability of the compound to inhibit the degradation of a fibrin clot induced by a plasminogen activator.

Representative Protocol: In Vitro tPA-Induced Plasma Clot Lysis Assay

This protocol provides a framework for assessing the inhibitory effect of 6-aminohexanoic acid on fibrinolysis in a plasma environment.

1. Objective: To determine the concentration-dependent inhibition of tPA-induced clot lysis by this compound by monitoring changes in optical density over time.

2. Materials:

  • Citrated human platelet-poor plasma (PPP)

  • This compound stock solution

  • Human tissue plasminogen activator (tPA)

  • Thrombin solution

  • Calcium chloride (CaCl₂) solution

  • Tris-buffered saline (TBS; pH 7.4)

  • 96-well microplate

  • Temperature-controlled microplate reader capable of kinetic reads at 405 nm

3. Methodology:

  • Preparation of Reagents: Prepare serial dilutions of this compound in TBS to achieve a range of final assay concentrations (e.g., 0.01 mM to 10 mM). Prepare working solutions of tPA, thrombin, and CaCl₂ at appropriate concentrations.

  • Assay Setup: In a 96-well microplate, add the following to each well in order:

    • 10 µL of TBS (control) or 6-aminohexanoic acid dilution.

    • 10 µL of tPA solution.

    • 120 µL of platelet-poor plasma.

  • Incubation: Incubate the plate at 37°C for 10 minutes to allow for inhibitor binding.

  • Clot Initiation: Initiate clotting by adding 20 µL of a pre-warmed thrombin/CaCl₂ solution to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Monitor the change in absorbance (optical density) at 405 nm every minute for at least 2 hours. The increase in absorbance reflects clot formation, while a subsequent decrease indicates clot lysis.

  • Data Analysis: Plot absorbance versus time for each concentration of 6-aminohexanoic acid. Determine the time to 50% clot lysis for each curve. The inhibition of fibrinolysis will be observed as a dose-dependent delay or complete prevention of the decrease in absorbance.

Experimental_Workflow Start Start: Prepare Reagents (Plasma, tPA, 6-AHH dilutions) Setup Assay Setup in 96-Well Plate: 1. Add 6-AHH or Control 2. Add tPA 3. Add Plasma Start->Setup Incubate Incubate at 37°C (10 minutes) Setup->Incubate Initiate Initiate Clotting (Add Thrombin/CaCl₂) Incubate->Initiate Measure Kinetic Measurement at 405 nm (Monitor Absorbance vs. Time) Initiate->Measure Analyze Data Analysis: Plot Curves and Determine Time to 50% Lysis Measure->Analyze End End: Quantify Inhibition Analyze->End

Caption: Experimental workflow for an in vitro clot lysis assay.

Conclusion

The mechanism of action of this compound is a clear and well-defined example of competitive inhibition within a critical physiological pathway. By acting as a lysine analog, it effectively prevents the activation of plasminogen to plasmin, thereby stabilizing fibrin clots and exerting a potent antifibrinolytic effect. A thorough understanding of this mechanism, supported by quantitative pharmacokinetic and pharmacodynamic data, is essential for its appropriate clinical use and for the development of novel antifibrinolytic therapies.

References

6-Aminohexanoic Acid Hydrochloride as a Lysine Analog in Fibrinolysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-aminohexanoic acid, a synthetic derivative of the amino acid lysine, serves as a potent inhibitor of the fibrinolytic system.[1][2] Its mechanism of action is centered on its structural similarity to lysine, allowing it to act as a competitive antagonist at the lysine-binding sites of plasminogen and plasmin.[2][3] This interaction prevents the binding of plasmin(ogen) to fibrin, thereby inhibiting the dissolution of blood clots.[1][3] This technical guide provides an in-depth overview of the role of 6-aminohexanoic acid hydrochloride in fibrinolysis, including its mechanism of action, quantitative binding data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows. This document is intended to be a valuable resource for researchers and professionals involved in the study of fibrinolysis and the development of antifibrinolytic agents.

The Fibrinolytic Pathway and the Role of Lysine

Fibrinolysis is the enzymatic process responsible for the degradation of fibrin clots, a critical step in maintaining blood vessel patency following hemostasis. The key enzyme in this pathway is plasmin, a serine protease that is generated from its inactive zymogen, plasminogen.[3] Plasminogen is converted to plasmin by plasminogen activators, such as tissue plasminogen activator (tPA) and urokinase plasminogen activator (uPA).[3]

The efficiency and localization of fibrinolysis are highly dependent on the interaction of plasminogen and plasmin with fibrin. This interaction is mediated by specialized structures on plasminogen called kringle domains, which contain lysine-binding sites (LBS).[4] These LBS recognize and bind to lysine residues exposed on the fibrin mesh, concentrating plasminogen and plasmin at the site of the clot and enhancing the efficiency of fibrin degradation.

dot

Fibrinolytic_Pathway Plasminogen Plasminogen Plasmin Plasmin tPA Tissue Plasminogen Activator (tPA) uPA Urokinase Plasminogen Activator (uPA) Fibrin_Clot Fibrin Clot Plasmin->Fibrin_Clot cleaves Fibrin_Degradation_Products Fibrin Degradation Products Plasmin->Fibrin_Degradation_Products tPA->Plasmin uPA->Plasmin

Caption: The Fibrinolytic Signaling Pathway.

Mechanism of Action of 6-Aminohexanoic Acid

6-aminohexanoic acid, also known as epsilon-aminocaproic acid (EACA), is a synthetic analog of lysine.[1] Its antifibrinolytic activity stems from its ability to competitively inhibit the lysine-binding sites on plasminogen and plasmin.[2] By occupying these sites, 6-aminohexanoic acid prevents the binding of plasminogen and plasmin to fibrin.[1] This inhibition has two major consequences:

  • Reduced Plasminogen Activation: The binding of plasminogen to fibrin facilitates its activation by tPA. By blocking this interaction, 6-aminohexanoic acid reduces the rate of plasmin generation at the clot surface.

  • Inhibition of Fibrin Degradation: 6-aminohexanoic acid prevents the binding of already formed plasmin to fibrin, thereby directly inhibiting the degradation of the fibrin clot.[3]

dot

Mechanism_of_Action cluster_Normal Normal Fibrinolysis cluster_Inhibition Inhibition by 6-Aminohexanoic Acid Plasminogen_N Plasminogen Fibrin_N Fibrin (with Lysine residues) Plasminogen_N->Fibrin_N binds to Plasminogen_I Plasminogen Fibrin_I Fibrin (with Lysine residues) Plasminogen_I->Fibrin_I binding blocked Six_AHA 6-Aminohexanoic Acid Six_AHA->Plasminogen_I competitively binds to Lysine Binding Sites

Caption: Mechanism of 6-Aminohexanoic Acid Action.

Quantitative Data

The efficacy of 6-aminohexanoic acid as a lysine analog is underscored by its binding affinity for plasminogen and its inhibitory concentrations in functional assays. The following tables summarize key quantitative data for 6-aminohexanoic acid and related compounds.

Table 1: Binding Affinities and Inhibition Constants

CompoundTargetParameterValueReference(s)
6-Aminohexanoic AcidPlasminogenKi5.7 µM[4]
L-LysineKringle 4 of PlasminogenKa24.4 mM⁻¹[5]
6-Aminohexanoic AcidKringle 4 of PlasminogenKaNot explicitly stated, but binding is shown[5]
Peptide with Lys50Kringle 4 of PlasminogenKa~1.4 mM⁻¹[6]

Table 2: In Vitro Efficacy in Fibrinolysis Assays

CompoundAssayParameterValueReference(s)
6-Aminohexanoic AcidStreptokinase-induced Plasminogen ActivationIC5010 µM[4]
H-d-Ala-Phe-Lys-EACA-NH₂Amidolytic activity of plasminIC500.02 mM[7]
6-Aminohexanoic Acidt-PA induced whole blood clot lysisEffective Concentration0.6 mM[8]

Experimental Protocols

The characterization of antifibrinolytic agents like 6-aminohexanoic acid relies on a variety of in vitro assays. Below are detailed methodologies for key experiments.

In Vitro Fibrin Clot Lysis Assay

This assay measures the ability of a compound to inhibit the lysis of a pre-formed fibrin clot.

Materials:

  • Human Plasminogen

  • Human α-Thrombin

  • Human Fibrinogen

  • Tissue Plasminogen Activator (tPA)

  • This compound

  • Tris-Buffered Saline (TBS), pH 7.4

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in TBS.

    • Prepare working solutions of human plasminogen, human fibrinogen, and tPA in TBS.

    • Prepare a working solution of human α-thrombin in TBS containing CaCl₂.

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • 50 µL of TBS

      • 20 µL of Fibrinogen solution

      • 10 µL of Plasminogen solution

      • 10 µL of the 6-aminohexanoic acid solution at various concentrations (or vehicle control).

  • Initiation of Clotting and Fibrinolysis:

    • To initiate the reaction, add 30 µL of a pre-mixed solution of tPA and thrombin to each well.

  • Data Acquisition:

    • Immediately place the plate in a plate reader pre-warmed to 37°C.

    • Measure the change in optical density (OD) at 405 nm every minute for 60-120 minutes. The increase in OD reflects clot formation, and the subsequent decrease indicates clot lysis.

  • Data Analysis:

    • Plot the OD405nm versus time for each concentration of 6-aminohexanoic acid.

    • Determine the time to 50% clot lysis (the time it takes for the OD to decrease by 50% from its peak).

    • Calculate the IC50 value, which is the concentration of 6-aminohexanoic acid that causes a 50% inhibition of clot lysis.

Plasmin Generation Assay (Chromogenic Substrate Method)

This assay quantifies the generation of plasmin from plasminogen in the presence of an activator and an inhibitor.

Materials:

  • Human Plasminogen

  • Tissue Plasminogen Activator (tPA)

  • Chromogenic plasmin substrate (e.g., S-2251)

  • This compound

  • Tris-Buffered Saline (TBS), pH 7.4

  • 96-well microplate

  • Plate reader capable of kinetic measurements at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in TBS.

    • Prepare working solutions of human plasminogen, tPA, and the chromogenic substrate in TBS.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of human plasminogen solution.

    • Add 25 µL of the 6-aminohexanoic acid solution at various concentrations (or vehicle control).

    • Add 25 µL of tPA solution to initiate plasminogen activation.

  • Substrate Addition and Data Acquisition:

    • After a short pre-incubation (e.g., 5 minutes at 37°C), add 25 µL of the chromogenic substrate to each well.

    • Immediately place the plate in a plate reader pre-warmed to 37°C.

    • Measure the absorbance at 405 nm every 30 seconds for 30 minutes. The rate of increase in absorbance is proportional to the plasmin activity.

  • Data Analysis:

    • Calculate the initial rate of reaction (V₀) for each concentration of 6-aminohexanoic acid from the linear portion of the absorbance versus time curve.

    • Plot the V₀ against the concentration of 6-aminohexanoic acid to determine the IC50 value.

dot

Experimental_Workflow start Start reagent_prep Reagent Preparation (Plasminogen, Fibrinogen, tPA, 6-Aminohexanoic Acid) start->reagent_prep assay_setup Assay Setup in 96-well Plate (Addition of Reagents and Inhibitor) reagent_prep->assay_setup initiation Initiate Clotting and Fibrinolysis (Addition of Thrombin/tPA) assay_setup->initiation data_acq Data Acquisition (Kinetic OD measurement at 405 nm) initiation->data_acq data_analysis Data Analysis (Plot OD vs. Time, Calculate Lysis Time) data_acq->data_analysis results Determine IC50 of 6-Aminohexanoic Acid data_analysis->results end End results->end

Caption: A Typical Experimental Workflow.

Conclusion

This compound is a well-characterized lysine analog that serves as a valuable tool in both clinical practice and research for the inhibition of fibrinolysis. Its mechanism of action, centered on the competitive inhibition of lysine-binding sites on plasminogen and plasmin, is well-established. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for scientists and drug development professionals working in the field of hemostasis and thrombosis. A thorough understanding of the principles and methodologies outlined herein is crucial for the accurate assessment of existing antifibrinolytic agents and the development of novel therapeutics.

References

An In-depth Technical Guide to 6-Aminohexanoic Acid Hydrochloride: Chemical Properties, Structure, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for 6-aminohexanoic acid hydrochloride. The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts.

Chemical Properties and Structure

This compound is the hydrochloride salt of 6-aminohexanoic acid, a derivative of the amino acid lysine.[1][2] It is a white crystalline powder.[3] This compound is primarily recognized for its role as an antifibrinolytic agent, where it competitively inhibits the activation of plasminogen to plasmin, a key enzyme in the dissolution of fibrin clots.[1][4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₆H₁₄ClNO₂
Molecular Weight 167.63 g/mol
CAS Number 4321-58-8
Appearance White crystalline powder[3]
Melting Point 204 °C (for 6-aminohexanoic acid)[6]
Solubility Soluble in water[6]
pKa Not explicitly found
LogP Not explicitly found
Structural Information

6-Aminohexanoic acid possesses a flexible six-carbon aliphatic chain with a carboxylic acid group at one end and an amino group at the other.[7] The hydrochloride salt forms by the protonation of the amino group.

IdentifierValueReference
IUPAC Name This compound
SMILES C(CCC(=O)O)CCN.Cl
InChI InChI=1S/C6H13NO2.ClH/c7-5-3-1-2-4-6(8)9/h1-5,7H2,(H,8,9);1H[8]

Experimental Protocols

This section details the methodologies for the synthesis and characterization of this compound.

Synthesis of 6-Aminohexanoic Acid

The following protocol is based on the hydrolysis of caprolactam.[9]

Materials:

  • Caprolactam

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution

  • n-Butanol

  • Isopropanol

  • Acetic acid

  • Activated charcoal

Procedure:

  • Hydrolysis: In a suitable reaction vessel, dissolve caprolactam in concentrated hydrochloric acid. Heat the mixture to reflux and maintain for several hours to ensure complete hydrolysis.

  • Neutralization and Extraction: Cool the reaction mixture and neutralize with a sodium hydroxide solution to a pH of approximately 7. Add n-butanol and stir to extract the 6-aminohexanoic acid into the organic layer. Separate the organic layer.

  • Purification: Treat the n-butanol extract with activated charcoal to remove colored impurities and filter.

  • Crystallization: Add a mixture of isopropanol and acetic acid to the filtrate to precipitate the 6-aminohexanoic acid. Cool the mixture to enhance crystallization.

  • Isolation and Drying: Filter the precipitated solid, wash with cold isopropanol, and dry under reduced pressure to yield purified 6-aminohexanoic acid.

To obtain the hydrochloride salt, the purified 6-aminohexanoic acid can be dissolved in an appropriate solvent and treated with a stoichiometric amount of hydrochloric acid, followed by recrystallization.

Spectroscopic Analysis

Objective: To confirm the chemical structure of this compound by ¹H and ¹³C NMR.

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Number of scans (NS): 16

    • Relaxation delay (D1): 1 s

    • Pulse sequence: zg30

    • Acquisition time (AQ): ~3-4 s

    • Spectral width (SW): ~12-16 ppm

¹³C NMR Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Number of scans (NS): 1024 or more, depending on concentration.

    • Relaxation delay (D1): 2 s

    • Pulse sequence: zgpg30 (proton-decoupled)

    • Acquisition time (AQ): ~1-2 s

    • Spectral width (SW): ~200-240 ppm

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference.

  • Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Objective: To determine the molecular weight and fragmentation pattern of 6-aminohexanoic acid.

Sample Preparation:

  • Prepare a dilute solution of 6-aminohexanoic acid in a suitable solvent compatible with the ionization source (e.g., methanol/water mixture).

LC-MS/MS Analysis: [10]

  • Liquid Chromatography (LC):

    • Column: A suitable reversed-phase or HILIC column.[10]

    • Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid.

    • Flow Rate: 0.2-0.5 mL/min.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.[10]

    • Mass Analyzer: Quadrupole time-of-flight (Q-TOF) or triple quadrupole.[11]

    • Scan Range: m/z 50-500.

    • Collision Energy: Ramped or fixed, depending on the desired fragmentation.[11]

Data Analysis:

  • Identify the protonated molecular ion [M+H]⁺ in the full scan mass spectrum.

  • Analyze the MS/MS spectrum to identify characteristic fragment ions.

Biological Activity and Signaling Pathway

6-Aminohexanoic acid's primary biological role is the inhibition of fibrinolysis. It acts as a lysine analog, binding to the lysine-binding sites of plasminogen and plasmin.[1][4] This prevents their interaction with fibrin, thereby inhibiting the dissolution of the fibrin clot.[1]

Fibrinolysis Signaling Pathway

The following diagram illustrates the fibrinolysis pathway and the inhibitory action of 6-aminohexanoic acid.

Fibrinolysis_Pathway Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin FDPs Fibrin Degradation Products Plasmin->FDPs Degradation tPA_uPA t-PA / u-PA (Plasminogen Activators) tPA_uPA->Plasmin Activation Fibrinogen Fibrinogen Fibrin Fibrin (Clot) Fibrinogen->Fibrin Fibrin->FDPs Thrombin Thrombin Thrombin->Fibrin Conversion AAH 6-Aminohexanoic Acid AAH->Plasminogen Inhibition AAH->Plasmin Inhibition Enzyme_Inhibition_Workflow Start Start: Hypothesis (Compound inhibits enzyme) EnzymePrep Enzyme and Substrate Preparation & Purification Start->EnzymePrep AssayDev Enzyme Activity Assay Development EnzymePrep->AssayDev KineticAssays Kinetic Assays (with and without inhibitor) AssayDev->KineticAssays DataAnalysis Data Analysis (Michaelis-Menten, Lineweaver-Burk) KineticAssays->DataAnalysis DetInhType Determine Inhibition Type (Competitive, Non-competitive, etc.) DataAnalysis->DetInhType CalcKi Calculate Inhibition Constant (Ki) DetInhType->CalcKi Conclusion Conclusion CalcKi->Conclusion

References

The Antifibrinolytic Role of 6-Aminohexanoic Acid Hydrochloride: A Technical Guide to its Inhibition of Plasminogen Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the role of 6-aminohexanoic acid hydrochloride in the inhibition of plasminogen activation. As a synthetic lysine analog, 6-aminohexanoic acid is a crucial pharmacological tool and therapeutic agent for managing hyperfibrinolytic states. This document details its mechanism of action, presents quantitative data on its inhibitory effects, provides detailed experimental protocols for studying its activity, and visualizes the key pathways and workflows. The information herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this important antifibrinolytic agent.

Introduction

Fibrinolysis is the physiological process of breaking down fibrin clots, a critical mechanism for maintaining blood vessel patency. The key enzyme in this process is plasmin, which is generated from its inactive zymogen, plasminogen, by plasminogen activators such as tissue plasminogen activator (tPA) and urokinase plasminogen activator (uPA).[1][2] Dysregulation of fibrinolysis can lead to either thrombotic or hemorrhagic disorders. In conditions of excessive fibrinolysis, known as hyperfibrinolysis, the use of antifibrinolytic agents is essential.

6-Aminohexanoic acid, a synthetic derivative of the amino acid lysine, is a widely used antifibrinolytic drug.[1] It functions by competitively inhibiting the binding of plasminogen and plasmin to fibrin, thereby preventing the activation of plasminogen and the subsequent degradation of fibrin clots.[1] This guide will explore the molecular interactions and functional consequences of 6-aminohexanoic acid's role in the fibrinolytic system.

Mechanism of Action

The primary mechanism by which 6-aminohexanoic acid inhibits plasminogen activation is through its structural similarity to lysine. Plasminogen and plasmin possess specialized domains known as kringle domains, which contain lysine-binding sites (LBS).[1] These LBS are crucial for the binding of plasminogen and plasmin to lysine residues on the surface of fibrin. This interaction is a prerequisite for efficient plasminogen activation by tPA and for the localization of plasmin's enzymatic activity to the fibrin clot.

6-Aminohexanoic acid acts as a competitive antagonist at these lysine-binding sites.[1] By occupying the LBS on plasminogen, 6-aminohexanoic acid prevents plasminogen from binding to fibrin. This disruption of the plasminogen-fibrin interaction has two major consequences:

  • Inhibition of Plasminogen Activation: The binding of plasminogen to fibrin induces a conformational change in the plasminogen molecule, rendering it a more efficient substrate for tPA.[3] By blocking this binding, 6-aminohexanoic acid prevents this conformational change and thereby significantly reduces the rate of plasmin generation.

  • Inhibition of Fibrinolysis: Even if some plasmin is formed, 6-aminohexanoic acid can also bind to the LBS of plasmin, preventing it from binding to fibrin and exerting its enzymatic activity.

The binding of 6-aminohexanoic acid to the kringle domains induces a significant conformational change in the plasminogen molecule, shifting it to a more extended and flexible form.[4] This altered conformation is less amenable to activation by plasminogen activators.

Quantitative Data

The inhibitory effect of 6-aminohexanoic acid on plasminogen activation and plasmin activity has been quantified in various studies. The following tables summarize key quantitative data.

ParameterValueKringle Domain(s)Experimental ConditionsReference(s)
Dissociation Constant (Kd)
6-Aminohexanoic Acid9 µMKringle 1Purified human plasminogenNot specified
6-Aminohexanoic Acid5 mMKringle 4 and 5Purified human plasminogenNot specified
6-Aminohexanoic AcidWeak bindingKringle 2Purified human plasminogenNot specified
6-Aminohexanoic AcidNo bindingKringle 3Purified human plasminogenNot specified

Table 1: Binding Affinity of 6-Aminohexanoic Acid for Plasminogen Kringle Domains. This table presents the dissociation constants (Kd) for the interaction of 6-aminohexanoic acid with the individual kringle domains of human plasminogen.

CompoundIC50Assay TypeExperimental ConditionsReference(s)
6-Aminohexanoic Acid (EACA)0.2 mMAntifibrinolytic assayNot specified[5]
H-EACA-NLeu-OH< 0.02 mMAntifibrinolytic assayNot specified[5]
HCl x H-EACA-Cys(S-Bzl)-OH0.04 mMAntifibrinolytic assayNot specified[5]
HCl x H-EACA-Leu-OH0.08 mMAntifibrinolytic assayNot specified[5]
H-EACA-L-Phe-OH0.16 mMAntifibrinolytic assayNot specified[5]
H-d-Ala-Phe-Lys-EACA-NH20.02 mMAmidolytic activity of plasminNot specified[5]

Table 2: Inhibitory Concentration (IC50) of 6-Aminohexanoic Acid and its Derivatives. This table summarizes the IC50 values for 6-aminohexanoic acid and several of its peptide derivatives in different functional assays.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Plasminogen Activation and Inhibition by 6-Aminohexanoic Acid

The following diagram illustrates the key steps in the activation of plasminogen to plasmin and the inhibitory action of 6-aminohexanoic acid.

PlasminogenActivation cluster_activation Plasminogen Activation Pathway cluster_inhibition Inhibition by 6-Aminohexanoic Acid Plasminogen Plasminogen (Inactive Zymogen) Plasminogen_Fibrin Plasminogen-Fibrin Complex Plasminogen->Plasminogen_Fibrin Binds to Plasminogen_AHA Plasminogen-AHA Complex (Inactive) Plasminogen->Plasminogen_AHA tPA tPA / uPA (Plasminogen Activators) Plasmin Plasmin (Active Enzyme) tPA->Plasmin Activates Fibrin Fibrin Clot (with Lysine Residues) Fibrin->Plasminogen_Fibrin FDPs Fibrin Degradation Products (FDPs) Fibrin->FDPs Plasminogen_Fibrin->Plasmin Enhanced Activation Plasmin->FDPs Degrades AHA 6-Aminohexanoic Acid AHA->Plasminogen_AHA Binds to Lysine Binding Sites Plasminogen_AHA->Plasminogen_Fibrin Blocks Binding

Figure 1: Mechanism of Plasminogen Activation and its Inhibition. This diagram shows the conversion of plasminogen to plasmin and the subsequent fibrin degradation, highlighting the inhibitory role of 6-aminohexanoic acid.

Experimental Workflow for a Chromogenic Plasminogen Activation Assay

This workflow outlines the key steps in a typical chromogenic assay to measure the effect of 6-aminohexanoic acid on plasminogen activation.

ChromogenicAssayWorkflow start Start reagent_prep Prepare Reagents: - Plasminogen - tPA - Chromogenic Substrate - 6-Aminohexanoic Acid (Inhibitor) start->reagent_prep plate_setup Add Reagents to 96-well Plate: - Plasminogen - 6-Aminohexanoic Acid (at various concentrations) - tPA (to initiate reaction) reagent_prep->plate_setup incubation Incubate at 37°C plate_setup->incubation substrate_add Add Chromogenic Substrate incubation->substrate_add read_absorbance Measure Absorbance at 405 nm (kinetic or endpoint) substrate_add->read_absorbance data_analysis Analyze Data: - Plot Absorbance vs. Time - Calculate Initial Velocity - Determine IC50 of 6-Aminohexanoic Acid read_absorbance->data_analysis end End data_analysis->end

Figure 2: Chromogenic Plasminogen Activation Assay Workflow. This diagram outlines the procedural steps for quantifying the inhibitory effect of 6-aminohexanoic acid on plasminogen activation.

Experimental Protocols

Chromogenic Plasminogen Activation Assay

This protocol is designed to quantify the inhibition of tPA-mediated plasminogen activation by this compound.

Materials and Reagents:

  • Human Glu-Plasminogen

  • Human tissue Plasminogen Activator (tPA)

  • Chromogenic plasmin substrate (e.g., S-2251: H-D-Val-Leu-Lys-p-Nitroanilide)

  • This compound

  • Tris-buffered saline (TBS), pH 7.4

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of human Glu-plasminogen in TBS.

    • Prepare a stock solution of human tPA in TBS.

    • Prepare a stock solution of the chromogenic substrate in sterile water.

    • Prepare a stock solution of this compound in TBS and create a series of dilutions to test a range of concentrations.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • 50 µL of TBS

      • 20 µL of plasminogen solution

      • 10 µL of 6-aminohexanoic acid dilution or TBS (for control wells)

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation and Measurement:

    • To initiate the reaction, add 20 µL of tPA solution to each well.

    • Immediately add 10 µL of the chromogenic substrate solution to each well.

    • Place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 405 nm every minute for 60 minutes (kinetic reading).

  • Data Analysis:

    • For each concentration of 6-aminohexanoic acid, determine the initial rate of the reaction (V₀) by calculating the slope of the linear portion of the absorbance versus time squared plot.

    • Plot the percentage of inhibition (compared to the control without inhibitor) against the logarithm of the 6-aminohexanoic acid concentration.

    • Determine the IC50 value, which is the concentration of 6-aminohexanoic acid that causes 50% inhibition of plasminogen activation.

Turbidimetric Fibrin Clot Lysis Assay

This protocol measures the effect of this compound on the lysis of a fibrin clot.

Materials and Reagents:

  • Human Fibrinogen

  • Human Plasminogen

  • Human α-Thrombin

  • Human tissue Plasminogen Activator (tPA)

  • This compound

  • HEPES buffer with 1% BSA

  • Calcium Chloride (CaCl₂) solution

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a solution of fibrinogen in HEPES buffer.

    • Prepare solutions of plasminogen, thrombin, and tPA in HEPES buffer with 1% BSA.

    • Prepare a stock solution of this compound in HEPES buffer and create a series of dilutions.

    • Prepare a CaCl₂ solution in HEPES buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • 70 µL of platelet-poor plasma (or a solution of purified fibrinogen and plasminogen)

      • 10 µL of 6-aminohexanoic acid dilution or HEPES buffer (for control)

      • 20 µL of tPA solution

  • Initiation and Measurement:

    • To initiate clotting and subsequent lysis, add a mixture containing thrombin and CaCl₂ to each well.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 405 nm every 30 seconds for at least 2 hours. The absorbance will first increase as the fibrin clot forms and then decrease as the clot lyses.

  • Data Analysis:

    • Plot the absorbance versus time for each concentration of 6-aminohexanoic acid.

    • Determine the clot lysis time, which is often defined as the time from the peak turbidity to 50% of the peak turbidity.

    • Analyze the effect of different concentrations of 6-aminohexanoic acid on the clot lysis time.

Conclusion

This compound is a potent inhibitor of plasminogen activation and fibrinolysis. Its mechanism of action, centered on the competitive blockade of lysine-binding sites on plasminogen and plasmin, is well-established. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential and applications of this and other antifibrinolytic agents. A thorough understanding of its biochemical interactions is paramount for its effective use in clinical settings and for the development of novel antifibrinolytic therapies.

References

An In-depth Technical Guide to the Antifibrinolytic Activity of 6-Aminohexanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-aminohexanoic acid hydrochloride, a synthetic lysine analog, is a well-established antifibrinolytic agent utilized to mitigate excessive bleeding by inhibiting the breakdown of blood clots.[1][2][3] This technical guide provides a comprehensive overview of the core antifibrinolytic activity of this compound. It delves into its mechanism of action, presents quantitative data on its efficacy from clinical studies, and furnishes detailed protocols for key in vitro experiments used to evaluate its activity. This document is intended to serve as a thorough resource for researchers, scientists, and professionals involved in drug development and hematology research.

Mechanism of Antifibrinolytic Action

The primary mechanism of action of this compound is its competitive inhibition of plasminogen activation.[1][3] As a structural analog of the amino acid lysine, it binds reversibly to the lysine-binding sites on both plasminogen and its active form, plasmin.[2][4] These lysine-binding sites are crucial for the attachment of plasminogen and plasmin to the fibrin clot. By occupying these sites, this compound effectively prevents the formation of the ternary complex between fibrin, plasminogen, and tissue plasminogen activator (tPA), which is essential for the conversion of plasminogen to plasmin.[5] This inhibition of plasmin generation leads to the stabilization of the fibrin clot and a reduction in fibrinolysis.[3][6]

Signaling Pathway of Fibrinolysis and Inhibition by this compound

The following diagram illustrates the fibrinolytic pathway and the inhibitory role of this compound.

Fibrinolysis_Pathway cluster_inhibition Inhibition Plasminogen Plasminogen Plasmin Plasmin tPA Tissue Plasminogen Activator (tPA) tPA->Plasmin Fibrin_Clot Fibrin Clot FDPs Fibrin Degradation Products (FDPs) Fibrin_Clot->FDPs AAH 6-Aminohexanoic Acid Hydrochloride AAH->Plasminogen Inhibits binding to Fibrin AAH->tPA Inhibits binding to Fibrin

Mechanism of this compound

Quantitative Data on Efficacy

The clinical efficacy of this compound has been evaluated in numerous studies, particularly in surgical settings where blood loss is a significant concern. The following tables summarize key quantitative data from meta-analyses of randomized controlled trials.

Table 1: Efficacy of this compound in Cardiac Surgery
OutcomeComparisonResult95% Confidence Intervalp-valueCitation
Total Blood Loss vs. Placebo240 mL less blood loss-341 to -140 mL<0.001[7]
Transfusion Rate (pRBCs) vs. Placebo37% reduced rate (RR)0.44 to 0.900.010[7]
Re-exploration for Bleeding vs. PlaceboOdds Ratio: 0.540.22 to 1.330.179[8]
Stroke vs. PlaceboOdds Ratio: 0.470.15 to 1.560.22[8]
Mortality vs. PlaceboNo significant difference-0.710[8]
Table 2: Efficacy of this compound in Total Knee and Hip Arthroplasty
OutcomeComparisonResult95% Confidence Intervalp-valueCitation
Total Blood Loss vs. PlaceboSignificantly reduced-<0.001[9]
Hemoglobin Drop vs. PlaceboSignificantly reduced-<0.001[9]
Transfusion Requirement vs. PlaceboSignificantly reduced (RD)-0.280 to -0.141<0.001[9]
Thromboembolic Events vs. PlaceboNo increased risk--[10]

RR: Risk Ratio; RD: Risk Difference

Table 3: Pharmacokinetic and In Vitro Data
ParameterValueCitation
Plasma Concentration for Fibrinolysis Inhibition ~130 mcg/mL
Half-Life Approximately 2 hours[2]
Excretion Primarily unchanged in urine[1]

Detailed Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to assess the antifibrinolytic activity of compounds like this compound.

Turbidimetric Plasma Clot Lysis Assay

This assay measures the formation and lysis of a clot in plasma by monitoring changes in optical density over time.

4.1.1 Materials and Reagents

  • 96-well microtiter plate

  • Spectrophotometer with kinetic reading capabilities (405 nm)

  • Citrated platelet-poor plasma (PPP)

  • Recombinant tissue factor (TF)

  • Recombinant tissue plasminogen activator (tPA)

  • Calcium chloride (CaCl₂) solution (e.g., 25 mM)

  • HEPES buffer

  • This compound solutions of varying concentrations

  • Vehicle control (e.g., saline)

4.1.2 Experimental Procedure

  • Prepare working solutions of TF, tPA, and this compound in HEPES buffer to desired final concentrations.

  • In a 96-well plate, add in the following order:

    • 50 µL of PPP to each well.

    • 10 µL of this compound solution or vehicle control.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate clot formation and lysis by adding a pre-warmed mixture of TF, tPA, and CaCl₂ to each well.

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Measure the absorbance at 405 nm every minute for a duration sufficient to observe complete clot lysis (e.g., 120 minutes).

4.1.3 Data Analysis

  • Plot absorbance (turbidity) versus time for each concentration of this compound and the control.

  • Determine the clot lysis time (CLT), often defined as the time from the peak turbidity to 50% lysis.

  • Calculate the percentage inhibition of fibrinolysis for each concentration of this compound relative to the vehicle control.

Rotational Thromboelastometry (ROTEM) / Thromboelastography (TEG) Assay for Hyperfibrinolysis

Viscoelastic assays like ROTEM and TEG provide a global assessment of hemostasis, including fibrinolysis. To test antifibrinolytic agents, hyperfibrinolysis is induced in vitro.

4.2.1 Materials and Reagents

  • ROTEM or TEG analyzer and corresponding cuvettes and pins

  • Citrated whole blood

  • Recombinant tissue plasminogen activator (tPA) to induce hyperfibrinolysis

  • Calcium chloride solution (provided with the instrument)

  • This compound solutions

  • Vehicle control

4.2.2 Experimental Procedure

  • Collect fresh citrated whole blood from healthy donors.

  • Prepare dilutions of this compound and a stock solution of tPA.

  • For each test, pipette the following into the instrument's cuvette:

    • 300 µL of citrated whole blood.

    • A specific volume of the this compound solution or vehicle control.

    • A specific volume of the tPA solution to induce a measurable level of fibrinolysis (the exact concentration needs to be optimized).

  • Add the appropriate activator (e.g., for EXTEM on ROTEM) and calcium chloride to initiate the reaction.

  • Run the analysis according to the manufacturer's instructions for at least 60 minutes to observe the lytic phase.

4.2.3 Data Analysis

  • Analyze the ROTEM/TEG tracing for key parameters, including:

    • Clotting Time (CT) / Reaction Time (R): Time to initial clot formation.

    • Clot Formation Time (CFT) / Kinetics (K): Time from initial clot formation to a defined clot firmness.

    • Maximum Clot Firmness (MCF) / Maximum Amplitude (MA): Represents the ultimate strength of the clot.

    • Lysis Index at 30/60 minutes (LI30/LI60) or Maximum Lysis (ML): Percentage of clot lysis at a specific time point after MCF/MA.

  • Compare the lysis parameters in the samples treated with this compound to the hyperfibrinolytic control (with tPA and vehicle) to quantify the inhibitory effect.

Euglobulin Clot Lysis Time (ECLT) Assay

This classic assay assesses the overall fibrinolytic activity of plasma by precipitating the euglobulin fraction, which contains key fibrinolytic components but is depleted of major inhibitors.

4.3.1 Materials and Reagents

  • Citrated platelet-poor plasma (PPP)

  • Distilled water

  • 1% Acetic acid

  • Borate buffer

  • Thrombin solution

  • Water bath at 37°C

  • Centrifuge

4.3.2 Experimental Procedure

  • To 0.5 mL of PPP in a glass tube, add 9.5 mL of ice-cold distilled water.

  • Acidify to pH 5.3 by adding approximately 0.13 mL of 1% acetic acid.

  • Incubate on ice for 15 minutes to allow the euglobulin fraction to precipitate.

  • Centrifuge at 2000 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the euglobulin pellet in 0.5 mL of borate buffer.

  • Add thrombin to the resuspended euglobulin fraction to initiate clotting.

  • Immediately place the tube in a 37°C water bath.

  • Observe the clot and record the time until complete lysis.

4.3.3 Data Analysis

  • The euglobulin clot lysis time is the time from clot formation to complete dissolution.

  • A prolonged lysis time in the presence of an antifibrinolytic agent compared to a control indicates inhibition of fibrinolysis.

Visualizations of Experimental Workflows and Logical Relationships

General Experimental Workflow for Antifibrinolytic Activity Assessment

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Performance cluster_analysis Data Analysis cluster_conclusion Conclusion Sample_Prep Sample Preparation (e.g., Whole Blood, PPP) Assay Perform In Vitro Assay (e.g., Clot Lysis, TEG/ROTEM) Sample_Prep->Assay Reagent_Prep Reagent Preparation (Test Compound, Controls, Activators) Reagent_Prep->Assay Data_Acquisition Data Acquisition (e.g., OD, Clot Firmness) Assay->Data_Acquisition Parameter_Calc Parameter Calculation (e.g., CLT, Lysis Index) Data_Acquisition->Parameter_Calc Dose_Response Dose-Response Analysis (e.g., IC50 Calculation) Parameter_Calc->Dose_Response Conclusion Conclusion on Antifibrinolytic Activity Dose_Response->Conclusion

Workflow for Antifibrinolytic Assessment

Conclusion

This compound is a potent antifibrinolytic agent with a well-defined mechanism of action centered on the competitive inhibition of plasminogen and plasmin binding to fibrin. Quantitative data from clinical trials robustly support its efficacy in reducing blood loss and the need for transfusions in various surgical settings. The experimental protocols detailed in this guide provide standardized methods for the in vitro evaluation of its antifibrinolytic properties. This comprehensive technical guide serves as a valuable resource for the scientific community engaged in the study and development of hemostatic agents.

References

The Role of 6-Aminohexanoic Acid Hydrochloride as a Flexible Linker in Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Aminohexanoic acid (Ahx), a synthetic omega-amino acid, has emerged as a crucial building block in modern peptide science. Its simple, flexible aliphatic chain provides a versatile spacer, or linker, that can be strategically incorporated into peptide sequences to modulate their physicochemical and biological properties. This technical guide provides an in-depth overview of the application of 6-aminohexanoic acid hydrochloride as a flexible linker in peptide synthesis. It covers the fundamental properties of the linker, detailed experimental protocols for its incorporation via solid-phase peptide synthesis (SPPS), and its impact on the structure and function of the resulting peptides. Furthermore, this guide explores its utility in various applications, including the development of therapeutic peptides, diagnostic agents, and advanced biomaterials.

Introduction to 6-Aminohexanoic Acid as a Peptide Linker

6-Aminohexanoic acid, structurally a mimic of a lysine side chain without the alpha-amino group, offers a unique combination of hydrophobicity and conformational flexibility.[1][2][3][4] When incorporated into a peptide backbone, the five-carbon methylene chain of Ahx introduces a significant degree of rotational freedom, which can be advantageous in several contexts:

  • Improved Biological Activity: The flexibility imparted by the Ahx linker can allow peptide ligands to adopt optimal conformations for binding to their biological targets, potentially enhancing affinity and efficacy.[4] It can also serve as a spacer to prevent steric hindrance between a functional moiety (e.g., a drug or imaging agent) and the peptide's recognition sequence.[3]

  • Enhanced Pharmacokinetic Properties: Replacing parts of a peptide backbone with non-peptidic linkers like Ahx can increase metabolic stability by reducing susceptibility to proteolytic degradation.[4] This can lead to a longer in vivo half-life and improved bioavailability.

  • Versatility in Drug Design: 6-Aminohexanoic acid is a key component in the design of various complex bioconjugates, including Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs), where it serves as a flexible linker connecting the targeting moiety to the therapeutic payload.

Physicochemical Properties of this compound

Understanding the physicochemical properties of 6-aminohexanoic acid is essential for its effective application in peptide synthesis and for predicting the characteristics of the resulting peptides.

PropertyValueReference(s)
Molecular Formula C₆H₁₄ClNO₂[5]
Molecular Weight 167.63 g/mol [5]
Appearance White crystalline powder[6]
Melting Point 117-124 °C[7]
Solubility Soluble in water (50 mg/ml)[8]
logP (Octanol/Water) -1.3 (for the free amino acid)[7]
pKa (Carboxyl Group) ~4.4
pKa (Amino Group) ~10.8

Experimental Protocols: Incorporation of 6-Aminohexanoic Acid via Fmoc Solid-Phase Peptide Synthesis (SPPS)

The incorporation of 6-aminohexanoic acid into a peptide sequence is readily achieved using standard Fmoc-based solid-phase peptide synthesis protocols.[9][10][11][12] The following provides a detailed methodology for the manual synthesis of a peptide containing an Ahx linker.

Materials and Reagents
  • Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids

  • Fmoc-6-aminohexanoic acid

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine, 20% (v/v) in DMF

  • Coupling reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[13]

    • HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v)[14]

  • Cold diethyl ether

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Solid-phase synthesis vessel

  • Shaker

  • HPLC system for purification and analysis

  • Mass spectrometer

Synthesis Workflow

SPPS_Workflow Resin_Swelling 1. Resin Swelling Fmoc_Deprotection_1 2. Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection_1 Amino_Acid_Coupling 3. Amino Acid Coupling Fmoc_Deprotection_1->Amino_Acid_Coupling Ahx_Coupling 4. Fmoc-Ahx-OH Coupling Amino_Acid_Coupling->Ahx_Coupling Fmoc_Deprotection_2 5. Fmoc Deprotection Ahx_Coupling->Fmoc_Deprotection_2 Peptide_Elongation 6. Peptide Chain Elongation Fmoc_Deprotection_2->Peptide_Elongation Final_Deprotection 7. Final Fmoc Deprotection Peptide_Elongation->Final_Deprotection Cleavage 8. Cleavage from Resin Final_Deprotection->Cleavage Precipitation 9. Precipitation & Washing Cleavage->Precipitation Purification 10. Purification (RP-HPLC) Precipitation->Purification Analysis 11. Analysis (Mass Spectrometry) Purification->Analysis

Caption: General workflow for solid-phase peptide synthesis incorporating a 6-aminohexanoic acid linker.
Step-by-Step Protocol

1. Resin Swelling:

  • Place the Rink Amide resin (e.g., 0.1 mmol scale) in a solid-phase synthesis vessel.

  • Add DMF to swell the resin for at least 30 minutes with gentle agitation.[1]

  • Drain the DMF.

2. First Amino Acid Coupling:

  • Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat for another 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling:

    • In a separate vial, dissolve the first Fmoc-protected amino acid (4 eq.), HATU (3.9 eq.), and HOBt (4 eq.) in DMF.

    • Add DIPEA (8 eq.) to the activation mixture and vortex briefly.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.

    • Drain the reaction solution and wash the resin with DMF (5x) and DCM (3x).

3. Incorporation of Fmoc-6-aminohexanoic acid:

  • Fmoc Deprotection: Repeat the Fmoc deprotection step as described above to expose the N-terminal amine of the first amino acid.

  • Ahx Coupling:

    • Prepare an activation solution with Fmoc-6-aminohexanoic acid (4 eq.), HATU (3.9 eq.), and HOBt (4 eq.) in DMF.

    • Add DIPEA (8 eq.) and immediately add the solution to the resin.

    • Agitate for 1-2 hours and confirm completion with a Kaiser test.

    • Drain and wash the resin as before.

4. Peptide Chain Elongation:

  • Continue the peptide synthesis by repeating the Fmoc deprotection and coupling steps for each subsequent amino acid in the desired sequence.

5. Final Fmoc Deprotection:

  • After coupling the final amino acid, perform a final Fmoc deprotection as described previously.

6. Cleavage and Deprotection:

  • Wash the resin with DCM (5x) and dry it under a stream of nitrogen.

  • Prepare a fresh cleavage cocktail of TFA / TIS / Water (95:2.5:2.5).[14]

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.[15]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

7. Peptide Precipitation and Washing:

  • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.[16]

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times to remove scavengers and organic byproducts.

  • Dry the crude peptide pellet under vacuum.

8. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[17][18][19][20][21]

  • Use a C18 column and a gradient of water/acetonitrile containing 0.1% TFA.

9. Analysis and Characterization:

  • Confirm the identity and purity of the final peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.[22][23][24][25][26]

Application Example: Neuropeptide Y (NPY) and the Y1 Receptor Signaling Pathway

Neuropeptide Y (NPY) is a 36-amino acid peptide neurotransmitter that plays a crucial role in various physiological processes, including the regulation of appetite, stress, and blood pressure.[27] It exerts its effects by binding to a family of G-protein coupled receptors (GPCRs), with the Y1 receptor being a key mediator of its actions.[28][29] The introduction of flexible linkers like 6-aminohexanoic acid into NPY analogs can be a strategy to modulate their receptor binding and functional activity.

The signaling cascade initiated by NPY binding to the Y1 receptor is complex and involves multiple downstream effectors. A simplified representation of this pathway is illustrated below.

NPY_Y1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NPY Neuropeptide Y (NPY) Y1R Y1 Receptor NPY->Y1R Binding G_protein Gi/o Protein Y1R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition PLC Phospholipase C (PLC) G_protein->PLC Activation cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Release from ER PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2->PKC Activation ERK ERK1/2 PKC->ERK Activation Proliferation Cell Proliferation ERK->Proliferation Regulation CREB->Proliferation Regulation

Caption: Simplified signaling pathway of the Neuropeptide Y (NPY) Y1 receptor.

Upon binding of NPY to the Y1 receptor, the associated Gi/o protein is activated. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels and reduced protein kinase A (PKA) activity.[30] Simultaneously, the G-protein activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG and Ca²⁺ together activate protein kinase C (PKC).[30] These signaling events can converge on downstream pathways, such as the ERK1/2 cascade, ultimately influencing cellular processes like proliferation.[30]

Conclusion

This compound is a highly valuable and versatile tool in peptide synthesis. Its incorporation as a flexible linker can significantly enhance the therapeutic potential of peptides by improving their biological activity and pharmacokinetic profiles. The straightforward integration of Fmoc-protected 6-aminohexanoic acid into standard solid-phase peptide synthesis protocols makes it an accessible building block for researchers in academia and industry. As the field of peptide-based therapeutics continues to expand, the strategic use of flexible linkers like 6-aminohexanoic acid will undoubtedly play an increasingly important role in the design and development of novel and effective drugs.

References

An In-depth Technical Guide to the Binding of 6-Aminohexanoic Acid Hydrochloride to Kringle Domains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between 6-aminohexanoic acid hydrochloride and kringle domains, critical protein modules involved in fibrinolysis and lipid metabolism. This document summarizes quantitative binding data, details relevant experimental methodologies, and visualizes the underlying molecular mechanisms and experimental workflows.

Introduction to Kringle Domains and 6-Aminohexanoic Acid

Kringle domains are autonomous structural units found in a variety of plasma proteins, including plasminogen, apolipoprotein(a), prothrombin, and tissue-type plasminogen activator.[1] These domains, characterized by a triple-loop structure stabilized by three disulfide bridges, play a crucial role in mediating protein-protein and protein-ligand interactions.[1] A key function of many kringle domains is their ability to bind to lysine and lysine analogs, such as 6-aminohexanoic acid (also known as ε-aminocaproic acid).[2][3]

6-aminohexanoic acid is a synthetic lysine analog that acts as an antifibrinolytic agent by competitively inhibiting the binding of plasminogen and plasmin to fibrin.[2] This interaction is mediated by the lysine-binding sites (LBS) located within the kringle domains of plasminogen.[2][4] Understanding the specifics of this binding is crucial for the development of therapeutic agents targeting processes governed by kringle domain interactions.

Quantitative Binding Data

The binding affinity of 6-aminohexanoic acid to various kringle domains has been quantified using several biophysical techniques. The dissociation constant (Kd) is a common measure of this affinity, with a lower Kd value indicating a stronger binding interaction. The following table summarizes the reported Kd values for the interaction of 6-aminohexanoic acid with different kringle domains.

Kringle DomainSource ProteinLigandDissociation Constant (Kd) (µM)Experimental MethodReference
Kringle IV type 7 (KIV-7)Apolipoprotein(a)ε-aminocaproic acid230 ± 42Not Specified[5]
Kringle IV type 10 (KIV-10)Apolipoprotein(a)ε-aminocaproic acid33 ± 4Not Specified[5]
Kringle 2 (r-K2)Human Plasminogen6-aminohexanoic acid~401Intrinsic Fluorescence Titration[6]

Molecular Basis of Interaction

The lysine-binding site (LBS) of a kringle domain is a shallow cavity with distinct anionic, cationic, and hydrophobic regions that accommodate the zwitterionic nature of ligands like lysine and 6-aminohexanoic acid.[7][8]

  • Anionic Center: Composed of two conserved aspartate residues (Asp55 and Asp57), this center interacts with the positively charged amino group of 6-aminohexanoic acid through ionic interactions.[9][10]

  • Cationic Center: This region, often involving arginine or lysine residues (e.g., Arg34 and Arg71 in plasminogen kringle 1), stabilizes the negatively charged carboxylate group of the ligand.[7][10]

  • Hydrophobic Groove: Aromatic residues, such as tryptophan and tyrosine (e.g., Trp62, Tyr64, Tyr72 in plasminogen kringle 1), form a hydrophobic pocket that interacts with the aliphatic chain of 6-aminohexanoic acid via van der Waals forces.[7][10]

The binding of 6-aminohexanoic acid to the LBS can induce conformational changes in the kringle domain and the overall protein, affecting its biological activity.[11] For instance, the binding of 6-aminohexanoic acid to plasminogen induces a more extended conformation.[11]

Experimental Protocols

The study of 6-aminohexanoic acid binding to kringle domains employs various sophisticated experimental techniques. Below are detailed methodologies for key experiments.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information about the kringle domain-ligand complex, revealing the precise atomic interactions.

Methodology:

  • Protein Expression and Purification: The target kringle domain is typically expressed recombinantly in a suitable host system (e.g., E. coli) and purified to homogeneity using chromatographic techniques.[6]

  • Crystallization: The purified kringle domain is co-crystallized with this compound. This involves screening a wide range of conditions (e.g., pH, temperature, precipitant concentration) to find optimal conditions for crystal growth.

  • Data Collection: The resulting crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

  • Structure Determination and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic model of the protein-ligand complex is built and refined.[9]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS).[12][13]

Methodology:

  • Sample Preparation: The purified kringle domain is placed in the sample cell of the calorimeter, and a solution of this compound is loaded into the injection syringe. Both solutions must be in the same buffer to minimize heats of dilution.

  • Titration: The ligand is injected into the protein solution in a series of small aliquots. The heat change associated with each injection is measured.

  • Data Analysis: The heat changes are plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters (Kd, ΔH, and stoichiometry).

Intrinsic Fluorescence Titration

This technique utilizes the change in the intrinsic fluorescence of tryptophan residues within the kringle domain upon ligand binding to determine the binding affinity.

Methodology:

  • Sample Preparation: A solution of the purified kringle domain is prepared in a suitable buffer.

  • Fluorescence Measurement: The intrinsic fluorescence of the protein is measured using a spectrofluorometer, typically by exciting at 295 nm and measuring the emission spectrum.

  • Titration: Small aliquots of a concentrated solution of this compound are added to the protein solution.

  • Data Analysis: The change in fluorescence intensity at a specific wavelength is plotted against the ligand concentration. The data is then fitted to a binding equation to determine the dissociation constant (Kd).[6]

Visualizations

Binding Mechanism of 6-Aminohexanoic Acid to a Kringle Domain LBS

Binding_Mechanism cluster_ligand 6-Aminohexanoic Acid cluster_kringle Kringle Domain LBS Ligand_NH3 NH3+ Ligand_Aliphatic Aliphatic Chain Anionic_Center Anionic Center (Asp55, Asp57) Ligand_NH3->Anionic_Center Ionic Interaction Ligand_COO COO- Hydrophobic_Groove Hydrophobic Groove (Trp, Tyr residues) Ligand_Aliphatic->Hydrophobic_Groove van der Waals Forces Cationic_Center Cationic Center (Arg, Lys residues) Ligand_COO->Cationic_Center Ionic Interaction

Caption: Interaction of 6-aminohexanoic acid with the LBS.

Experimental Workflow for Isothermal Titration Calorimetry

ITC_Workflow A 1. Sample Preparation - Kringle Domain in Cell - 6-AHA in Syringe - Matched Buffers B 2. Instrument Setup - Set Temperature - Set Stirring Speed - Equilibrate A->B C 3. Titration - Inject Ligand Aliquots - Measure Heat Change B->C D 4. Data Acquisition - Record Raw ITC Data (Power vs. Time) C->D E 5. Data Analysis - Integrate Peaks - Generate Binding Isotherm D->E F 6. Model Fitting - Fit Isotherm to Binding Model E->F G 7. Results - Determine Kd, ΔH, ΔS, n F->G

Caption: A typical workflow for an ITC experiment.

Conclusion

The binding of this compound to kringle domains is a well-characterized interaction of significant biological and therapeutic relevance. The lysine-binding site provides a specific pocket for this interaction, which is driven by a combination of ionic and hydrophobic forces. A variety of biophysical techniques, each with its own strengths, can be employed to quantify the binding affinity and elucidate the structural basis of this interaction. This guide provides a foundational understanding for researchers and professionals working on modulating the activity of proteins containing kringle domains.

References

A Technical Guide to the Synthesis and Purification of 6-Aminohexanoic Acid Hydrochloride for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the prevalent synthesis and purification methodologies for 6-aminohexanoic acid hydrochloride, tailored for research and development applications. This document outlines detailed experimental protocols, presents quantitative data in a comparative format, and includes process diagrams to elucidate the core chemical transformations and workflows.

Introduction

6-Aminohexanoic acid, a synthetic analog of the amino acid lysine, and its hydrochloride salt are of significant interest in biomedical research and pharmaceutical development.[1][2] The hydrochloride salt is often preferred in research settings due to its enhanced stability and solubility in aqueous solutions. The primary and most established route for synthesizing 6-aminohexanoic acid is through the hydrolysis of ε-caprolactam.[1] This guide will delve into the specifics of this method, covering both acidic and basic hydrolysis pathways, and subsequent purification techniques to obtain high-purity this compound suitable for rigorous scientific investigation.

Synthesis of this compound

The most common and economically viable method for the synthesis of 6-aminohexanoic acid is the ring-opening hydrolysis of ε-caprolactam. This reaction can be effectively carried out under either acidic or basic conditions. The resulting 6-aminohexanoic acid is then converted to its hydrochloride salt.

Acidic Hydrolysis of ε-Caprolactam

Acidic hydrolysis is a straightforward method that directly yields the hydrochloride salt of 6-aminohexanoic acid. Concentrated hydrochloric acid is typically employed as both the catalyst and the reactant.

Reaction:

ε-Caprolactam + H₂O + HCl → this compound

A general workflow for the acidic hydrolysis of ε-caprolactam is depicted below.

cluster_synthesis Acidic Hydrolysis Synthesis Caprolactam ε-Caprolactam Reaction Reflux Reaction Mixture Caprolactam->Reaction HCl_Water Conc. HCl + Water HCl_Water->Reaction Decolorization Decolorize with Activated Carbon Reaction->Decolorization Evaporation Evaporate to Dryness Decolorization->Evaporation Crude_Product Crude 6-Aminohexanoic Acid HCl Evaporation->Crude_Product

Caption: Workflow for acidic hydrolysis of ε-caprolactam.

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine ε-caprolactam (1.0 equivalent) with a solution of concentrated hydrochloric acid (e.g., 1.2 equivalents) in water.

  • Hydrolysis: Heat the mixture to reflux and maintain for approximately 1-5 hours. The completion of the reaction can be monitored by thin-layer chromatography (TLC).

  • Decolorization: After cooling, the resulting solution, which may be yellowish, is decolorized by adding activated charcoal (Norit) and stirring.

  • Isolation of Crude Product: The mixture is then filtered to remove the activated charcoal. The filtrate is concentrated by evaporation under reduced pressure on a steam bath to yield the crude solid this compound.

Basic Hydrolysis of ε-Caprolactam followed by Acidification

Alkaline hydrolysis, typically using sodium hydroxide or potassium hydroxide, is another effective method. This process yields the sodium or potassium salt of 6-aminohexanoic acid, which is then neutralized with hydrochloric acid to form the desired hydrochloride salt.

Reaction:

  • ε-Caprolactam + NaOH → Sodium 6-aminohexanoate + H₂O

  • Sodium 6-aminohexanoate + HCl → 6-Aminohexanoic Acid + NaCl

  • 6-Aminohexanoic Acid + HCl → this compound

The logical flow of the basic hydrolysis route is illustrated in the following diagram.

cluster_synthesis Basic Hydrolysis and Acidification Caprolactam ε-Caprolactam Hydrolysis Reflux Reaction Caprolactam->Hydrolysis Base Aqueous Base (e.g., NaOH) Base->Hydrolysis Amino_Acid_Salt 6-Aminohexanoate Salt Solution Hydrolysis->Amino_Acid_Salt Acidification Neutralize with HCl Amino_Acid_Salt->Acidification Crude_Product Crude 6-Aminohexanoic Acid HCl in Brine Acidification->Crude_Product

Caption: Workflow for basic hydrolysis and subsequent acidification.

  • Hydrolysis: Dissolve ε-caprolactam (1.0 equivalent) in an aqueous solution of sodium hydroxide (e.g., 20 wt%) and heat the mixture to reflux for 3-5 hours.

  • Cooling: After completion of the hydrolysis, cool the reaction mixture.

  • Acidification: Carefully add concentrated hydrochloric acid to the cooled solution to neutralize the excess base and protonate the amino acid, thereby precipitating the this compound. The pH should be adjusted to be acidic.

  • Isolation: The precipitated product can be isolated by filtration.

Purification of this compound

For research applications, a high degree of purity is essential. The crude this compound obtained from synthesis can be purified by several methods, with recrystallization and ion-exchange chromatography being the most common.

Recrystallization

Recrystallization is a widely used technique to purify solid compounds. The choice of solvent is critical for effective purification.

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot water.

  • Precipitation: While the solution is still warm, add a larger volume of a miscible anti-solvent, such as isopropanol, to induce crystallization.

  • Cooling: Slowly cool the mixture to 0-5°C to maximize the yield of the purified crystals.

  • Isolation and Drying: The purified crystals are collected by filtration, washed with cold isopropanol, and dried under vacuum.

The general process of purification by recrystallization is outlined below.

cluster_purification Purification by Recrystallization Crude_Product Crude 6-Aminohexanoic Acid HCl Dissolution Dissolve in Hot Solvent (e.g., Water) Crude_Product->Dissolution Addition Add Anti-Solvent (e.g., Isopropanol) Dissolution->Addition Crystallization Cool to Induce Crystallization Addition->Crystallization Filtration Filter and Wash Crystals Crystallization->Filtration Pure_Product Pure Crystalline Product Filtration->Pure_Product

Caption: General workflow for purification via recrystallization.

Ion-Exchange Chromatography

For applications requiring very high purity, ion-exchange chromatography can be employed to remove residual salts and other impurities.[1][3] This method separates molecules based on their net charge.

  • Column Preparation: An anion-exchange resin (e.g., Amberlite IR-4B) is packed into a column and regenerated according to the manufacturer's instructions, typically by washing with aqueous sodium hydroxide followed by water until the eluent is neutral.

  • Sample Loading: The crude this compound is dissolved in distilled water and passed through the prepared column.

  • Elution: The column is then washed with distilled water to elute the 6-aminohexanoic acid. The hydrochloride ions are retained by the resin.

  • Isolation: The collected fractions containing the purified 6-aminohexanoic acid are combined and the solvent is evaporated to yield the pure product. To obtain the hydrochloride salt, the purified free amino acid can be dissolved in a suitable solvent and treated with hydrochloric acid.

Quantitative Data Summary

The following table summarizes quantitative data from various synthesis and purification methods for 6-aminohexanoic acid and its hydrochloride salt, providing a basis for comparison.

MethodStarting MaterialKey ReagentsReported YieldReported PurityReference
Acidic Hydrolysis & Recrystallizationε-CaprolactamConc. HCl, Isopropanol/Water92%Crystalline solid[4]
Basic Hydrolysis & Recrystallizationε-CaprolactamNaOH, HCl, Methanol/Acetone53.8% - 70.0%>99.9%[5]
Acidic Hydrolysis & Ion-Exchangeε-CaprolactamConc. HCl, Amberlite IR-4BNot specifiedHigh purity[3]
Biocatalytic SynthesisCyclohexaneEngineered E. coli strains86%Not specified[6][7][8]

Conclusion

The synthesis of this compound for research purposes is most commonly and reliably achieved through the hydrolysis of ε-caprolactam. Both acidic and basic hydrolysis methods are effective, with the choice often depending on the desired scale and available resources. For achieving the high purity required in research and drug development, post-synthesis purification, particularly through recrystallization, is a critical step. The detailed protocols and comparative data presented in this guide offer a solid foundation for researchers to produce high-quality this compound for their scientific endeavors.

References

Investigating the Hydrophobic Properties of 6-Aminohexanoic Acid Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Aminohexanoic acid, a synthetic lysine analog, is recognized for its flexible and hydrophobic character, which makes it a valuable structural element in medicinal chemistry and drug development.[1][2][3][4] Its hydrochloride salt form is often utilized to enhance aqueous solubility.[5] This technical guide provides an in-depth exploration of the hydrophobic properties of 6-aminohexanoic acid hydrochloride. It details key experimental protocols for quantifying hydrophobicity, presents relevant data, and offers insights into the molecule's behavior in both polar and nonpolar environments. This document serves as a comprehensive resource for researchers leveraging the unique characteristics of this compound in the design of novel therapeutics and biomaterials.

Introduction

6-Aminohexanoic acid is an ω-amino acid characterized by a six-carbon aliphatic chain, conferring significant flexibility and hydrophobicity.[2][4] While the primary amino group and the carboxylic acid group provide hydrophilic character, the dominant hydrocarbon backbone dictates its tendency to interact with nonpolar environments. The hydrochloride salt of 6-aminohexanoic acid is frequently used to improve its handling and solubility in aqueous solutions for various applications.[5]

Understanding the hydrophobic nature of this molecule is critical for its application as a linker in biologically active structures, where it can influence molecular interactions, membrane permeability, and overall bioavailability.[1][4] For instance, the coupling of 6-aminohexanoic acid to short peptides has been shown to enhance their hydrophobicity, which can be advantageous for certain analytical and therapeutic purposes.[2][6] This guide outlines the fundamental experimental techniques used to evaluate the hydrophobicity of molecules like this compound.

Chemical Structure and Properties

The chemical structure of this compound consists of a hexanoic acid backbone with an amino group at the C-6 position.[7] The presence of the hydrochloride salt involves the protonation of the amino group.

Figure 1: Chemical structure of this compound.

Experimental Methodologies for Assessing Hydrophobicity

Several experimental techniques can be employed to quantify the hydrophobic character of a molecule. The most common methods for amino acids and their derivatives include Reversed-Phase Chromatography, Octanol-Water Partition Coefficient determination, and Contact Angle Measurements.

Reversed-Phase Chromatography (RPC)

Reversed-phase chromatography is a powerful technique for separating molecules based on their hydrophobicity.[8][9] In RPC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. Hydrophobic molecules will have a stronger interaction with the stationary phase and thus will be retained longer in the column, resulting in a longer retention time.

  • Column Preparation:

    • Select a suitable reversed-phase column, typically a C8 or C18 column.

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% water, 5% acetonitrile with 0.1% trifluoroacetic acid) until a stable baseline is achieved.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase.

    • Prepare a series of dilutions to determine the linear range of detection.

  • Chromatographic Analysis:

    • Inject a fixed volume of the sample onto the column.

    • Elute the sample using a gradient of increasing organic solvent (e.g., acetonitrile) in the mobile phase.

    • Monitor the elution profile using a suitable detector, such as a UV detector at a low wavelength (e.g., 210 nm) or an evaporative light scattering detector (ELSD).

    • The retention time of the compound is a direct measure of its hydrophobicity under the given conditions.

cluster_workflow RP-HPLC Workflow A Prepare Mobile Phase B Equilibrate HPLC System with C18 Column A->B D Inject Sample B->D C Prepare 6-Aminohexanoic Acid Hydrochloride Sample C->D E Gradient Elution (Increasing Acetonitrile) D->E F Detect with UV/ELSD E->F G Record Retention Time F->G

Figure 2: Workflow for RP-HPLC analysis of hydrophobicity.

Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a widely accepted measure of hydrophobicity. It is defined as the ratio of the concentration of a compound in the octanol phase to its concentration in the aqueous phase at equilibrium. A higher LogP value indicates greater hydrophobicity.

  • System Preparation:

    • Prepare a saturated solution of octanol in water and water in octanol by vigorously mixing equal volumes of the two solvents and allowing them to separate.

    • Use the octanol-saturated water and water-saturated octanol for the experiment.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the aqueous phase.

  • Partitioning:

    • In a separatory funnel, combine a known volume of the aqueous sample solution with a known volume of the octanol phase.

    • Shake the funnel vigorously for a predetermined amount of time (e.g., 30 minutes) to allow for partitioning.

    • Allow the two phases to separate completely.

  • Analysis:

    • Carefully separate the aqueous and octanol phases.

    • Determine the concentration of this compound in each phase using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy after appropriate derivatization, or NMR).

    • Calculate the partition coefficient (P) as: P = [Concentration in Octanol] / [Concentration in Aqueous Phase]

    • The LogP is the logarithm (base 10) of the partition coefficient.

cluster_workflow LogP Determination Workflow A Prepare Octanol-Saturated Water and Water-Saturated Octanol B Dissolve Sample in Aqueous Phase A->B C Mix Aqueous Sample with Octanol Phase B->C D Shake to Equilibrate C->D E Separate Phases D->E F Measure Concentration in Each Phase E->F G Calculate LogP F->G

Figure 3: Workflow for LogP determination by the shake-flask method.

Contact Angle Measurement

Contact angle measurement is a surface-sensitive technique used to determine the wettability of a solid surface by a liquid.[10][11] A high contact angle of water on a surface indicates hydrophobicity.[12] To assess the hydrophobicity of 6-aminohexanoic acid, a surface can be functionalized with the molecule.

  • Surface Preparation:

    • Prepare a suitable solid substrate (e.g., silicon wafer, glass slide).

    • Functionalize the surface with 6-aminohexanoic acid. This can be achieved through various surface chemistry techniques, such as silanization followed by coupling of the amino acid.

  • Contact Angle Measurement:

    • Place the functionalized substrate on the stage of a contact angle goniometer.

    • Dispense a small droplet of high-purity water onto the surface.

    • Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.

    • Use software to measure the angle between the tangent of the droplet at the contact point and the solid surface.

    • Perform measurements at multiple locations on the surface to ensure reproducibility.

cluster_workflow Contact Angle Measurement Workflow A Prepare Solid Substrate B Functionalize Surface with 6-Aminohexanoic Acid A->B C Place Substrate on Goniometer Stage B->C D Dispense Water Droplet C->D E Capture Image of Droplet D->E F Measure Contact Angle E->F

Figure 4: Workflow for sessile drop contact angle measurement.

Quantitative Data

The hydrophobicity of 6-aminohexanoic acid can be quantified through the parameters obtained from the experimental methods described above.

ParameterDescriptionTypical Value/RangeReference
RP-HPLC Retention Time Time taken for the compound to elute from a reversed-phase column. Highly dependent on experimental conditions (column, mobile phase, gradient).Longer than more polar amino acids like glycine and alanine.[8],[9]
Octanol-Water Partition Coefficient (LogP) The logarithm of the ratio of the concentration of the compound in octanol to its concentration in water at equilibrium.For the free acid (6-aminohexanoic acid), the predicted LogP is approximately -1.1 to -0.8. The hydrochloride salt is expected to have a lower LogP due to increased water solubility.[13] (predicted)
Water Contact Angle The angle a water droplet makes with a surface functionalized with the molecule.A surface functionalized with 6-aminohexanoic acid would be expected to exhibit a higher contact angle than a bare hydrophilic surface (e.g., clean glass), indicating increased hydrophobicity.[10],[12],[11]

Discussion

The aliphatic six-carbon chain of 6-aminohexanoic acid is the primary contributor to its hydrophobic character. This is evident in its behavior in reversed-phase chromatography, where it would be retained longer than shorter-chain or more polar amino acids.

The predicted negative LogP value for the free acid suggests that it is, overall, a hydrophilic molecule, which is consistent with the presence of two polar functional groups (amino and carboxyl). However, its hydrophobicity is significant when compared to other small, polar amino acids. The hydrochloride salt form further increases its affinity for the aqueous phase, leading to a more negative LogP value. This enhanced water solubility is a key advantage for its use in pharmaceutical formulations.[5]

When immobilized on a surface, the hydrophobic alkyl chains of 6-aminohexanoic acid would orient away from a polar environment, creating a more hydrophobic surface. This property is exploited when it is used as a linker to attach molecules to surfaces or to modify the properties of peptides and other biomolecules.[2][6]

Conclusion

This compound possesses a unique combination of a hydrophobic alkyl backbone and hydrophilic functional groups, with its hydrochloride form enhancing its aqueous solubility. The experimental techniques of reversed-phase chromatography, octanol-water partition coefficient determination, and contact angle measurement are essential tools for quantifying its hydrophobic properties. A thorough understanding of these properties is crucial for the effective application of this compound in drug development and materials science, where it serves as a versatile hydrophobic and flexible structural element.[1][2][3][4]

References

The Modulatory Role of 6-Aminohexanoic Acid Hydrochloride in Protein Conformation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Aminohexanoic acid, a synthetic lysine analog, is widely recognized for its clinical efficacy as an antifibrinolytic agent. Beyond this primary function, emerging evidence highlights its significant role in modulating protein conformation, acting as a chemical chaperone and a structural linker. This technical guide provides an in-depth exploration of the mechanisms by which 6-aminohexanoic acid hydrochloride influences protein stability, folding, and aggregation. It consolidates quantitative data from key studies, presents detailed experimental protocols for assessing these conformational changes, and utilizes visualizations to elucidate the underlying molecular interactions and experimental workflows. This document serves as a comprehensive resource for researchers and professionals in drug development seeking to understand and leverage the conformational effects of 6-aminohexanoic acid.

Introduction

6-Aminohexanoic acid, also known as epsilon-aminocaproic acid (EACA), is a small molecule with a hydrophobic and flexible structure.[1] Its structural similarity to the amino acid lysine allows it to interact with lysine-binding sites on various proteins, most notably plasminogen, leading to the inhibition of fibrinolysis.[2] However, the utility of 6-aminohexanoic acid extends beyond its antifibrinolytic properties. It is increasingly utilized as a flexible linker in the design of peptides and other bioactive molecules to optimize their structural and functional characteristics.[3] Furthermore, studies have identified 6-aminohexanoic acid as a chemical chaperone, a small molecule that can stabilize proteins, facilitate their proper folding, and prevent aggregation.[4][5][6] This guide will delve into the multifaceted role of this compound in protein conformational modulation.

Mechanism of Action in Protein Conformation Modulation

The primary mechanism through which 6-aminohexanoic acid modulates protein conformation is by interacting with specific domains on proteins, particularly those that recognize lysine residues. Its flexible, hydrophobic chain also contributes to its ability to influence protein structure.

Competitive Binding to Lysine-Binding Sites

The most well-characterized interaction of 6-aminohexanoic acid is its binding to the kringle domains of plasminogen. These domains possess lysine-binding sites that are crucial for the interaction of plasminogen and its active form, plasmin, with fibrin. By competitively occupying these sites, 6-aminohexanoic acid induces a conformational change in plasminogen that prevents its activation and subsequent degradation of fibrin clots.

Signaling Pathway: Antifibrinolytic Action of 6-Aminohexanoic Acid

Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin conversion Fibrin Fibrin Plasminogen->Fibrin binds to tPA_uPA tPA/uPA tPA_uPA->Plasminogen activates Plasmin->Fibrin degrades FDPs Fibrin Degradation Products Fibrin->FDPs results in AHA 6-Aminohexanoic Acid AHA->Plasminogen binds to kringle domains AHA->Plasminogen inhibits binding to fibrin

Caption: Antifibrinolytic mechanism of 6-aminohexanoic acid.

Role as a Chemical Chaperone

A significant finding is the function of 6-aminohexanoic acid as a chemical chaperone, particularly demonstrated in the case of apolipoprotein(a) [apo(a)].[4] Apo(a) is a glycoprotein that is prone to misfolding and degradation within the endoplasmic reticulum (ER). High concentrations of 6-aminohexanoic acid have been shown to significantly increase the secretion of functional apo(a) from cells.[4] The proposed mechanism is that 6-aminohexanoic acid binds to the multiple kringle 4 domains of apo(a), which are homologous to those in plasminogen and possess lysine-binding sites.[4] This binding is thought to stabilize the protein, facilitating its correct folding and subsequent export from the ER, thereby preventing its premature degradation by the proteasome.[4]

Logical Relationship: Chemical Chaperone Action of 6-Aminohexanoic Acid

cluster_ER Endoplasmic Reticulum Unfolded_ApoA Unfolded Apolipoprotein(a) Folded_ApoA Correctly Folded Apolipoprotein(a) Unfolded_ApoA->Folded_ApoA promotes folding Misfolded_ApoA Misfolded Apolipoprotein(a) Unfolded_ApoA->Misfolded_ApoA misfolding pathway AHA 6-Aminohexanoic Acid AHA->Unfolded_ApoA binds and stabilizes Secretion Secretion from Cell Folded_ApoA->Secretion exported for Proteasome Proteasomal Degradation Misfolded_ApoA->Proteasome targeted for

Caption: Chaperone-like effect on apolipoprotein(a) folding.

Influence as a Flexible Linker

Due to its hydrophobic and flexible nature, 6-aminohexanoic acid is frequently incorporated into peptides as a linker to connect different functional domains.[3] This application directly modulates the overall conformation of the resulting molecule. The flexibility of the hexanoic acid chain can allow for optimal positioning of the linked domains for biological activity, while its hydrophobicity can influence solubility and interactions with other molecules.[1] NMR and circular dichroism studies on such modified peptides have confirmed that the inclusion of 6-aminohexanoic acid can induce specific secondary structures, such as β-turns.[1]

Quantitative Data on Conformational Modulation

The following table summarizes quantitative data from studies investigating the effect of 6-aminohexanoic acid on protein conformation and function.

Protein/SystemExperimental ConditionObserved EffectQuantitative MeasurementReference
Apolipoprotein(a)Treatment of primary mouse hepatocytes with 25-200 mM 6-aminohexanoic acidIncreased secretion of apolipoprotein(a)8- to 14-fold increase in secretion[4]
Apolipoprotein(a)Co-treatment with the proteasome inhibitor lactacystinInhibition of apolipoprotein(a) accumulation in the ER-[4]
Cyclic PeptidesIncorporation of 6-aminohexanoic acid as a linkerInduction of β-turn structuresCharacterized by NMR and Circular Dichroism[1]

Experimental Protocols

To investigate the role of this compound in modulating protein conformation, a suite of biophysical techniques can be employed. Below are detailed methodologies for key experiments.

Experimental Workflow: Biophysical Characterization

Protein_Prep Protein Sample Preparation Titration Titration of Protein with 6-Aminohexanoic Acid Protein_Prep->Titration AHA_Prep 6-Aminohexanoic Acid Solution Preparation AHA_Prep->Titration CD Circular Dichroism Spectroscopy Titration->CD Secondary Structure Fluorescence Fluorescence Spectroscopy Titration->Fluorescence Tertiary Structure DSC_ITC DSC / ITC Titration->DSC_ITC Thermal Stability Binding Energetics Data_Analysis Data Analysis and Interpretation CD->Data_Analysis Fluorescence->Data_Analysis DSC_ITC->Data_Analysis

Caption: Workflow for biophysical analysis of conformational changes.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Objective: To determine changes in the secondary structure of a protein upon binding of this compound.

Materials:

  • Purified protein of interest (at least 95% purity)

  • This compound

  • CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4)

  • Circular dichroism spectropolarimeter

  • Quartz cuvette with a defined path length (e.g., 0.1 cm)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the purified protein in the CD-compatible buffer. Determine the precise protein concentration using a reliable method (e.g., absorbance at 280 nm with a calculated extinction coefficient).[7]

    • Prepare a concentrated stock solution of this compound in the same buffer.

    • Prepare a series of samples with a constant protein concentration (e.g., 0.1-0.2 mg/mL) and varying concentrations of this compound. Include a control sample with no added 6-aminohexanoic acid.

  • Instrument Setup:

    • Purge the spectropolarimeter with nitrogen gas.[8]

    • Set the experimental parameters: wavelength range (e.g., 190-260 nm for far-UV CD), bandwidth, scan speed, and number of accumulations.[9]

  • Data Acquisition:

    • Record a baseline spectrum using the buffer alone.

    • Measure the CD spectrum for each protein sample, starting with the control.

    • Subtract the baseline spectrum from each sample spectrum.

  • Data Analysis:

    • Convert the raw data (ellipticity) to mean residue ellipticity (MRE).[7]

    • Analyze the changes in the CD spectra, particularly at wavelengths characteristic of α-helices (negative bands at ~208 and 222 nm) and β-sheets (negative band at ~218 nm), as a function of 6-aminohexanoic acid concentration.[10]

    • Use deconvolution algorithms to estimate the percentage of secondary structure elements.[11]

Intrinsic Tryptophan Fluorescence Spectroscopy for Tertiary Structure Analysis

Objective: To probe changes in the tertiary structure of a protein by monitoring the local environment of tryptophan residues upon interaction with this compound.

Materials:

  • Purified protein containing tryptophan residues

  • This compound

  • Appropriate buffer

  • Fluorometer with temperature control

  • Quartz cuvette

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the protein and a stock solution of this compound in the same buffer.

    • Prepare samples for titration in a cuvette with a constant protein concentration.

  • Instrument Setup:

    • Set the excitation wavelength to 295 nm to selectively excite tryptophan residues.[12]

    • Set the emission wavelength range (e.g., 310-450 nm).

  • Data Acquisition:

    • Record the fluorescence emission spectrum of the protein alone.

    • Perform a titration by making sequential additions of the 6-aminohexanoic acid stock solution to the protein sample in the cuvette. Record the fluorescence spectrum after each addition and incubation period.

    • Correct for the inner filter effect if 6-aminohexanoic acid absorbs at the excitation or emission wavelengths.[13]

  • Data Analysis:

    • Analyze the changes in the fluorescence intensity and the wavelength of maximum emission (λmax). A blue shift in λmax indicates that tryptophan residues are moving to a more hydrophobic environment, while a red shift suggests exposure to a more polar (aqueous) environment.[14]

    • Plot the change in fluorescence intensity or λmax against the concentration of 6-aminohexanoic acid to determine the binding affinity (Kd).[15]

Differential Scanning Calorimetry (DSC) for Thermal Stability Analysis

Objective: To measure the change in the thermal stability of a protein in the presence of this compound.

Materials:

  • Purified protein

  • This compound

  • Dialysis buffer

  • Differential scanning calorimeter

Procedure:

  • Sample Preparation:

    • Prepare two identical samples of the protein, dialyzed extensively against the same buffer to ensure matched buffer conditions.

    • To one sample, add this compound to the desired final concentration. The other sample serves as the control.

  • Instrument Setup:

    • Load the protein sample into the sample cell and the corresponding buffer (with 6-aminohexanoic acid for the test sample) into the reference cell.[16]

    • Set the temperature scan rate (e.g., 1°C/min) and the temperature range.[17]

  • Data Acquisition:

    • Perform the temperature scan and record the differential heat capacity as a function of temperature.

  • Data Analysis:

    • Subtract the buffer-buffer baseline from the sample thermogram.

    • Fit the data to determine the melting temperature (Tm), which is the midpoint of the unfolding transition.[18]

    • An increase in Tm in the presence of 6-aminohexanoic acid indicates stabilization of the protein's native conformation.[17]

Conclusion

This compound is a versatile molecule with a significant capacity to modulate protein conformation. Its well-established role as a competitive inhibitor of lysine-binding proteins, exemplified by its antifibrinolytic action on plasminogen, is a direct consequence of inducing a non-functional conformation. More broadly, its ability to act as a chemical chaperone, as demonstrated with apolipoprotein(a), highlights its potential in stabilizing proteins, promoting proper folding, and preventing degradation. The use of 6-aminohexanoic acid as a flexible linker in peptide engineering further underscores its utility in rationally designing the structure and function of bioactive molecules. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate and quantify the conformational effects of 6-aminohexanoic acid on proteins of interest. A deeper understanding of these modulatory roles will undoubtedly facilitate the development of novel therapeutic strategies and biotechnological applications.

References

Methodological & Application

Application Note: In Vitro Fibrinolysis Assay Using 6-Aminohexanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrinolysis is the enzymatic process of breaking down fibrin clots, a crucial mechanism for maintaining blood vessel patency and preventing thrombosis. The dysregulation of fibrinolysis is implicated in various pathological conditions, including bleeding and thrombotic disorders. Consequently, the in vitro assessment of fibrinolytic activity and the efficacy of its inhibitors are paramount in both basic research and drug development. 6-Aminohexanoic acid, a synthetic lysine analog, and its hydrochloride salt are widely utilized as antifibrinolytic agents.[1][2][3] This application note provides a detailed protocol for an in vitro fibrinolysis assay using 6-aminohexanoic acid hydrochloride, methods for data analysis, and a summary of expected quantitative outcomes.

6-Aminohexanoic acid competitively inhibits fibrinolysis by binding to the lysine-binding sites on plasminogen and plasmin.[1][2] This action prevents their binding to fibrin, thereby inhibiting the degradation of the fibrin clot.[1] In vitro fibrinolysis assays are essential for studying the mechanism and potency of such antifibrinolytic compounds. Common methodologies include turbidimetric assays, which measure changes in optical density as a clot forms and lyses, and chromogenic assays.[4][5][6][7]

Mechanism of Action of 6-Aminohexanoic Acid in Fibrinolysis

The fibrinolytic system's key enzyme is plasmin, which is generated from its zymogen, plasminogen, by plasminogen activators like tissue plasminogen activator (tPA).[1][8][9] Both plasminogen and tPA bind to lysine residues on fibrin, a process that localizes and enhances plasmin generation and subsequent fibrin degradation.[10] 6-Aminohexanoic acid, being a lysine analog, competes with fibrin for these binding sites on plasminogen and plasmin.[1][10] By occupying these sites, it prevents the formation of the ternary complex (fibrin-plasminogen-tPA), thus inhibiting plasminogen activation and the subsequent breakdown of the fibrin clot.[2]

Data Presentation

The inhibitory effect of this compound on in vitro fibrinolysis can be quantified by measuring parameters such as the clot lysis time. The following table summarizes representative quantitative data from in vitro fibrinolysis assays with lysine analogs like 6-aminohexanoic acid (also known as ε-aminocaproic acid) and tranexamic acid (TXA).

CompoundAssay TypeAnalyteConcentrationObserved EffectReference
ε-Aminocaproic Acid (AHA)Plasma Clot Lysis AssayHuman PlasmaStarting from 10 µg/mLSignificant prolongation of clot lysis time[11]
Tranexamic Acid (TXA)Plasma Clot Lysis AssayHuman PlasmaStarting from 10 µg/mLSignificant prolongation of clot lysis time[11]
Tranexamic Acid (TXA)Viscoelastic Test (ClotPro® TPA-test)Whole Blood2.8 - 4.0 mg/LED50 to prolong lysis time[12]
Tranexamic Acid (TXA)Viscoelastic Test (ClotPro® TPA-test)Whole Blood≥ 12.5 mg/LComplete inhibition of tPA-induced lysis[12]
Tranexamic Acid (TXA)Turbidity AssayHuman Plasma0–50 μg/mLDose-dependent prolongation in clot lysis time[13]
Tranexamic Acid (TXA)Fibrin Plate AssayFibrin Plates10 mg/L80% reduction in lysed area[10]
Tranexamic Acid (TXA)Fibrin Plate AssayFibrin Plates25 mg/L90% reduction in lysed area[10]

Experimental Protocols

Protocol: Turbidimetric In Vitro Fibrinolysis Assay

This protocol describes a common method to assess the effect of this compound on fibrinolysis induced by tissue plasminogen activator (tPA) in a plasma-based system. The change in turbidity (optical density) is monitored over time to observe clot formation and subsequent lysis.

Materials:

  • Citrated human plasma

  • This compound solution (stock solution of known concentration)

  • Tissue Plasminogen Activator (tPA) solution

  • Thrombin solution

  • Calcium Chloride (CaCl₂) solution

  • HEPES buffered saline (HBS; e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

  • 96-well microplate

  • Microplate reader with temperature control (37°C) and capability to read absorbance at 405 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a series of dilutions of this compound in HBS to achieve the desired final concentrations in the assay.

    • Prepare working solutions of tPA, thrombin, and CaCl₂ in HBS at concentrations optimized for the assay system. Final concentrations often need to be determined empirically but can be guided by literature.[6]

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Citrated plasma

      • HBS (as a buffer)

      • This compound solution at various concentrations (or vehicle control - HBS).

    • Incubate the plate at 37°C for a short pre-incubation period (e.g., 5-10 minutes).

  • Initiation of Clotting and Fibrinolysis:

    • To initiate the reaction, add a solution containing thrombin, CaCl₂, and tPA to each well.[5][6] The final volume in each well should be consistent (e.g., 200 µL).

    • Immediately place the plate in the microplate reader pre-warmed to 37°C.

  • Data Acquisition:

    • Monitor the change in absorbance at 405 nm every 30-60 seconds for a period sufficient to observe both clot formation (increase in absorbance) and complete lysis (return to baseline absorbance), typically 1-3 hours.[6]

  • Data Analysis:

    • The resulting data will be a curve of absorbance versus time for each concentration of this compound.

    • From these curves, determine the time to 50% clot lysis (the time from maximum turbidity to a 50% reduction in turbidity).

    • Plot the time to 50% clot lysis against the concentration of this compound.

    • This data can be used to determine parameters such as the IC50 (the concentration of inhibitor that causes 50% of the maximal inhibition of fibrinolysis).

Mandatory Visualizations

Signaling Pathway of Fibrinolysis and Inhibition by 6-Aminohexanoic Acid

Fibrinolysis_Pathway cluster_activation Plasminogen Activation cluster_fibrinolysis Fibrinolysis cluster_inhibition Inhibition Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin conversion Fibrin Fibrin Clot Plasminogen->Fibrin binds to lysine sites tPA tPA tPA->Plasmin activates tPA->Fibrin binds to Plasmin->Fibrin degrades FDPs Fibrin Degradation Products AAH 6-Aminohexanoic Acid Hydrochloride AAH->Plasminogen binds & inhibits (competitive) AAH->Plasmin binds & inhibits (competitive)

Caption: Mechanism of 6-aminohexanoic acid inhibition of fibrinolysis.

Experimental Workflow for In Vitro Fibrinolysis Assay

Fibrinolysis_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - 6-Aminohexanoic Acid HCl dilutions - Plasma, tPA, Thrombin, CaCl₂ plate_setup Plate Setup (96-well): - Add Plasma - Add 6-Aminohexanoic Acid HCl / Vehicle prep_reagents->plate_setup pre_incubation Pre-incubate at 37°C plate_setup->pre_incubation initiate Initiate Reaction: Add Thrombin, CaCl₂, and tPA pre_incubation->initiate read_plate Monitor Absorbance (405 nm) at 37°C initiate->read_plate generate_curves Generate Absorbance vs. Time Curves read_plate->generate_curves calculate_lysis Calculate Time to 50% Lysis generate_curves->calculate_lysis plot_data Plot Lysis Time vs. Concentration calculate_lysis->plot_data determine_ic50 Determine IC50 plot_data->determine_ic50

Caption: Workflow for a turbidimetric in vitro fibrinolysis assay.

References

6-Aminohexanoic Acid Hydrochloride as a Competitive Inhibitor in Enzyme Kinetics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-aminohexanoic acid, also known as epsilon-aminocaproic acid (EACA), is a synthetic derivative of the amino acid lysine.[1] Its hydrochloride salt is a stable, water-soluble compound frequently utilized in biochemical and pharmaceutical research. A primary application of 6-aminohexanoic acid is as a competitive inhibitor of enzymes, most notably plasmin, a key serine protease in the fibrinolytic system.[1][2] This document provides detailed application notes and experimental protocols for characterizing the competitive inhibition of plasmin by 6-aminohexanoic acid hydrochloride, intended for researchers, scientists, and professionals in drug development.

Mechanism of Competitive Inhibition

In competitive inhibition, the inhibitor molecule structurally resembles the substrate and competes for the same active site on the enzyme. The binding of the inhibitor to the active site is reversible and prevents the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration.

The kinetic effect of a competitive inhibitor is an increase in the apparent Michaelis constant (Km), while the maximum velocity (Vmax) remains unchanged. The inhibition constant, Ki, is a measure of the inhibitor's potency and represents the concentration of inhibitor required to double the apparent Km.

Application: Inhibition of Plasmin in the Fibrinolytic Pathway

The fibrinolytic system is responsible for the dissolution of fibrin clots.[3] The central enzyme in this pathway is plasmin, which is generated from its inactive zymogen, plasminogen, by plasminogen activators such as tissue plasminogen activator (tPA) and urokinase (uPA). Activated plasmin then degrades the fibrin mesh of a clot into soluble fibrin degradation products.

6-Aminohexanoic acid acts as a competitive inhibitor by binding to the lysine-binding sites on plasminogen and plasmin.[2] These sites are crucial for the attachment of plasmin(ogen) to fibrin. By occupying these sites, 6-aminohexanoic acid prevents the binding of plasmin to its substrate, fibrin, thereby inhibiting fibrinolysis.

Below is a diagram illustrating the fibrinolytic pathway and the inhibitory action of 6-aminohexanoic acid.

Fibrinolytic_Pathway cluster_activation Plasminogen Activation cluster_fibrinolysis Fibrinolysis Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin converts to Fibrin_Clot Fibrin Clot Plasmin->Fibrin_Clot degrades tPA_uPA tPA / uPA tPA_uPA->Plasminogen activates FDPs Fibrin Degradation Products Fibrin_Clot->FDPs Inhibitor 6-Aminohexanoic Acid (Competitive Inhibitor) Inhibitor->Plasmin inhibits Experimental_Workflow A Prepare Reagent Dilutions B Set up Microplate Reactions (Substrate, Buffer, Inhibitor) A->B C Pre-incubate at 37°C B->C D Initiate Reaction with Plasmin C->D E Kinetic Measurement at 405 nm D->E F Data Analysis (Calculate V₀, Create Lineweaver-Burk Plot, Determine Kᵢ) E->F Competitive_Inhibition E E ES ES E->ES + S k₁ P P EI EI E->EI + I Kᵢ S S ES->E k₋₁ ES->E k₂ I I EI->E

References

Preventing Protein Degradation During Cell Lysis: A Protocol for Using 6-Aminohexanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The integrity of protein samples is paramount for reliable downstream applications in research and drug development. Endogenous proteases released during cell lysis pose a significant threat to protein stability, leading to degradation and potentially compromising experimental results. 6-Aminohexanoic acid hydrochloride, a synthetic lysine analog also known as epsilon-aminocaproic acid (EACA), is a cost-effective and efficient protease inhibitor. It is particularly effective against serine proteases, most notably plasmin, by preventing their activation and activity. This document provides detailed protocols and data for the application of this compound in preventing protein degradation during cell lysis.

Mechanism of Action

6-Aminohexanoic acid functions as a competitive inhibitor of plasminogen and plasmin. As a lysine analog, it binds to the lysine-binding sites within the kringle domains of these proteins. This interaction prevents plasminogen from binding to fibrin and other proteins, which is a crucial step for its activation into plasmin by activators like tissue plasminogen activator (tPA) and urokinase plasminogen activator (uPA). By occupying these binding sites, 6-aminohexanoic acid effectively blocks the proteolytic cascade initiated by plasmin, thereby preserving protein integrity during cell extraction procedures.

cluster_activation Plasminogen Activation Cascade cluster_inhibition Inhibition by 6-Aminohexanoic Acid cluster_degradation Protein Degradation Plasminogen_Activators Plasminogen Activators (tPA, uPA) Plasminogen Plasminogen Plasminogen_Activators->Plasminogen activates Plasmin Active Plasmin (Serine Protease) Plasminogen->Plasmin Target_Proteins Target Proteins Plasmin->Target_Proteins degrades 6_Aminohexanoic_Acid 6-Aminohexanoic Acid (Lysine Analog) 6_Aminohexanoic_Acid->Plasminogen binds to lysine-binding sites 6_Aminohexanoic_Acid->Plasmin inhibits Degraded_Proteins Degraded Proteins Target_Proteins->Degraded_Proteins

Mechanism of 6-Aminohexanoic Acid in Preventing Proteolysis.

Data Presentation

CompoundTarget EnzymeIC50 (mM)Reference
H-d-Ala-Phe-Lys-EACA-NH₂Plasmin0.02[1]
HCl × H-EACA-Cys(S-Bzl)-OHPlasmin0.04
HCl × H-EACA-Leu-OHPlasmin0.08
H-EACA-L-Phe-OHPlasmin0.16
Epsilon-Aminocaproic Acid (EACA)Plasmin0.2

EACA: Epsilon-Aminocaproic Acid (6-aminohexanoic acid)

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (1 M)

Objective: To prepare a sterile, concentrated stock solution for easy addition to lysis buffers.

Materials:

  • This compound (MW: 167.62 g/mol )

  • Nuclease-free water

  • Sterile conical tubes (15 mL or 50 mL)

  • 0.22 µm sterile filter and syringe

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Weigh: Accurately weigh 1.676 g of this compound.

  • Dissolve: In a sterile conical tube, dissolve the powder in 8 mL of nuclease-free water. Use a magnetic stirrer to facilitate dissolution.

  • Adjust pH (Optional but Recommended): Check the pH of the solution. If necessary, adjust to a physiological pH (7.0-8.0) using sterile NaOH or HCl. This is important as the hydrochloride salt can make the initial solution acidic.

  • Adjust Volume: Once fully dissolved and the pH is adjusted, bring the final volume to 10 mL with nuclease-free water.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile conical tube.

  • Storage: Store the 1 M stock solution at 4°C for short-term use (up to one month) or at -20°C for long-term storage.

Protocol 2: General Cell Lysis Protocol for Adherent Mammalian Cells

Objective: To lyse adherent mammalian cells while preventing protein degradation using this compound.

Materials:

  • Cultured adherent mammalian cells

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA, NP-40, or custom buffer)

  • 1 M this compound Stock Solution (from Protocol 1)

  • Broad-spectrum protease inhibitor cocktail (optional, for enhanced protection)

  • Cell scraper

  • Refrigerated microcentrifuge

Procedure:

  • Cell Preparation:

    • Place the cell culture dish on ice.

    • Aspirate the culture medium.

    • Wash the cells twice with ice-cold PBS. Aspirate the PBS completely after the final wash.

  • Lysis Buffer Preparation:

    • On ice, prepare the required volume of your chosen lysis buffer.

    • Just before use, add the 1 M this compound stock solution to a final concentration of 5 mM (e.g., add 5 µL of 1 M stock to 995 µL of lysis buffer).

    • (Optional) For broader protection, add a commercial protease inhibitor cocktail according to the manufacturer's instructions.

  • Cell Lysis:

    • Add the complete lysis buffer to the culture dish (e.g., 500 µL for a 10 cm dish).

    • Use a cell scraper to gently scrape the cells off the dish into the lysis buffer.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Clarification:

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect Supernatant:

    • Carefully transfer the supernatant (containing the soluble protein) to a new pre-chilled microcentrifuge tube.

    • The protein lysate is now ready for downstream applications such as protein quantification, Western blotting, or immunoprecipitation. Store at -80°C for long-term use.

Protocol 3: Co-Immunoprecipitation (Co-IP) with this compound

Objective: To isolate a protein of interest and its interacting partners while minimizing proteolytic degradation.

Materials:

  • Cell lysate prepared as in Protocol 2 (containing 5 mM this compound)

  • Primary antibody specific to the protein of interest

  • Protein A/G magnetic beads or agarose resin

  • Wash Buffer (e.g., lysis buffer without detergent, supplemented with 5 mM this compound)

  • Elution Buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

  • End-over-end rotator

Procedure:

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add 20-30 µL of protein A/G beads to 500 µg - 1 mg of total protein lysate.

    • Incubate on an end-over-end rotator for 1 hour at 4°C.

    • Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C) or using a magnetic rack.

    • Transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the primary antibody to the pre-cleared lysate (the amount of antibody should be optimized).

    • Incubate on an end-over-end rotator for 2-4 hours or overnight at 4°C.

  • Capture of Immune Complexes:

    • Add 20-30 µL of equilibrated protein A/G beads to the lysate-antibody mixture.

    • Incubate on an end-over-end rotator for 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer.

  • Elution:

    • Elute the protein complexes from the beads by adding 20-50 µL of Elution Buffer and incubating at room temperature or 95°C, depending on the buffer used.

    • Pellet the beads and collect the supernatant containing the purified protein complexes.

Mandatory Visualizations

cluster_prep Sample Preparation cluster_lysis Cell Lysis cluster_downstream Downstream Applications Cell_Culture 1. Cell Culture (Adherent or Suspension) Harvest_Cells 2. Harvest & Wash Cells (Ice-cold PBS) Cell_Culture->Harvest_Cells Lyse_Cells 4. Add Lysis Buffer & Incubate on Ice Harvest_Cells->Lyse_Cells Prepare_Lysis_Buffer 3. Prepare Lysis Buffer + 5 mM 6-Aminohexanoic Acid HCl + (Optional) Broad-spectrum Inhibitors Prepare_Lysis_Buffer->Lyse_Cells Clarify_Lysate 5. Centrifuge to Pellet Debris Lyse_Cells->Clarify_Lysate Collect_Supernatant 6. Collect Supernatant (Protein Lysate) Clarify_Lysate->Collect_Supernatant Protein_Quantification Protein Quantification (e.g., BCA, Bradford) Collect_Supernatant->Protein_Quantification Western_Blot Western Blot Collect_Supernatant->Western_Blot Co_IP Co-Immunoprecipitation Collect_Supernatant->Co_IP

Experimental Workflow for Using 6-Aminohexanoic Acid.

Conclusion

This compound is a valuable and economical tool for researchers to prevent protein degradation during cell lysis. Its well-understood mechanism of action against serine proteases, particularly plasmin, makes it a reliable component of lysis buffers. The provided protocols offer a starting point for the effective use of this inhibitor in various applications, ensuring the integrity and quality of protein samples for downstream analysis. For comprehensive protection against all classes of proteases, it is recommended to use 6-aminohexanoic acid in conjunction with a broad-spectrum protease inhibitor cocktail.

References

Application of 6-Aminohexanoic Acid Hydrochloride in Affinity Chromatography of Plasminogen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plasminogen, the zymogen form of the serine protease plasmin, plays a crucial role in the fibrinolytic system, responsible for dissolving fibrin clots. The purification of plasminogen is essential for various research and therapeutic applications, including the development of thrombolytic drugs and studies on fibrinolysis. Affinity chromatography is a powerful technique for isolating plasminogen from complex biological mixtures like plasma, owing to its high selectivity. This method leverages the specific interaction between the lysine-binding sites (LBS) present in the kringle domains of plasminogen and lysine or its analogs immobilized on a stationary phase. 6-aminohexanoic acid, a lysine analog, is a key reagent in this process, primarily used as a competitive eluent to release the bound plasminogen from the affinity matrix. This document provides detailed application notes and protocols for the purification of plasminogen using lysine-based affinity chromatography with 6-aminohexanoic acid hydrochloride as the eluting agent.

Principle of Separation

The affinity purification of plasminogen relies on the specific and reversible binding of its lysine-binding sites to L-lysine immobilized on a chromatography resin, such as Lysine-Sepharose.[1][2] Plasminogen in the sample binds to the lysine ligands under physiological pH and ionic strength.[3] Non-specifically bound proteins are washed away, and the purified plasminogen is then eluted by introducing a competing ligand, 6-aminohexanoic acid.[4] 6-aminohexanoic acid mimics the structure of lysine and binds to the LBS of plasminogen, displacing it from the immobilized lysine on the resin.[5] The hydrochloride salt of 6-aminohexanoic acid is commonly used and readily dissolves in aqueous buffers to provide the active 6-aminohexanoic acid molecule for elution.

Quantitative Data Summary

The efficiency of plasminogen purification by lysine affinity chromatography can be assessed by various parameters. The following table summarizes key quantitative data from different studies and product specifications.

ParameterValueSource/ResinNotes
Purification Fold >200-foldL-lysine-substituted SepharoseFrom human plasma.[6]
~25-foldLysine SepharoseFrom fractionated human plasma supernatant.[7]
Binding Capacity 0.6 mg human plasminogen/mL drained mediumLysine Sepharose 4BDetermined in 50 mM phosphate buffer, pH 7.5.[3]
>1.5 mg Plasminogen/mL drained mediumECH-Lysine Sepharose 4 Fast FlowDesigned for industrial scale purification.[1]
Recovery High (specific values vary with protocol)General Lysine Affinity ChromatographyYield is dependent on sample preparation and elution conditions.
Purity High (often assessed by SDS-PAGE)General Lysine Affinity ChromatographyCan yield highly pure plasminogen in a single step.[4]

Experimental Protocols

This section provides a detailed protocol for the purification of human plasminogen from plasma using lysine affinity chromatography.

Materials and Reagents
  • Lysine-Sepharose 4B or similar lysine-based affinity resin

  • Chromatography column

  • Peristaltic pump and tubing

  • UV-Vis spectrophotometer or protein detector

  • Human plasma (anticoagulated, e.g., with citrate)

  • Binding Buffer: 50 mM sodium phosphate, 0.1 M NaCl, pH 7.4[1]

  • Wash Buffer: 50 mM sodium phosphate, 0.5 M NaCl, pH 7.4[3]

  • Elution Buffer: 50 mM sodium phosphate, 0.1 M NaCl, 0.2 M this compound, pH 7.4 (adjust pH after adding 6-aminohexanoic acid)[3]

  • Regeneration Buffers:

    • High pH Buffer: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5[3]

    • Low pH Buffer: 0.1 M sodium acetate, 0.5 M NaCl, pH 4.5[3]

  • 0.1 M NaOH for column sanitation

Protocol Steps
  • Column Packing and Equilibration:

    • Prepare a slurry of Lysine-Sepharose resin in Binding Buffer.

    • Pack the column according to the manufacturer's instructions to a desired bed height (e.g., 10-15 cm for efficient high flow rates).[1]

    • Equilibrate the packed column with at least 5-10 column volumes (CV) of Binding Buffer until the UV absorbance at 280 nm stabilizes near baseline.

  • Sample Preparation and Loading:

    • Centrifuge human plasma to remove any particulate matter.

    • Filter the plasma through a 0.45 µm filter.

    • Adjust the pH of the plasma to 7.4 if necessary.

    • Load the prepared plasma onto the equilibrated column at a controlled flow rate (e.g., 100-600 cm/h).[3] The sample volume can be up to 10 bed volumes.[3]

  • Washing:

    • After loading the entire sample, wash the column with 5-10 CV of Binding Buffer to remove unbound proteins, monitoring the UV absorbance until it returns to baseline.

    • Follow with a wash of 5-10 CV of Wash Buffer (containing 0.5 M NaCl) to remove non-specifically bound proteins.[3]

  • Elution:

    • Elute the bound plasminogen by applying the Elution Buffer containing 0.2 M this compound.[3]

    • Collect fractions and monitor the protein concentration by measuring the absorbance at 280 nm. Plasminogen will typically elute as a sharp peak.

  • Post-Elution Processing:

    • Pool the fractions containing the purified plasminogen.

    • To remove the 6-aminohexanoic acid and exchange the buffer, perform dialysis against a suitable storage buffer (e.g., PBS) or use a desalting column.

  • Column Regeneration and Storage:

    • Regenerate the column by washing with 3-5 CV of alternating High pH and Low pH Buffers.[3] Repeat this cycle 2-3 times.

    • Finally, re-equilibrate the column with Binding Buffer.

    • For long-term storage, wash the column with 20% ethanol and store at 4°C.

Visualizations

Experimental Workflow for Plasminogen Purification

Plasminogen_Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification Pack Pack Lysine-Sepharose Column Equilibrate Equilibrate with Binding Buffer Pack->Equilibrate Load Load Sample Equilibrate->Load SamplePrep Prepare Plasma Sample SamplePrep->Load Wash1 Wash with Binding Buffer Load->Wash1 Wash2 Wash with High Salt Buffer Wash1->Wash2 Elute Elute with 6-Aminohexanoic Acid Hydrochloride Wash2->Elute Collect Collect Plasminogen Fractions Elute->Collect Regenerate Regenerate Column Elute->Regenerate Process Buffer Exchange/ Desalting Collect->Process

Caption: Workflow for plasminogen purification by affinity chromatography.

Mechanism of Plasminogen Binding and Elution

Binding_Elution_Mechanism cluster_binding Binding Phase cluster_elution Elution Phase Plasminogen_LBS Plasminogen (Lysine Binding Site) Lysine_Resin Immobilized Lysine (on Resin) Plasminogen_LBS->Lysine_Resin Specific Binding AHA 6-Aminohexanoic Acid AHA_Bound_LBS Plasminogen-AHA Complex Free_Plasminogen Free Plasminogen (Eluted) AHA->Plasminogen_LBS Competitive Binding AHA_Bound_LBS->Free_Plasminogen Displacement

Caption: Mechanism of plasminogen binding and competitive elution.

References

Application Notes and Protocols for the Use of 6-Aminohexanoic Acid Hydrochloride in Surface Plasmon Resonance (SPR) Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface Plasmon Resonance (SPR) is a powerful label-free technology for the real-time monitoring of biomolecular interactions. A critical step in any SPR experiment is the preparation of the sensor surface to ensure that the immobilized ligand is stable, active, and accessible to its binding partner (the analyte). The use of spacer molecules is a common strategy to reduce steric hindrance and non-specific binding, thereby improving the quality and reliability of the kinetic data.

6-aminohexanoic acid (also known as ε-aminocaproic acid or Ahx) is a versatile molecule frequently employed as a flexible spacer in biochemical assays.[1] Its linear six-carbon chain provides distance between the sensor surface and the immobilized ligand, which can enhance the accessibility of the ligand's binding sites, particularly for large or complex analytes.[1][2] This application note provides a detailed protocol for modifying a standard carboxymethyl dextran sensor surface with 6-aminohexanoic acid hydrochloride to create an extended, functionalized surface for subsequent ligand immobilization and binding studies.

Principle of Application

Standard carboxymethyl (CM) dextran sensor chips (e.g., CM5) possess a matrix of carboxyl groups. The primary amine of 6-aminohexanoic acid can be covalently coupled to these carboxyl groups after their activation with a mixture of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[3][4] This reaction immobilizes the 6-aminohexanoic acid, presenting its own terminal carboxyl group at the end of a flexible spacer arm. This new layer of carboxyl groups can then be activated in a second EDC/NHS step to covalently immobilize a ligand containing primary amines (e.g., proteins, peptides). This two-stage process effectively extends the surface, mitigating potential steric interference from the dextran matrix and improving interaction kinetics.

The overall workflow for creating and using a 6-aminohexanoic acid-modified surface is depicted below.

G cluster_0 Phase 1: Surface Modification with Spacer cluster_1 Phase 2: Ligand Immobilization cluster_2 Phase 3: Binding Analysis A1 Carboxymethyl Dextran Sensor Surface A2 Inject EDC/NHS (Activation 1) A1->A2 Activate -COOH A3 Inject 6-Aminohexanoic Acid Hydrochloride A2->A3 Couple -NH2 A4 Inject Ethanolamine-HCl (Deactivation 1) A3->A4 Block remaining sites A5 Spacer-Modified Surface (-COOH terminated) A4->A5 B1 Inject EDC/NHS (Activation 2) A5->B1 Activate spacer's -COOH B2 Inject Amine-Containing Ligand B1->B2 Couple Ligand B3 Inject Ethanolamine-HCl (Deactivation 2) B2->B3 Block remaining sites B4 Functional Biosensor Surface (Ligand Immobilized) B3->B4 C1 Inject Analyte (Association) B4->C1 Binding Assay C2 Buffer Flow (Dissociation) C1->C2 C4 Data Analysis (Kinetics/Affinity) C1->C4 C3 Inject Regeneration Solution C2->C3 Surface Reset C2->C4 C3->C1 Next Cycle

Caption: Experimental workflow for SPR using a 6-aminohexanoic acid spacer.

Experimental Protocols

This section provides detailed step-by-step protocols for modifying the sensor surface, immobilizing the ligand, and performing the binding analysis.

Protocol 1: Modification of a Carboxymethyl Dextran Surface with 6-Aminohexanoic Acid

This protocol describes the covalent attachment of this compound to a standard CM-type sensor chip to create a spacer layer.

Materials:

  • SPR instrument and a new carboxymethyl dextran sensor chip (e.g., CM5).

  • Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0.

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) or other suitable buffer.

  • Amine Coupling Reagents:

    • 0.4 M EDC (in water)

    • 0.1 M NHS (in water)

    • 1 M Ethanolamine-HCl, pH 8.5

  • Spacer Solution: 50 mM this compound in ultrapure water.

  • All solutions should be filtered and degassed before use.

Procedure:

  • System Priming: Prime the SPR instrument with running buffer until a stable baseline is achieved.

  • Surface Activation: Prepare a fresh 1:1 mixture of 0.4 M EDC and 0.1 M NHS. Inject the EDC/NHS mixture over the desired flow cell(s) for 7 minutes at a flow rate of 10 µL/min to activate the surface carboxyl groups.[3]

  • Spacer Coupling: Immediately inject the 50 mM this compound solution over the activated surface for 7 minutes at 10 µL/min. The primary amine of the spacer will react with the NHS-esters on the surface.

  • Deactivation: Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes at 10 µL/min to deactivate any remaining NHS-esters on the dextran matrix.

  • Stabilization: Allow the running buffer to flow over the surface until the baseline is stable. The surface is now modified with a spacer layer presenting terminal carboxyl groups.

Protocol 2: Ligand Immobilization onto the Spacer-Modified Surface

This protocol details the immobilization of an amine-containing ligand (e.g., a protein) onto the 6-aminohexanoic acid-modified surface.

Materials:

  • Spacer-modified sensor chip from Protocol 1.

  • Ligand Solution: Prepare the ligand in 10 mM Sodium Acetate at a pH approximately 0.5-1.0 unit below its isoelectric point (pI) to promote pre-concentration. A typical starting concentration is 10-50 µg/mL.[5]

  • All other reagents and buffers from Protocol 1.

Procedure:

  • Baseline Establishment: Ensure a stable baseline is achieved with running buffer.

  • Spacer Activation: Inject a fresh 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min. This activates the terminal carboxyl groups of the immobilized 6-aminohexanoic acid.

  • Ligand Injection: Inject the prepared ligand solution over the activated spacer surface. The injection time will depend on the desired immobilization level (target Response Units, RU). Monitor the RU increase in real-time. Start with a short injection (e.g., 1-2 minutes) to gauge the coupling efficiency.

  • Deactivation: Following ligand injection, inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes at 10 µL/min to block any unreacted sites on the spacer layer.

  • Final Wash: Perform 1-2 washes with a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove any non-covalently bound ligand and to stabilize the baseline.

  • The surface is now ready for analyte binding analysis. A reference surface should be prepared in parallel by performing the full two-stage activation and deactivation protocol but without injecting the ligand.

G cluster_0 Surface Chemistry cluster_1 Reaction Steps S1 1. Dextran Surface (-COOH) S2 2. Activation (EDC/NHS) S3 3. Spacer Coupling (-NH2) S4 4. Spacer Surface (-COOH) S5 5. Activation (EDC/NHS) S6 6. Ligand Coupling (-NH2) S7 7. Final Surface (Ligand) R1 Activate Dextran R2 Couple 6-AHA R1->R2 R3 Deactivate Dextran R2->R3 R4 Activate 6-AHA R3->R4 R5 Couple Ligand R4->R5 R6 Deactivate 6-AHA R5->R6

Caption: Logical steps in the two-stage immobilization process.

Data Presentation: Expected Results and Analysis

The successful immobilization will be observed as a stable increase in Response Units (RU) after the final deactivation and wash steps. The amount of ligand to immobilize depends on the molecular weights of the ligand and analyte and their binding stoichiometry.

While specific quantitative data for interactions on 6-aminohexanoic acid-modified surfaces is not broadly published, the kinetic parameters obtained should be comparable to or improved over those from direct immobilization, especially where steric hindrance is a factor. The table below presents hypothetical, yet typical, kinetic data for a protein-protein interaction to illustrate how results can be structured.

Interaction PairImmobilization Methodk_a (1/Ms)k_d (1/s)K_D (M)Chi²
Protein A / Protein BDirect Amine Coupling1.2 x 10⁵5.4 x 10⁻³4.5 x 10⁻⁸1.8
Protein A / Protein B6-AHA Spacer Coupling 2.5 x 10⁵ 4.8 x 10⁻³ 1.9 x 10⁻⁸ 0.9
Protein C / Small Molecule XDirect Amine Coupling3.1 x 10³8.2 x 10⁻²2.6 x 10⁻⁵2.5
Protein C / Small Molecule X6-AHA Spacer Coupling 4.5 x 10³ 7.9 x 10⁻² 1.8 x 10⁻⁵ 1.1

Table 1: Example Quantitative Data Comparison. The use of a spacer like 6-aminohexanoic acid (6-AHA) can lead to faster association rates (k_a) and a lower overall dissociation constant (K_D), indicating a higher affinity, often accompanied by a better model fit (lower Chi²).

Troubleshooting and Considerations

  • Low Spacer Coupling: Ensure EDC/NHS solutions are fresh. Check the pH of the running buffer and the spacer solution.

  • Low Ligand Immobilization: Verify the pH of the ligand solution is optimal for pre-concentration. Increase ligand concentration or injection time. Confirm the presence of accessible primary amines on the ligand.

  • High Non-Specific Binding: The 6-aminohexanoic acid spacer is hydrophobic, which may increase non-specific binding for some analytes.[1] Increase the detergent concentration in the running buffer (e.g., to 0.1% P20) or add 0.1% BSA as a blocking agent.

  • Surface Regeneration: The covalent nature of the immobilization means only the analyte needs to be removed.[6] Test various regeneration solutions (e.g., low pH glycine, high pH buffers, or high salt concentrations) to find a condition that removes the analyte completely without damaging the immobilized ligand.

By providing a flexible extension from the sensor surface, 6-aminohexanoic acid serves as a valuable tool in SPR-based binding studies to improve data quality and provide more accurate kinetic and affinity measurements.

References

Application Notes: Incorporating 6-Aminohexanoic Acid Hydrochloride in Protease Inhibitor Cocktails

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminohexanoic acid hydrochloride, a synthetic lysine analog, is a well-established inhibitor of serine proteases, particularly those involved in the fibrinolytic pathway.[1] Its structural similarity to lysine allows it to competitively block the lysine-binding sites on plasminogen and plasmin, thereby preventing their interaction with fibrin and subsequent clot dissolution.[1] While traditionally used as an antifibrinolytic agent, its utility extends to the research and drug development sectors as a component of protease inhibitor cocktails to prevent the degradation of target proteins during extraction and purification processes. This document provides detailed application notes and protocols for the effective incorporation of this compound into protease inhibitor cocktails.

Mechanism of Action

The primary mechanism of action of 6-aminohexanoic acid is the inhibition of plasminogen activation. By binding to the lysine-binding sites of plasminogen, it prevents the conformational changes necessary for its activation to plasmin by tissue plasminogen activator (tPA) and urokinase plasminogen activator (uPA). Although its primary targets are plasmin and plasminogen, it has also been reported to inhibit other serine proteases such as trypsin and chymotrypsin, albeit to a lesser extent.[2] Its action is reversible and competitive.

Applications in Research and Drug Development

In the laboratory setting, endogenous proteases released during cell lysis can rapidly degrade proteins of interest, compromising experimental results. The inclusion of a broad-spectrum protease inhibitor cocktail in the lysis buffer is crucial to maintain protein integrity. This compound serves as a valuable component in these cocktails, specifically for the inhibition of serine proteases that may not be effectively targeted by other inhibitors.

Key Applications:

  • Protein Purification: Prevents the degradation of recombinant or endogenous proteins during extraction from various sources including mammalian cells, tissues, bacteria, and yeast.

  • Western Blotting: Ensures the detection of full-length proteins by preventing proteolytic cleavage.

  • Enzyme Assays: Protects enzyme activity from degradation by contaminating proteases.

  • Structural Biology: Maintains the integrity of protein samples for crystallographic or NMR studies.

  • Drug Discovery: Used in the preparation of cell lysates for screening assays where protease activity could interfere with the results.

Quantitative Data

The inhibitory activity of 6-aminohexanoic acid and other common protease inhibitors is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.

InhibitorTarget Protease Class(es)Typical Working ConcentrationIC50
6-Aminohexanoic Acid HCl Serine Proteases (esp. Plasmin)5 mM~0.2 mM (for antifibrinolytic activity)[1]
AEBSF (Pefabloc SC)Serine Proteases0.1 - 1 mMVaries with target protease
AprotininSerine Proteases0.6 - 2 µg/mLVaries with target protease
LeupeptinSerine and Cysteine Proteases1 - 10 µMVaries with target protease
Pepstatin AAspartic Proteases1 µMVaries with target protease
E-64Cysteine Proteases1 - 10 µMVaries with target protease
EDTAMetalloproteases1 - 5 mMNot applicable (chelating agent)
BestatinAminopeptidases1 - 10 µMVaries with target protease

Experimental Protocols

Protocol 1: Preparation of a 1 M this compound Stock Solution

Objective: To prepare a concentrated, sterile stock solution of this compound for easy addition to lysis buffers.

Materials:

  • This compound powder (MW: 167.62 g/mol )

  • Nuclease-free water

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringe

Procedure:

  • Weighing: Accurately weigh out 1.676 g of this compound powder.

  • Dissolving: Transfer the powder to a sterile 15 mL conical tube. Add 8 mL of nuclease-free water.

  • Mixing: Vortex or invert the tube until the powder is completely dissolved.

  • Volume Adjustment: Adjust the final volume to 10 mL with nuclease-free water.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile conical tube.

  • Storage: Store the 1 M stock solution at 4°C for short-term use (up to one month) or at -20°C for long-term storage.

Protocol 2: Preparation of a Broad-Spectrum Protease Inhibitor Cocktail (100X) Including this compound

Objective: To prepare a comprehensive, concentrated (100X) protease inhibitor cocktail for general use in protein extraction.

Materials:

  • This compound (as a 1 M stock from Protocol 1)

  • AEBSF (Pefabloc SC)

  • Aprotinin

  • Leupeptin

  • Pepstatin A

  • E-64

  • Bestatin

  • EDTA

  • DMSO (for dissolving water-insoluble inhibitors)

  • Nuclease-free water

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare Individual Stock Solutions: Prepare concentrated stock solutions of each inhibitor according to the table below. Note that some inhibitors are dissolved in DMSO due to poor water solubility.

InhibitorStock ConcentrationSolventStorage
6-Aminohexanoic Acid HCl1 MNuclease-free water-20°C
AEBSF100 mMNuclease-free water-20°C
Aprotinin10 mg/mLNuclease-free water-20°C
Leupeptin10 mMNuclease-free water-20°C
Pepstatin A1 mMDMSO-20°C
E-6410 mMNuclease-free water-20°C
Bestatin10 mMNuclease-free water-20°C
EDTA0.5 MNuclease-free waterRoom Temp
  • Prepare 100X Cocktail: In a sterile microcentrifuge tube, combine the following volumes of the stock solutions to prepare 1 mL of the 100X cocktail.

Inhibitor StockVolume for 1 mL of 100X CocktailFinal 100X ConcentrationFinal 1X Working Concentration
1 M 6-Aminohexanoic Acid HCl500 µL500 mM5 mM
100 mM AEBSF10 µL1 mM10 µM
10 mg/mL Aprotinin2 µL20 µg/mL0.2 µg/mL
10 mM Leupeptin10 µL100 µM1 µM
1 mM Pepstatin A10 µL10 µM0.1 µM
10 mM E-6410 µL100 µM1 µM
10 mM Bestatin10 µL100 µM1 µM
0.5 M EDTA100 µL50 mM0.5 mM
Nuclease-free water338 µL--
Total Volume 1 mL --
  • Mixing and Storage: Vortex the 100X cocktail thoroughly. Aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C.

Protocol 3: Use of the Protease Inhibitor Cocktail in Cell Lysis

Objective: To effectively inhibit proteolysis during the preparation of cell or tissue lysates.

Materials:

  • Cell pellet or tissue sample

  • Lysis buffer (e.g., RIPA, NP-40, or other appropriate buffer)

  • 100X Protease Inhibitor Cocktail (from Protocol 2)

  • Ice

  • Homogenizer (for tissue samples)

  • Refrigerated centrifuge

Procedure:

  • Prepare Lysis Buffer: On ice, prepare the required volume of your chosen lysis buffer.

  • Add Inhibitor Cocktail: Immediately before use, add the 100X Protease Inhibitor Cocktail to the lysis buffer at a 1:100 dilution (e.g., add 10 µL of 100X cocktail to 990 µL of lysis buffer). Mix well by inverting.

  • Lysis:

    • For cell pellets: Resuspend the cell pellet in the complete lysis buffer.

    • For tissues: Add the complete lysis buffer to the minced tissue and homogenize thoroughly on ice.

  • Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

  • Collect Supernatant: Carefully transfer the supernatant (the protein extract) to a new pre-chilled tube.

  • Downstream Applications: The protein extract is now ready for downstream applications such as protein quantification, SDS-PAGE, Western blotting, or immunoprecipitation.

Visualizations

G Mechanism of 6-Aminohexanoic Acid in Fibrinolysis Inhibition Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation Fibrin Fibrin (Clot) Plasmin->Fibrin Degrades FDPs Fibrin Degradation Products Fibrin->FDPs tPA_uPA tPA / uPA tPA_uPA->Plasminogen Activates AAH 6-Aminohexanoic Acid Hydrochloride AAH->Plasminogen Inhibits Activation AAH->Plasmin Inhibits

Caption: Inhibition of the fibrinolytic pathway by 6-aminohexanoic acid.

G Experimental Workflow: Protein Extraction with Protease Inhibition cluster_prep Preparation cluster_lysis Lysis & Clarification cluster_output Output CellTissue Cell Pellet or Tissue Sample Homogenization Lysis / Homogenization on Ice CellTissue->Homogenization LysisBuffer Lysis Buffer CompleteBuffer Complete Lysis Buffer LysisBuffer->CompleteBuffer PICocktail 100X Protease Inhibitor Cocktail PICocktail->LysisBuffer Add 1:100 CompleteBuffer->Homogenization Incubation Incubation on Ice Homogenization->Incubation Centrifugation Centrifugation Incubation->Centrifugation ProteinExtract Clarified Protein Extract (Supernatant) Centrifugation->ProteinExtract Downstream Downstream Applications (e.g., Western Blot, IP) ProteinExtract->Downstream

Caption: Workflow for protein extraction using a protease inhibitor cocktail.

References

Application Notes: 6-Aminohexanoic Acid Hydrochloride as a Versatile Spacer Arm in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Aminohexanoic acid (Ahx), also known as ε-aminocaproic acid, is a synthetic analog of the amino acid lysine.[1][2] Structurally, it is a six-carbon aliphatic chain possessing a terminal primary amine and a terminal carboxylic acid group.[3] This bifunctional nature, combined with its flexibility and hydrophobicity, makes it an invaluable tool in bioconjugation chemistry.[1][2] When used as a spacer or linker, 6-aminohexanoic acid connects biomolecules, drugs, or labels to other molecules or surfaces.[4] The spacer arm serves to mitigate steric hindrance between the conjugated partners, which is often crucial for preserving the biological activity and improving the accessibility of the conjugated molecules.[3][5][6]

Its hydrochloride salt form is typically used to improve solubility and stability for storage. In solution, it provides the free 6-aminohexanoic acid molecule for conjugation reactions. This document provides detailed protocols and applications for using 6-aminohexanoic acid as a spacer arm in various bioconjugation techniques.

Key Applications

The unique properties of 6-aminohexanoic acid make it suitable for a wide range of applications in research, diagnostics, and therapeutics.

  • Immobilization of Biomolecules: It is widely used to covalently attach proteins, enzymes, and antibodies to solid supports like magnetic beads, sensor surfaces, and microplates for use in affinity chromatography, diagnostics, and biocatalysis.[3]

  • Labeling and Detection: Ahx linkers are used to introduce reporter molecules such as fluorescent dyes and biotin to proteins and nucleic acids.[3] The spacer improves the accessibility of the label, for instance reducing the steric hindrance for streptavidin binding to a biotin moiety, thereby enhancing the sensitivity of detection assays.[6]

  • Peptide and Protein Modification: Incorporating Ahx into peptide structures can enhance their hydrophobicity, improve bioavailability by reducing susceptibility to proteolysis, and facilitate desired conformations.[1][6]

  • Antibody-Drug Conjugate (ADC) Design: In the field of targeted therapy, linkers are a critical component of ADCs, connecting a potent cytotoxic drug to a monoclonal antibody.[7] While not always the primary choice, spacers based on molecules like Ahx can be part of more complex linker designs to modulate the physicochemical properties, such as solubility and stability, of the final conjugate.[8]

  • Radiopharmaceutical Development: To prevent steric hindrance and improve binding affinity, Ahx is used as a spacer to connect chelating agents like DOTA to targeting peptides for radiolabeling.[5]

Properties and Characteristics

The selection of a spacer is critical for the success of a bioconjugate. 6-Aminohexanoic acid provides a set of well-defined properties that can be leveraged in rational conjugate design.

PropertyQuantitative Data / ObservationApplication RelevanceSource(s)
Length A single 6-aminocaproic acid unit adds a spacer of ~9 Å.Provides sufficient distance to overcome steric hindrance between large biomolecules or between a biomolecule and a surface.[6]
Flexibility The six-carbon aliphatic chain allows for significant rotational freedom.Enables the conjugated molecule to orient itself optimally for binding or interaction. Reduces strain on the biomolecule's native structure.[1][5]
Hydrophobicity The -(CH₂)₅- backbone is hydrophobic.Can be used to modulate the overall hydrophobicity of a peptide or drug-linker complex. This can influence properties like cell permeability or aggregation.[1][2]
Chemical Handles Possesses a primary amine (-NH₂) and a carboxylic acid (-COOH).Allows for versatile and well-established coupling chemistries (e.g., EDC/NHS) to be used for conjugation to various functional groups.[3]
Stability Forms stable amide bonds upon conjugation.Ensures the integrity of the bioconjugate under physiological conditions.
Optimal Length in Immunoassays Haptens with spacer arms of 6-8 carbon atoms (6.3-8.8 Å) induced the strongest antibody response.Demonstrates the critical importance of spacer length for optimal recognition in immunological applications.[9]

Visualizations

Benefits_of_Spacer_Arm cluster_0 Without Spacer cluster_1 With 6-Aminohexanoic Acid Spacer NoSpacer_Mol Biomolecule NoSpacer_Surf Surface/Drug NoSpacer_Mol->NoSpacer_Surf Steric Hindrance Reduced Activity Spacer_Mol Biomolecule Spacer Ahx Spacer Spacer_Mol->Spacer Spacer_Surf Surface/Drug Spacer->Spacer_Surf   Improved Accessibility   Preserved Activity

Bioconjugation_Workflow A 1. Prepare Biomolecule & 6-Aminohexanoic Acid B 2. Activate Carboxyl Groups (EDC/NHS) A->B C 3. Conjugation Reaction (Formation of Amide Bond) B->C D 4. Quench Reaction & Deactivate Excess Reagents C->D E 5. Purification of Conjugate (e.g., Dialysis, SEC) D->E F 6. Characterization (e.g., SDS-PAGE, Mass Spec) E->F

Experimental Protocols

Protocol 1: Activation of 6-Aminohexanoic Acid and Coupling to a Protein

This protocol describes the covalent attachment of 6-aminohexanoic acid to a protein's primary amines (e.g., lysine residues) by first activating the spacer's carboxyl group.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS or MES)

  • 6-Aminohexanoic acid hydrochloride

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Ethanolamine, pH 8.5[10]

  • Purification equipment (e.g., dialysis cassettes, size-exclusion chromatography column)

Procedure:

  • Prepare Reagents:

    • Dissolve the protein of interest in Coupling Buffer at a concentration of 1-10 mg/mL.

    • Prepare a 100 mM solution of this compound in Activation Buffer.

    • Immediately before use, prepare 100 mM solutions of EDC and NHS in ice-cold, anhydrous DMSO or water.

  • Activation of 6-Aminohexanoic Acid:

    • In a microcentrifuge tube, combine a 20-fold molar excess of 6-aminohexanoic acid with a 50-fold molar excess of both EDC and NHS relative to the amount of protein to be conjugated.

    • Incubate the mixture for 15-30 minutes at room temperature to form the NHS-ester of 6-aminohexanoic acid.

  • Conjugation to Protein:

    • Add the activated 6-aminohexanoic acid-NHS ester solution directly to the protein solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature to deactivate any unreacted NHS-esters.

  • Purification:

    • Remove excess reagents and byproducts by dialyzing the reaction mixture against PBS overnight at 4°C with at least two buffer changes. Alternatively, use a desalting or size-exclusion chromatography column appropriate for the size of the protein.

  • Characterization:

    • Confirm the conjugation using techniques such as SDS-PAGE (which may show a slight shift in molecular weight), MALDI-TOF mass spectrometry, or functional assays.

Protocol 2: Immobilization of an Antibody onto a Carboxylated Surface

This protocol details a two-step process: first, the surface is functionalized with 6-aminohexanoic acid to introduce a spacer, and second, an antibody is covalently attached to the spacer.

Materials:

  • Carboxylated solid support (e.g., magnetic beads, sensor chip)

  • Antibody (in an amine-free buffer)

  • This compound

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Immobilization Buffer: PBS, pH 7.4[10]

  • EDC and Sulfo-NHS

  • Blocking Solution: 1 M Ethanolamine-HCl, pH 8.5[10]

Procedure:

  • Surface Activation:

    • Wash the carboxylated support with Activation Buffer.

    • Prepare a solution of 50 mg/mL EDC and 50 mg/mL Sulfo-NHS in ice-cold Activation Buffer.

    • Immediately add the EDC/Sulfo-NHS solution to the support and incubate for 15 minutes at room temperature with gentle mixing to activate the surface carboxyl groups.

    • Wash the activated support 3 times with ice-cold Activation Buffer to remove excess reagents.

  • Spacer Attachment:

    • Prepare a 1 M solution of this compound in Activation Buffer.

    • Immediately add the spacer solution to the activated support and incubate for 1-2 hours at room temperature. This reaction couples the amine group of the spacer to the activated surface.

    • Wash the support thoroughly with PBS to remove unreacted spacer. The surface is now amine-terminated via a spacer arm.

  • Antibody Immobilization (Amine Coupling):

    • Activate the newly introduced terminal carboxyl groups of the immobilized spacer by repeating Step 1 (incubation with EDC/Sulfo-NHS).

    • Wash the activated support 3 times with ice-cold Immobilization Buffer.

    • Dissolve the antibody in Immobilization Buffer to a concentration of 10-200 µg/mL.[10]

    • Add the antibody solution to the activated support and incubate for 1-2 hours at room temperature. This reaction forms a stable amide bond between the spacer's carboxyl group and the antibody's primary amines.[10]

  • Blocking:

    • Wash the support to remove non-covalently bound antibody.

    • Add the Blocking Solution (1 M Ethanolamine-HCl, pH 8.5) and incubate for 10-15 minutes to deactivate all remaining active NHS-ester sites.[10]

  • Final Wash:

    • Wash the support extensively with PBS containing 0.05% Tween-20, followed by a final wash with PBS.

    • The antibody-functionalized support is now ready for use.

Conclusion

6-Aminohexanoic acid is a simple, yet powerful and versatile, spacer arm for a multitude of bioconjugation applications.[3] Its flexible, hydrophobic chain and bifunctional nature allow for robust and well-controlled conjugation strategies.[1][2] By providing distance and reducing steric hindrance, it plays a critical role in preserving the function of conjugated biomolecules, enhancing the performance of diagnostic assays, and modulating the properties of therapeutic agents.[5][6] The protocols outlined in this document provide a foundational framework for researchers to successfully employ 6-aminohexanoic acid in their specific bioconjugation needs.

References

Application Notes and Protocols for Clot Lysis Assay Using 6-Aminohexanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrinolysis is the physiological process of breaking down fibrin clots, a crucial mechanism to prevent thrombosis and maintain vascular patency. The clot lysis assay is a fundamental in vitro method used to evaluate the efficacy of pro-fibrinolytic and anti-fibrinolytic agents. This document provides a detailed experimental protocol for a turbidimetric clot lysis assay to assess the inhibitory effect of 6-aminohexanoic acid hydrochloride, a synthetic lysine analog that acts as a potent inhibitor of fibrinolysis.[1] By competitively blocking the lysine-binding sites on plasminogen and plasmin, 6-aminohexanoic acid prevents their binding to fibrin, thereby inhibiting clot degradation.[1] This assay is critical for screening and characterizing anti-fibrinolytic compounds in drug discovery and for research in hemostasis and thrombosis.

Data Presentation

The inhibitory effect of this compound on clot lysis can be quantified by measuring various parameters from the turbidimetric curve. The following table summarizes typical experimental concentrations and expected outcomes.

Concentration of this compound (mM)Clot Lysis Time (min)Maximum Absorbance (OD)Area Under the Curve (AUC)% Inhibition of Lysis
0 (Control)45 ± 50.8 ± 0.130 ± 40%
0.160 ± 70.8 ± 0.140 ± 525%
0.590 ± 100.8 ± 0.160 ± 650%
1.0150 ± 150.8 ± 0.190 ± 8>80%
5.0>2400.8 ± 0.1>120~100%

Note: The values presented are illustrative and may vary depending on the specific experimental conditions, such as plasma source, reagent concentrations, and instrument used. A study reported an IC50 of 1.6x10-4 mol/l for 6-aminocaproic acid in a thromboelastographic analysis.

Experimental Protocols

Principle

This protocol describes a turbidimetric clot lysis assay performed in a 96-well microplate format.[2] Clot formation is initiated in plasma by the addition of a coagulation activator (e.g., thrombin or tissue factor) and calcium. Simultaneously, a plasminogen activator (e.g., tissue plasminogen activator, tPA) is included to initiate fibrinolysis. The change in optical density (OD) at 405 nm is monitored over time. As a fibrin clot forms, the turbidity of the sample increases, leading to a rise in OD. Subsequently, as the clot is lysed by plasmin, the turbidity decreases, resulting in a fall in OD. The inhibitory effect of this compound is determined by its ability to prolong the clot lysis time.

Materials and Reagents
  • Human Platelet-Poor Plasma (PPP): Prepared from citrated whole blood by double centrifugation.

  • This compound (MW: 167.62 g/mol )

  • Tissue Plasminogen Activator (tPA)

  • Thrombin (human or bovine)

  • Calcium Chloride (CaCl₂)

  • Tris-Buffered Saline (TBS), pH 7.4

  • 96-well clear, flat-bottom microplate

  • Microplate reader with temperature control (37°C) and kinetic reading capability at 405 nm.

Preparation of Reagents
  • This compound Stock Solution (100 mM): Dissolve 167.62 mg of this compound in 10 mL of TBS. Prepare serial dilutions in TBS to obtain working concentrations (e.g., 10 mM, 5 mM, 1 mM, 0.5 mM, 0.1 mM).

  • tPA Solution (e.g., 20 µg/mL): Reconstitute lyophilized tPA in sterile water to a stock concentration (e.g., 1 mg/mL) and then dilute in TBS to the final working concentration. The final concentration in the well should be optimized, but a common starting point is around 100-200 ng/mL.

  • Thrombin Solution (e.g., 2 U/mL): Reconstitute lyophilized thrombin in TBS. The final concentration in the well should be optimized to achieve a robust clot formation (e.g., 0.1 U/mL).

  • Calcium Chloride Solution (e.g., 200 mM): Dissolve CaCl₂ in deionized water.

Experimental Procedure
  • Plate Setup:

    • Add 10 µL of TBS (for control) or 10 µL of varying concentrations of this compound working solutions to the designated wells of a 96-well microplate.

    • Add 60 µL of human PPP to each well.

    • Add 10 µL of tPA solution to each well.

    • Mix gently by pipetting up and down.

  • Incubation: Pre-warm the microplate at 37°C for 5 minutes in the microplate reader.

  • Initiation of Clotting and Lysis:

    • Prepare a master mix of thrombin and CaCl₂ in TBS. For each well, you will need 10 µL of thrombin and 10 µL of CaCl₂.

    • Using a multichannel pipette, add 20 µL of the thrombin/CaCl₂ master mix to all wells simultaneously to initiate the reaction.

  • Data Acquisition:

    • Immediately start kinetic reading of the absorbance at 405 nm every minute for a total duration of 4-6 hours, or until complete lysis is observed in the control wells. The plate should be maintained at 37°C throughout the reading.

  • Data Analysis:

    • Plot the absorbance (OD 405 nm) against time for each concentration of this compound.

    • Determine the following parameters from the curves:

      • Time to 50% Clot Lysis: The time taken for the absorbance to decrease to 50% of the maximum absorbance.

      • Maximum Absorbance: The peak absorbance value, representing the maximum clot density.

      • Area Under the Curve (AUC): Calculated from the time of clot formation to the end of the experiment. An increase in AUC indicates inhibition of lysis.

    • Calculate the percentage of lysis inhibition for each concentration relative to the control.

Mandatory Visualizations

experimental_workflow prep_6aha Prepare 6-Aminohexanoic Acid Hydrochloride Dilutions add_reagents Add 6-AHA, PPP, and tPA to 96-well Plate prep_6aha->add_reagents prep_ppp Thaw Platelet-Poor Plasma (PPP) prep_ppp->add_reagents prep_tpa Prepare tPA Solution prep_tpa->add_reagents prep_thrombin_ca Prepare Thrombin/CaCl2 Master Mix initiate Initiate Clotting with Thrombin/CaCl2 prep_thrombin_ca->initiate pre_warm Pre-warm Plate at 37°C add_reagents->pre_warm pre_warm->initiate read_plate Kinetic Reading at 405 nm initiate->read_plate plot_curves Plot OD vs. Time Curves read_plate->plot_curves calc_params Calculate Lysis Time, Max OD, AUC plot_curves->calc_params calc_inhibition Determine % Inhibition calc_params->calc_inhibition

Caption: Experimental workflow for the clot lysis assay.

fibrinolysis_pathway cluster_activation Plasminogen Activation cluster_lysis Fibrin Lysis cluster_inhibition Inhibition by 6-Aminohexanoic Acid Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin converts to Fibrin Fibrin (Clot) Plasminogen->Fibrin binds tPA tPA tPA->Plasminogen activates tPA->Fibrin binds Plasmin->Fibrin degrades Plasmin->Fibrin binds FDPs Fibrin Degradation Products (FDPs) Fibrin->FDPs SixAHA 6-Aminohexanoic Acid SixAHA->Plasminogen blocks binding to fibrin SixAHA->Plasmin blocks binding to fibrin LysineBinding Lysine Binding Sites on Plasminogen/Plasmin

Caption: Mechanism of fibrinolysis and its inhibition.

References

Application Notes and Protocols: Enhancing Peptide Coating in ELISA using 6-Aminohexanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of immunoassays, the successful immobilization of antigens onto the solid phase is a critical determinant of assay sensitivity and specificity. For peptide-based Enzyme-Linked Immunosorbent Assays (ELISAs), this step can be particularly challenging, especially when dealing with short or hydrophilic peptides that exhibit poor adsorption to hydrophobic polystyrene microplates. This can lead to low signal-to-noise ratios and inconsistent results.

A highly effective strategy to overcome this limitation is the incorporation of 6-aminohexanoic acid (also known as 6-aminocaproic acid) into the peptide sequence. This molecule acts as a hydrophobic linker, significantly enhancing the peptide's ability to bind to the polystyrene surface of the ELISA plate.[1][2] The addition of one or more 6-aminohexanoic acid residues increases the overall hydrophobicity of the peptide, promoting stronger and more stable immobilization.[1] This results in a higher density of correctly oriented peptides, leading to improved antibody binding and a subsequent increase in the signal-to-background ratio of the assay.[1]

These application notes provide a detailed protocol for utilizing peptides modified with 6-aminohexanoic acid hydrochloride to enhance coating efficiency in an indirect ELISA format.

Principle of Enhancement

The primary mechanism by which 6-aminohexanoic acid enhances peptide coating is through the introduction of a non-polar, flexible spacer. Standard polystyrene ELISA plates are hydrophobic in nature, and the efficiency of passive adsorption is largely dependent on the hydrophobic character of the antigen. Short or polar peptides often lack sufficient hydrophobic residues to interact strongly with the plate surface, leading to inefficient and unstable coating.

By incorporating the six-carbon alkyl chain of 6-aminohexanoic acid, the modified peptide's hydrophobicity is increased, facilitating a more favorable interaction with the polystyrene surface. This results in a more robust and uniform coating of the peptide antigen on the microplate well.

G cluster_0 Unmodified Peptide cluster_1 Modified Peptide Unmodified_Peptide Short/Hydrophilic Peptide Polystyrene Polystyrene Plate Surface Unmodified_Peptide->Polystyrene Weak/ Unstable Adsorption Modified_Peptide Peptide + 6-Aminohexanoic Acid Linker Polystyrene2 Polystyrene Plate Surface Modified_Peptide->Polystyrene2 Strong/ Stable Adsorption

Figure 1. Mechanism of enhanced peptide coating.

Data Presentation

The following table summarizes representative data from an indirect ELISA experiment comparing the performance of a target peptide with and without modification with 6-aminohexanoic acid. The data illustrates the significant improvement in signal intensity and signal-to-noise ratio achieved with the modified peptide.

Peptide VersionCoating Concentration (µg/mL)Mean Absorbance (OD 450nm)Background (OD 450nm)Signal-to-Noise Ratio
Unmodified Peptide2.00.4500.1004.5
Modified Peptide 2.0 1.850 0.110 16.8
Unmodified Peptide1.00.2800.1002.8
Modified Peptide 1.0 1.250 0.105 11.9
Unmodified Peptide0.50.1500.1001.5
Modified Peptide 0.5 0.750 0.102 7.4

Note: The data presented is representative and the actual results may vary depending on the specific peptide, antibody, and assay conditions.

Experimental Protocols

This section provides a detailed methodology for performing an indirect ELISA using a peptide modified with this compound.

Materials and Reagents
  • Peptides:

    • Target peptide modified with 6-aminohexanoic acid at the N- or C-terminus.

    • Unmodified target peptide (for comparison).

  • Microplates: 96-well polystyrene ELISA plates (high-binding).

  • Solvents:

    • Methanol, ACS grade or higher.

    • Dimethyl sulfoxide (DMSO), if required for initial peptide solubilization.

  • Buffers and Solutions:

    • Coating Buffer: Not required for the evaporation method.

    • Wash Buffer (PBST): Phosphate-buffered saline (PBS) with 0.05% Tween-20, pH 7.4.

    • Blocking Buffer: 5% (w/v) non-fat dry milk or 1% (w/v) Bovine Serum Albumin (BSA) in PBST.

    • Primary Antibody Diluent: 1% (w/v) BSA in PBST.

    • Secondary Antibody Diluent: 1% (w/v) BSA in PBST.

  • Antibodies:

    • Primary Antibody: Specific for the target peptide.

    • Secondary Antibody: Horseradish peroxidase (HRP)-conjugated antibody specific for the primary antibody.

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.

  • Stop Solution: 2 M Sulfuric Acid (H₂SO₄).

  • Equipment:

    • Microplate reader capable of measuring absorbance at 450 nm.

    • Multichannel pipette.

    • Incubator.

Peptide Preparation and Coating Protocol

A rapid and efficient method for coating hydrophobic peptides involves dissolving the peptide in a volatile organic solvent and allowing it to evaporate, leaving a uniform layer of the peptide on the well surface.[1]

G cluster_workflow Peptide Coating and ELISA Workflow start Start dissolve Dissolve Modified Peptide in Methanol (1-10 µg/mL) start->dissolve coat Add 100 µL of Peptide Solution to each well dissolve->coat evaporate Evaporate Solvent at 37°C (approx. 30-60 min) coat->evaporate block Block with 200 µL Blocking Buffer (1 hr, RT) evaporate->block wash1 Wash 3x with PBST block->wash1 add_primary Add 100 µL Primary Antibody (1-2 hr, RT) wash1->add_primary wash2 Wash 3x with PBST add_primary->wash2 add_secondary Add 100 µL HRP-conjugated Secondary Antibody (1 hr, RT) wash2->add_secondary wash3 Wash 5x with PBST add_secondary->wash3 add_substrate Add 100 µL TMB Substrate (15-30 min, dark) wash3->add_substrate stop Add 50 µL Stop Solution add_substrate->stop read Read Absorbance at 450 nm stop->read end End read->end

Figure 2. Experimental workflow for ELISA with modified peptides.

1. Peptide Dissolution:

  • Prepare a stock solution of the 6-aminohexanoic acid-modified peptide in methanol at a concentration of 1 mg/mL. If the peptide is difficult to dissolve, a small amount of DMSO can be used initially, followed by dilution with methanol.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Dilute the stock solution to the desired coating concentration (e.g., 0.5 - 10 µg/mL) using methanol.

2. Plate Coating:

  • Add 100 µL of the diluted peptide solution to each well of a 96-well ELISA plate.

  • Incubate the plate at 37°C until the methanol has completely evaporated (approximately 30-60 minutes). The wells should be visibly dry.

3. Blocking:

  • Add 200 µL of Blocking Buffer to each well to block any remaining non-specific binding sites.

  • Incubate for 1 hour at room temperature (RT).

4. Washing:

  • Aspirate the blocking buffer from the wells.

  • Wash the plate three times with 200 µL of Wash Buffer (PBST) per well.

5. Primary Antibody Incubation:

  • Dilute the primary antibody to its optimal concentration in Primary Antibody Diluent.

  • Add 100 µL of the diluted primary antibody to each well.

  • Incubate for 1-2 hours at RT.

6. Washing:

  • Aspirate the primary antibody solution.

  • Wash the plate three times with 200 µL of Wash Buffer per well.

7. Secondary Antibody Incubation:

  • Dilute the HRP-conjugated secondary antibody to its optimal concentration in Secondary Antibody Diluent.

  • Add 100 µL of the diluted secondary antibody to each well.

  • Incubate for 1 hour at RT.

8. Washing:

  • Aspirate the secondary antibody solution.

  • Wash the plate five times with 200 µL of Wash Buffer per well. A more extensive wash at this step is crucial to minimize background noise.

9. Substrate Development:

  • Add 100 µL of TMB Substrate Solution to each well.

  • Incubate for 15-30 minutes at RT in the dark. Monitor the color development.

10. Stopping the Reaction:

  • Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

11. Absorbance Measurement:

  • Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution.

Conclusion

The incorporation of this compound as a hydrophobic linker in synthetic peptides is a simple and highly effective method for enhancing their coating efficiency on polystyrene microplates for ELISA. This modification leads to a significant improvement in the signal-to-noise ratio, resulting in a more sensitive and reliable immunoassay. The rapid coating protocol utilizing solvent evaporation further streamlines the experimental workflow. These application notes provide researchers with a robust methodology to improve the performance of their peptide-based ELISAs, which is particularly valuable in drug development and various research applications where accurate and sensitive detection of peptide-specific antibodies is required.

References

Troubleshooting & Optimization

solubility issues of 6-aminohexanoic acid hydrochloride in different buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the solubility of 6-aminohexanoic acid hydrochloride in various laboratory buffers. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Issue 1: this compound Fails to Dissolve Completely in My Buffer.

  • Possible Cause 1: pH is near the isoelectric point (pI).

    • Explanation: 6-aminohexanoic acid is a zwitterionic molecule with a carboxylic acid group (pKa ≈ 4.4) and an amino group (pKa ≈ 10.8).[1][2] Its lowest solubility occurs at its isoelectric point (pI), which is approximately 7.6.[2] If your buffer's pH is close to this value, the compound will be least soluble.

    • Solution: Adjust the pH of your buffer. To increase solubility, either lower the pH to below 6 (to protonate the amino group) or raise it above 9 (to deprotonate the carboxylic acid group).[2] This can be achieved by adding a small amount of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) dropwise while carefully monitoring the pH.

  • Possible Cause 2: The concentration is too high for the current conditions.

    • Explanation: Every compound has a saturation point in a given solvent at a specific temperature and pH. You might be exceeding the solubility limit of this compound in your buffer system.

    • Solution: You can either increase the volume of the buffer to lower the concentration or gently warm the solution while stirring to increase solubility.[2] However, be cautious with heat-sensitive reagents in your buffer.

  • Possible Cause 3: "Salting out" effect.

    • Explanation: High concentrations of salts in your buffer can decrease the solubility of this compound by competing for solvent molecules.[2]

    • Solution: If possible, try reducing the salt concentration in your buffer. Alternatively, prepare a concentrated stock solution of this compound in pure water and then add it to your buffer to achieve the final desired concentration.

Issue 2: A Precipitate Forms in the this compound Solution After Initially Dissolving.

  • Possible Cause 1: Temperature change.

    • Explanation: The solubility of 6-aminohexanoic acid in water is temperature-dependent, increasing with higher temperatures.[2] If you prepared the solution warm and then cooled it to your experimental temperature, you might have surpassed the solubility limit at the lower temperature.

    • Solution: Re-warm the solution to redissolve the precipitate. If your experiment must be conducted at a lower temperature, you will need to use a lower concentration of this compound.[2]

  • Possible Cause 2: pH shift.

    • Explanation: The addition of other components to your solution after dissolving the this compound may have shifted the pH closer to its pI of ~7.6, causing it to precipitate.[2]

    • Solution: Re-check the pH of your final solution and adjust it as necessary to move away from the isoelectric point.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of 6-aminohexanoic acid? A1: 6-aminohexanoic acid is highly soluble in water.[2][3] Some sources report its solubility in water to be as high as 330 mg/mL to 587.55 g/L.[3][4] It is only slightly soluble in alcohols and poorly soluble in non-polar organic solvents.[2]

Q2: How does the hydrochloride salt form affect solubility? A2: this compound is the salt of 6-aminohexanoic acid and hydrochloric acid. When dissolved in water, it will form a slightly acidic solution. This is generally favorable for solubility as the pH will be below the isoelectric point (pI ≈ 7.6). However, the final pH will depend on the concentration and the buffer system used.

Q3: In which common biological buffers can I use this compound? A3: this compound can be used in a variety of common biological buffers, including:

  • Phosphate-Buffered Saline (PBS): Widely used in cell-based assays.[2]

  • TRIS-based buffers (e.g., Tris-HCl): Commonly used in molecular biology and protein biochemistry.[2]

  • Citrate buffers: Often used in pharmaceutical formulations.[2]

When preparing these buffers, it is crucial to adjust the final pH after adding the this compound to ensure it remains fully dissolved.

Q4: What is the recommended way to prepare a solution of this compound in a buffer? A4: It is recommended to first dissolve the this compound in deionized water to make a concentrated stock solution. This solution can then be added to your final buffer system. This approach helps to avoid potential "salting out" effects from other buffer components. Always verify the pH of the final solution and adjust if necessary.

Quantitative Solubility Data

Solvent/BufferFormTemperature (°C)SolubilityNotes
WaterFree Acid20587.55 g/L[4]Highly soluble.
WaterFree Acid2550 mg/mL[1]Readily soluble.
WaterFree AcidNot Specified330 mg/mL[2][3]Very high solubility.
Phosphate BufferHydrochlorideAmbientpH-dependentSolubility is lowest near the pI (~7.6). Adjust pH to < 6 or > 9 for maximum solubility.
TRIS BufferHydrochlorideAmbientpH-dependentTRIS buffers often have a pH in the range of 7 to 9.[5][6] Careful pH adjustment is critical, especially around pH 7.6.
Citrate BufferHydrochlorideAmbientpH-dependentCitrate buffers are typically acidic (pH 3-6.2), which is favorable for the solubility of 6-aminohexanoic acid.

Experimental Protocol: Determining Solubility in a Specific Buffer

This protocol outlines a general method to determine the equilibrium solubility of this compound in your specific buffer.

Materials:

  • This compound

  • Your chosen buffer solution

  • Vials or tubes

  • Incubator/shaker

  • Filtration apparatus (e.g., 0.22 µm syringe filters)

  • Analytical method for quantification (e.g., HPLC, spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of this compound to a known volume of your buffer in a vial. The excess solid should be clearly visible.

  • Equilibration: Tightly cap the vial and place it in an incubator/shaker at your desired experimental temperature. Allow the mixture to equilibrate for 24-48 hours. The continuous agitation helps to ensure the solution becomes saturated.

  • Separation: After equilibration, carefully remove the vial and let the undissolved solid settle. Filter the supernatant using a syringe filter to remove all undissolved particles.

  • Quantification: Analyze the clear filtrate to determine the concentration of dissolved this compound using a suitable and validated analytical method.

  • Calculation: The determined concentration represents the equilibrium solubility of this compound in your buffer at that specific temperature and pH.

Visualizations

G Troubleshooting Workflow for Dissolution Issues start Start: Dissolution Issue check_ph Is the buffer pH near 7.6? start->check_ph adjust_ph Adjust pH to < 6 or > 9 check_ph->adjust_ph Yes check_concentration Is the concentration too high? check_ph->check_concentration No end_success Success: Compound Dissolved adjust_ph->end_success reduce_concentration Increase buffer volume or prepare a new, lower concentration solution check_concentration->reduce_concentration Yes check_salts Is there a high salt concentration? check_concentration->check_salts No reduce_concentration->end_success use_stock_solution Prepare a stock solution in water and add to the buffer check_salts->use_stock_solution Yes check_temperature Did a precipitate form after cooling? check_salts->check_temperature No use_stock_solution->end_success rewarm Re-warm the solution gently check_temperature->rewarm Yes end_fail If issues persist, re-evaluate buffer components and experimental conditions check_temperature->end_fail No rewarm->end_success

Caption: Troubleshooting workflow for 6-aminohexanoic acid HCl.

G pH-Dependent Solubility of 6-Aminohexanoic Acid cluster_ph_scale pH Scale cluster_solubility Relative Solubility p0 p1 p2 p3 p4 p5 p6 p7 p8 p9 p10 p11 p12 p13 p14 low Low high High acidic_ph Acidic pH (< 4.4) -COOH -NH3+ (High Solubility) pI_ph Isoelectric Point (pI ~ 7.6) -COO- -NH3+ (Minimum Solubility) acidic_ph->pI_ph Increasing pH basic_ph Basic pH (> 10.8) -COO- -NH2 (High Solubility) pI_ph->basic_ph Increasing pH

Caption: Effect of pH on the solubility of 6-aminohexanoic acid.

References

Technical Support Center: Optimizing 6-Aminohexanoic Acid Hydrochloride for Protease Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of 6-aminohexanoic acid hydrochloride as a protease inhibitor. Find troubleshooting advice, frequently asked questions, detailed protocols, and key performance data to ensure the success of your experiments.

Mechanism of Action

6-Aminohexanoic acid, also known as epsilon-aminocaproic acid (EACA), is a synthetic analog of the amino acid lysine.[1] Its primary mechanism of action is the inhibition of serine proteases, with a pronounced effect on plasmin.[1] It functions by competitively binding to the lysine-binding sites within the kringle domains of plasminogen.[1] This interaction prevents plasminogen from binding to fibrin and interferes with its conversion to the active protease, plasmin, by tissue plasminogen activator (tPA) or urokinase plasminogen activator (uPA).[1][2] This blockade of plasmin formation effectively inhibits the degradation of fibrin clots (fibrinolysis).[3]

cluster_activation Plasminogen Activation & Fibrinolysis cluster_inhibition Inhibition Pathway Plg Plasminogen Plasmin Plasmin (Active Serine Protease) Plg->Plasmin Activators Plasminogen Activators (tPA, uPA) Activators->Plg converts Fibrin Fibrin Clot Plasmin->Fibrin degrades FDP Fibrin Degradation Products Fibrin->FDP EACA 6-Aminohexanoic Acid (Lysine Analog) Plg_inactive Plasminogen EACA->Plg_inactive Binds to Lysine Binding Sites Activators_inh Plasminogen Activators (tPA, uPA) Activators_inh->Plg_inactive Activation Blocked

Caption: Inhibition of plasminogen activation by 6-aminohexanoic acid.

Quantitative Data Summary

The efficacy of 6-aminohexanoic acid and its derivatives can vary based on the specific protease, substrate, and experimental conditions. The following tables provide key quantitative data for easy reference.

Table 1: Physicochemical & Solubility Properties

PropertyValueSource(s)
Synonyms ε-Aminocaproic Acid, EACA, Amicar[3][4]
Molecular Formula C₆H₁₄ClNO₂ (Hydrochloride)[5]
Molecular Weight 167.63 g/mol (Hydrochloride)[5]
CAS Number 4321-58-8 (Hydrochloride)[5]
Solubility in Water Highly soluble (330-500 mg/mL)[3][4][6]
Solubility in DMSO 6 mg/mL[3]
Solubility in Ethanol Slightly soluble[3][4]
Solubility in Chloroform Insoluble[3][4]

Table 2: Recommended Working Concentrations

ApplicationRecommended ConcentrationNotesSource(s)
Protein Extraction 5 mMAdd to lysis buffer to inhibit serine proteases like plasmin during sample preparation.[1]
In Vitro Clot Lysis Assay Varies (e.g., 0.02 - 0.2 mM)Concentration should be optimized based on the specific protease and desired level of inhibition.[7][8]
Cell Culture VariesUsed to inhibit fibrin degradation by cells. Concentration must be determined empirically.[6]

Table 3: Inhibitory Activity (IC₅₀)

CompoundTarget ProteaseIC₅₀ Value (mM)NotesSource(s)
6-Aminohexanoic Acid (EACA)Plasmin0.2Amidolytic activity.[7]
H-EACA-NLeu-OHPlasmin< 0.02A highly active derivative.[7]
H-d-Ala-Phe-Lys-EACA-NH₂Plasmin0.02A selective peptide derivative.[8]

Experimental Protocols & Workflow

Adherence to proper experimental methodology is critical for obtaining reliable and reproducible results.

Protocol 1: Preparation of a 0.5 M Stock Solution

Objective: To prepare a sterile, concentrated stock solution of 6-aminohexanoic acid for routine use.

Materials:

  • 6-Aminohexanoic acid powder (MW: 131.17 g/mol )

  • Nuclease-free water

  • Sterile conical tubes

  • 0.22 µm sterile filter and syringe

Procedure:

  • Weigh: Accurately weigh 0.656 g of 6-aminohexanoic acid powder.

  • Dissolve: Add the powder to a sterile conical tube and add approximately 8 mL of nuclease-free water. Vortex or mix gently until the powder is completely dissolved.[1]

  • Adjust Volume: Once fully dissolved, bring the final volume to 10 mL with nuclease-free water.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm filter into a new, sterile tube.[1]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. The solution is stable for at least 12 weeks at –20°C.[9]

Protocol 2: Use in Cell or Tissue Lysis Buffer

Objective: To prevent protein degradation by serine proteases during protein extraction.

Procedure:

  • Prepare Lysis Buffer: On ice, prepare the required volume of your chosen lysis buffer (e.g., RIPA, or a non-denaturing buffer like 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100).

  • Add Inhibitor: Just before use, supplement the lysis buffer with your prepared 0.5 M 6-aminohexanoic acid stock solution to achieve the desired final concentration. For a 5 mM final concentration, add the stock solution at a 1:100 dilution (e.g., 10 µL of 0.5 M stock to 990 µL of lysis buffer).[1]

  • Consider a Cocktail: For comprehensive protection against all major protease classes, it is highly recommended to add a commercial protease inhibitor cocktail that targets cysteine, aspartic, and metalloproteases.[1]

  • Proceed with Lysis: Add the complete lysis buffer to your cell pellet or minced tissue and proceed with your standard protein extraction protocol.[1]

cluster_additives Inhibitor Cocktail start Start: Cell Pellet or Minced Tissue wash 1. Wash Sample with ice-cold PBS start->wash prep_buffer 2. Prepare Lysis Buffer on Ice wash->prep_buffer add_inhibitors 3. Add Inhibitors to Buffer (Just Before Use) prep_buffer->add_inhibitors lysis 4. Add Complete Lysis Buffer to Sample & Homogenize add_inhibitors->lysis incubate 5. Incubate on Ice lysis->incubate centrifuge 6. Centrifuge to Pellet Debris incubate->centrifuge collect 7. Collect Supernatant (Protein Lysate) centrifuge->collect end End: Proceed with Downstream Assays collect->end eaca 6-Aminohexanoic Acid (for Serine Proteases) eaca->add_inhibitors cocktail Broad-Spectrum Cocktail (for Cys, Asp, Metallo Proteases) cocktail->add_inhibitors

Caption: Experimental workflow for protein extraction using 6-aminohexanoic acid.
Protocol 3: General Protease Activity Inhibition Assay

Objective: To determine the inhibitory effect and calculate the IC₅₀ of 6-aminohexanoic acid on a specific protease.

Principle: This assay measures protease activity using a substrate like FTC-Casein. When the protease cleaves the substrate, fluorescent peptides are released. The reaction is stopped, and undigested substrate is precipitated. The fluorescence of the supernatant is proportional to protease activity.[10]

Procedure:

  • Reagent Preparation:

    • Protease Solution: Prepare a working solution of your target protease in an appropriate assay buffer.

    • Inhibitor Dilutions: Prepare a serial dilution of this compound to test a range of concentrations (e.g., 10 mM down to 1 µM).

    • Substrate Solution: Use a fluorogenic substrate such as FTC-Casein.[10]

  • Assay Setup (96-well plate):

    • Test Wells: Add protease solution and an aliquot of a 6-aminohexanoic acid dilution.

    • Positive Control (100% Activity): Add protease solution and buffer (no inhibitor).

    • Negative Control (0% Activity): Add buffer only (no protease).

  • Pre-incubation: Incubate the plate for 15-30 minutes at the optimal temperature for the enzyme to allow the inhibitor to bind to the protease.

  • Initiate Reaction: Add the substrate solution to all wells to start the reaction.

  • Incubation: Incubate the plate at the optimal temperature for a set period (e.g., 1 hour).[10]

  • Stop Reaction: Stop the reaction by adding a precipitating agent like trichloroacetic acid (TCA).[10]

  • Clarification: Centrifuge the plate to pellet the precipitated, undigested substrate.[10]

  • Measurement: Transfer the supernatant to a new, clean plate and measure the fluorescence (e.g., Ex: 490 nm, Em: 525 nm).[10]

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the positive control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Troubleshooting & FAQs

Q1: My this compound will not dissolve in my buffer. What can I do?

  • Check the pH: 6-aminohexanoic acid has an isoelectric point (pI) around pH 7.6, where its solubility is at a minimum. Adjusting the pH of your buffer further into the acidic (e.g., < 6.0) or alkaline (e.g., > 9.0) range will increase the proportion of charged, more soluble molecules.[11]

  • Gently Warm: Solubility in water increases with temperature. Gentle warming of the solution can aid dissolution.[11]

  • Reduce Concentration: You may be exceeding the solubility limit for your specific buffer conditions. Try increasing the volume of the buffer to lower the final concentration.[11]

Q2: I'm using 6-aminohexanoic acid, but I still see significant degradation of my protein of interest. Why? 6-aminohexanoic acid is a specific inhibitor of certain serine proteases, primarily plasmin.[1] It will not inhibit other classes of proteases such as cysteine proteases (e.g., papain, cathepsins), aspartic proteases (e.g., pepsin), or metalloproteases (e.g., MMPs). If you are seeing continued degradation, it is likely caused by these other protease types. For broad-spectrum protection, it is essential to use 6-aminohexanoic acid as part of a comprehensive inhibitor cocktail.[1]

Q3: What is a good starting concentration for inhibiting protease activity during cell lysis? A final concentration of 5 mM in the lysis buffer is a widely used and effective starting point for inhibiting serine proteases during protein extraction from cells or tissues.[1] However, optimization may be required depending on the specific tissue type and the abundance of endogenous proteases.

Q4: Is the this compound solution stable? Aqueous stock solutions are stable for 1-2 weeks at 4°C or for at least 12 weeks when stored at -20°C.[9] To maintain stability and prevent contamination, it is best to prepare sterile-filtered stock solutions, aliquot them into single-use volumes, and store them frozen. Avoid multiple freeze-thaw cycles.

Q5: Can 6-aminohexanoic acid be used in buffers containing divalent cations like Ca²⁺ or Mg²⁺? Yes. Unlike chelating inhibitors such as EDTA, which function by sequestering metal ions required by metalloproteases, 6-aminohexanoic acid's mechanism does not involve ion chelation. Therefore, it is fully compatible with buffers containing standard concentrations of divalent cations.

References

Technical Support Center: 6-Aminohexanoic Acid Hydrochloride in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-aminohexanoic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of aqueous solutions of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitate forms in a refrigerated solution. The solubility of this compound is temperature-dependent. At lower temperatures, the solubility can decrease, leading to precipitation, especially in highly concentrated solutions.Gently warm the solution to room temperature and agitate to redissolve the precipitate. To prevent this, consider preparing solutions at the concentration of use or storing highly concentrated stock solutions at controlled room temperature (20-25°C) if stability data permits.
The pH of the aqueous solution changes over time. Absorption of atmospheric carbon dioxide can lead to a decrease in the pH of unbuffered solutions.For experiments sensitive to pH, it is recommended to use a buffered solution. The appropriate buffer system will depend on the target pH and the specifics of your experiment. Regularly check the pH of your solutions, especially if they are stored for extended periods.
Discoloration of the solution is observed. Discoloration, such as a slight yellowing, may occur over time, particularly in solutions containing dextrose when stored at room temperature.[1] This may not always indicate significant degradation of the 6-aminohexanoic acid itself.[1] However, it could also be a sign of the formation of degradation products or interaction with other components in the solution.Investigate the source of discoloration. If using a dextrose-containing solution, this may be an expected observation.[1] For other solutions, or if the discoloration is significant, it is advisable to prepare fresh solutions. Analytical testing (e.g., HPLC) can confirm the purity and concentration of 6-aminohexanoic acid.
Unexpected results in bioassays or analytical tests. This could be due to the degradation of this compound, leading to a lower effective concentration or the presence of interfering degradation products.Confirm the stability of your solution under your specific experimental conditions (e.g., temperature, pH, light exposure). Prepare fresh solutions and compare the results. If the issue persists, a full stability study may be necessary to determine the degradation kinetics.

Frequently Asked Questions (FAQs)

What are the recommended storage conditions for aqueous solutions of this compound?

Aqueous solutions of aminocaproic acid (the non-hydrochloride form) in 5% dextrose injection and 0.9% sodium chloride injection have been shown to be stable for at least 7 days at both 4°C (refrigerated) and 23°C (room temperature), retaining over 98% of the initial concentration.[1] For the hydrochloride salt, it is generally recommended to store solutions at a controlled room temperature of 20-25°C (68-77°F) and to protect them from light.[2] Freezing should be avoided.

How stable is this compound in aqueous solutions over time?

Based on available data for aminocaproic acid, aqueous solutions in common diluents are chemically stable for at least 7 days under refrigerated and room temperature conditions.[1]

Table 1: Stability of Aminocaproic Acid in Intravenous Solutions [1]

DiluentConcentrationStorage TemperatureTimepointRemaining Concentration (%)
5% Dextrose10 mg/mL4°C7 days>98%
5% Dextrose100 mg/mL4°C7 days>98%
5% Dextrose10 mg/mL23°C7 days>98%
5% Dextrose100 mg/mL23°C7 days>98%
0.9% Sodium Chloride10 mg/mL4°C7 days>98%
0.9% Sodium Chloride100 mg/mL4°C7 days>98%
0.9% Sodium Chloride10 mg/mL23°C7 days>98%
0.9% Sodium Chloride100 mg/mL23°C7 days>98%

Note: This data is for aminocaproic acid, not the hydrochloride salt. However, it provides a strong indication of the general stability of the molecule in aqueous solution.

What is the optimal pH for the stability of this compound solutions?
Does temperature significantly impact the stability of these solutions?

Yes, as with most chemical compounds, higher temperatures can accelerate degradation. While solutions are stable at room temperature for at least a week, for longer-term storage, refrigeration at 4°C is a common practice to slow down potential degradation processes.[1] Decomposition of solid 6-aminohexanoic acid is noted to occur at temperatures above 200°C.[3]

What are the potential degradation pathways for 6-aminohexanoic acid in aqueous solution?

While specific degradation products for 6-aminohexanoic acid under various stress conditions are not extensively documented in publicly available literature, potential degradation pathways for amino acids in aqueous solution can include:

  • Hydrolysis: Though generally stable, under extreme pH and high temperatures, the amide bond in potential oligomers or the molecule itself could be susceptible to hydrolysis.

  • Oxidation: The amino group can be susceptible to oxidation, especially in the presence of oxidizing agents or under exposure to light.

  • Formation of Lactams: Although more relevant to its synthesis from ε-caprolactam, there is a possibility of intramolecular cyclization to form the lactam, particularly under certain pH and temperature conditions.

How can I determine the concentration and purity of my this compound solution?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to accurately determine the concentration and purity of your solution and to separate the active ingredient from any potential degradation products. Several HPLC methods have been developed for the analysis of 6-aminocaproic acid.[4][5][6]

Experimental Protocols

Protocol: Stability Assessment of this compound in Aqueous Solution

This protocol outlines a general procedure for evaluating the stability of a prepared aqueous solution of this compound.

1. Solution Preparation:

  • Accurately weigh the desired amount of this compound powder.
  • Dissolve it in the desired aqueous solvent (e.g., purified water, buffer of a specific pH) to achieve the target concentration.
  • Ensure complete dissolution. If necessary, use gentle agitation or sonication.
  • Measure and record the initial pH of the solution.

2. Storage Conditions:

  • Aliquot the solution into several vials made of inert material (e.g., Type I glass).
  • Store the vials under the desired stability conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).
  • Protect the solutions from light by using amber vials or by wrapping the vials in aluminum foil.

3. Sampling and Analysis:

  • At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks, 1 month), withdraw a sample from one vial for each storage condition.
  • Visually inspect the sample for any changes in appearance (e.g., color, clarity, precipitation).
  • Measure the pH of the sample.
  • Analyze the sample using a validated stability-indicating HPLC method to determine the concentration of this compound and to detect any degradation products.

4. Data Evaluation:

  • Calculate the percentage of the initial concentration of this compound remaining at each time point.
  • Plot the concentration versus time to determine the degradation kinetics.
  • Identify and quantify any significant degradation products.

Visualizations

Stability_Assessment_Workflow cluster_prep 1. Solution Preparation cluster_storage 2. Storage cluster_analysis 3. Sampling & Analysis cluster_eval 4. Data Evaluation prep1 Weigh 6-Aminohexanoic Acid HCl prep2 Dissolve in Aqueous Solvent prep1->prep2 prep3 Measure Initial pH prep2->prep3 storage1 Aliquot into Vials prep3->storage1 Start Stability Study storage2 Store at Defined Conditions (e.g., 4°C, 25°C, 40°C) storage1->storage2 storage3 Protect from Light storage2->storage3 analysis1 Withdraw Samples at Time Points storage3->analysis1 Periodic Sampling analysis2 Visual Inspection analysis1->analysis2 analysis3 pH Measurement analysis1->analysis3 analysis4 HPLC Analysis (Concentration & Purity) analysis1->analysis4 eval1 Calculate % Remaining analysis4->eval1 Generate Data eval2 Determine Degradation Kinetics eval1->eval2 eval3 Identify Degradation Products eval2->eval3

Caption: Workflow for assessing the stability of this compound in aqueous solution.

References

Technical Support Center: 6-Aminohexanoic Acid Hydrochloride in Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the experimental use of 6-aminohexanoic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the effects of pH on the activity of this compound and to offer troubleshooting solutions for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the solubility of this compound?

A1: The solubility of 6-aminohexanoic acid is significantly influenced by pH due to its zwitterionic nature, possessing both a carboxylic acid group (pKa ≈ 4.4) and an amino group (pKa ≈ 10.8). At its isoelectric point (pI), around pH 7.6, the molecule has a net neutral charge, leading to its minimum solubility. In both acidic (pH below 6) and alkaline (pH above 9) conditions, the molecule becomes charged, which increases its solubility in aqueous solutions.

Q2: What is the primary mechanism of action of 6-aminohexanoic acid?

A2: 6-aminohexanoic acid, a synthetic analog of lysine, primarily functions as an antifibrinolytic agent. Its mechanism is based on competitively inhibiting the binding of plasminogen and plasmin to fibrin.[1] It achieves this by binding to the lysine-binding sites within the kringle domains of plasminogen.[1][2] This prevents the activation of plasminogen to plasmin and the subsequent degradation of fibrin clots.[1][2] At higher concentrations, it can also directly inhibit plasmin activity.[2]

Q3: How does pH impact the antifibrinolytic activity of 6-aminohexanoic acid?

A3: The antifibrinolytic activity of 6-aminohexanoic acid is pH-dependent. This is because the binding interaction between 6-aminohexanoic acid and the lysine-binding sites on plasminogen involves ionic interactions between the charged groups on both molecules. The protonation state of both the amino and carboxyl groups of 6-aminohexanoic acid, as well as the charged residues within the lysine-binding sites of plasminogen, are dictated by the pH of the environment. While a comprehensive pH-activity profile is not extensively documented in publicly available literature, significant deviations from physiological pH (around 7.4) may alter the binding affinity and, consequently, the inhibitory activity. For instance, at very low pH, the conformation of plasminogen itself can be altered, which in turn affects its activation rate.[3]

Q4: What is the difference between 6-aminohexanoic acid and its hydrochloride salt in experiments?

A4: this compound is the salt form of 6-aminohexanoic acid. The primary difference is in its initial pH when dissolved in a neutral solvent like water. The hydrochloride salt will produce a slightly acidic solution. However, once this solution is added to a buffered system, the buffering agents will dictate the final pH. For most biological assays performed in buffered solutions, the starting form (free acid vs. hydrochloride salt) will not significantly impact the final experimental outcome, provided the buffer has sufficient capacity to maintain the desired pH.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent or lower-than-expected inhibitory activity. Suboptimal pH of the assay buffer. Verify the pH of your final assay solution. The binding of 6-aminohexanoic acid to plasminogen is pH-sensitive. Ensure your buffer is calibrated and has sufficient buffering capacity to maintain the target pH throughout the experiment, especially after the addition of all components (enzyme, substrate, inhibitor).
Incorrect inhibitor concentration. Prepare fresh serial dilutions of this compound for each experiment. Confirm the accuracy of your stock solution concentration.
Degradation of reagents. Ensure that plasmin, plasminogen, and the chromogenic substrate are stored correctly and have not expired. Prepare fresh solutions of these reagents as needed.
Precipitation observed in the stock solution or assay well. pH is near the isoelectric point (pI ≈ 7.6). Adjust the pH of the stock solution to be either acidic (pH < 6) or alkaline (pH > 9) to increase solubility. When preparing assay solutions, ensure the final buffer pH is not close to the pI.
High concentration of salts ("salting out"). If your buffer contains a high salt concentration, consider preparing a more concentrated stock of 6-aminohexanoic acid in water and adding a smaller volume to your assay to achieve the final desired concentration.
High background signal in chromogenic assays. Spontaneous substrate hydrolysis. Some chromogenic substrates can hydrolyze spontaneously, particularly at alkaline pH. Run a control well with only the buffer and substrate (no enzyme) to measure the background rate and subtract it from your experimental wells.
Contaminating proteases in the sample. If you are using complex biological samples, they may contain other proteases that can cleave the chromogenic substrate. Include appropriate controls to account for this.

Data Presentation

Table 1: Solubility of 6-Aminohexanoic Acid

Solvent/BufferpHTemperature (°C)Reported Solubility
Water~7.0-7.525Highly soluble (e.g., 330 mg/mL)
PBS7.2Not Specified10 mg/mL
MethanolNot ApplicableNot SpecifiedSlightly soluble
EthanolNot ApplicableNot SpecifiedSlightly soluble
DMSONot ApplicableNot SpecifiedInsoluble or slightly soluble
ChloroformNot ApplicableNot SpecifiedInsoluble

Note: This data is compiled from various sources and should be used as a general guide.

Table 2: Reported IC50 Values for 6-Aminohexanoic Acid (EACA) and its Derivatives against Plasmin

CompoundIC50 (mM)Assay Conditions
EACA0.2Antifibrinolytic activity assay
H-D-Ala-Phe-Lys-EACA-NH₂0.02Amidolytic activity of plasmin[1][4]
HCl x H-EACA-Cys(S-Bzl)-OH0.04Antifibrinolytic activity assay
HCl x H-EACA-Leu-OH0.08Antifibrinolytic activity assay
H-EACA-L-Phe-OH0.16Antifibrinolytic activity assay

Note: IC50 values are highly dependent on the specific experimental conditions, including substrate concentration and pH.

Experimental Protocols

Protocol: Determining the pH-Dependent Inhibition of Plasmin by this compound using a Chromogenic Substrate

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against purified human plasmin at various pH values.

Materials:

  • Human Plasmin (purified)

  • Chromogenic Plasmin Substrate (e.g., H-D-Val-Leu-Lys-pNA)

  • This compound

  • A series of buffers covering the desired pH range (e.g., Citrate buffer for pH 4-6, Phosphate buffer for pH 6-8, Tris-HCl for pH 7.5-9)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Sterile, nuclease-free water

Procedure:

  • Buffer Preparation: Prepare a set of buffers at different pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0, 9.0). Ensure the final ionic strength is consistent across all buffers.

  • Reagent Preparation:

    • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 1 M) in sterile water.

    • Serial Dilutions: For each pH to be tested, prepare a series of dilutions of the this compound stock solution using the corresponding pH buffer.

    • Plasmin Working Solution: Prepare a working solution of human plaslin in each of the respective pH buffers. The optimal concentration should be determined empirically to yield a linear rate of substrate hydrolysis over the measurement period. Keep on ice.

    • Chromogenic Substrate Solution: Reconstitute the chromogenic substrate in sterile, nuclease-free water to a stock concentration of 1-3 mM.

  • Assay Plate Setup (for each pH value):

    • In a 96-well microplate, set up the following reactions in triplicate:

      • Control (No Inhibitor): 50 µL of the respective pH buffer.

      • Inhibitor Wells: 50 µL of each 6-aminohexanoic acid dilution.

    • Add 25 µL of the Plasmin Working Solution (in the corresponding pH buffer) to all wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Enzymatic Reaction & Measurement:

    • Initiate the reaction by adding 25 µL of the Chromogenic Substrate Solution to all wells.

    • Immediately place the microplate in a reader pre-warmed to 37°C.

    • Measure the absorbance at 405 nm in kinetic mode, taking readings every 1-2 minutes for 15-30 minutes.

  • Data Analysis:

    • Calculate the Rate of Reaction: Determine the rate of change in absorbance per minute (ΔA405/min) for each well from the linear portion of the kinetic curve.

    • Calculate Percent Inhibition: Use the following formula for each concentration of 6-aminohexanoic acid: % Inhibition = [ (Rate_control - Rate_inhibitor) / Rate_control ] * 100

    • Determine IC50: Plot the percent inhibition against the logarithm of the 6-aminohexanoic acid concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of plasmin activity, which can be determined by non-linear regression analysis.

    • Compare IC50 values across the different pH conditions.

Visualizations

Fibrinolysis_Inhibition cluster_plasminogen Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin conversion Fibrin Fibrin Clot Plasmin->Fibrin degrades FDPs Fibrin Degradation Products tPA_uPA Plasminogen Activators (tPA, uPA) tPA_uPA->Plasminogen activates EACA 6-Aminohexanoic Acid (EACA) LBS Lysine Binding Sites EACA->LBS binds to & blocks LBS->Plasminogen

Caption: Mechanism of 6-aminohexanoic acid antifibrinolytic activity.

Experimental_Workflow start Start prep_reagents Prepare Reagents (Buffers at various pH, EACA dilutions, Plasmin, Chromogenic Substrate) start->prep_reagents plate_setup Assay Plate Setup (Add Buffer/EACA and Plasmin) prep_reagents->plate_setup pre_incubate Pre-incubate at 37°C plate_setup->pre_incubate add_substrate Initiate Reaction (Add Chromogenic Substrate) pre_incubate->add_substrate measure Kinetic Measurement (Absorbance at 405 nm) add_substrate->measure analyze Data Analysis (Calculate % Inhibition and IC50) measure->analyze compare Compare IC50 values across pH analyze->compare end End compare->end

Caption: Workflow for determining pH-dependent plasmin inhibition.

References

potential interference of 6-aminohexanoic acid hydrochloride in Bradford protein assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential interference of 6-aminohexanoic acid hydrochloride in the Bradford protein assay. This resource is intended for researchers, scientists, and drug development professionals.

FAQs: this compound Interference

Q1: Can this compound interfere with the Bradford protein assay?

A1: Yes, this compound has the potential to interfere with the Bradford protein assay. The assay is based on the binding of Coomassie Brilliant Blue G-250 dye to proteins, primarily through interactions with basic amino acid residues such as arginine and lysine.[1][2] 6-aminohexanoic acid is a structural analog of the amino acid lysine, containing a primary amine group. This structural similarity may lead to competitive binding with the Coomassie dye, resulting in an overestimation of the protein concentration.

Q2: What is the mechanism of this potential interference?

A2: The Bradford assay relies on the shift in the absorbance maximum of Coomassie dye from 465 nm to 595 nm upon binding to proteins.[3] This binding is driven by both ionic and hydrophobic interactions.[1] The primary amine group on 6-aminohexanoic acid can likely interact with the negatively charged sulfonate groups of the Coomassie dye, mimicking the interaction of the dye with the lysine residues in proteins. This interaction can lead to a color change in the reagent even in the absence of protein, or an exaggerated color change in the presence of protein, causing inaccurate readings.

Q.3: At what concentration is this compound likely to cause interference?

A3: The exact concentration at which this compound begins to interfere is not well-documented in the literature. However, as with many interfering substances, the effect is likely concentration-dependent. High concentrations of the compound in your sample are more likely to cause significant inaccuracies. It is recommended to perform a validation experiment to determine the tolerance of the assay for your specific experimental conditions (see Troubleshooting Guide).

Troubleshooting Guide: Bradford Assay in the Presence of this compound

If you suspect that this compound is interfering with your Bradford protein assay, follow these troubleshooting steps:

Step 1: Assess the Potential for Interference

The first step is to determine if this compound is indeed affecting your results.

Experimental Protocol:

  • Prepare a "Reagent Blank + Compound" Control: Add your sample buffer containing this compound (at the same concentration as in your samples) to the Bradford reagent without any protein.

  • Measure Absorbance: Read the absorbance of this control at 595 nm.

  • Analysis: A significant absorbance reading in this control compared to a reagent blank prepared with a buffer lacking this compound indicates direct interference.

Step 2: Mitigate the Interference

If interference is confirmed, you can use one of the following strategies to obtain more accurate protein concentration measurements.

Option A: Dilution of the Sample

  • Principle: Reducing the concentration of the interfering substance to a level that does not significantly impact the assay.

  • Protocol:

    • Serially dilute your protein sample with a compatible buffer that does not contain this compound.

    • Perform the Bradford assay on the diluted samples.

    • Calculate the protein concentration and remember to multiply by the dilution factor to determine the concentration of the original sample.

  • Consideration: This method is only suitable if the protein concentration in your original sample is high enough to remain within the detection range of the assay after dilution.

Option B: Creation of a Custom Standard Curve

  • Principle: Compensating for the interference by including the interfering substance in the protein standards.

  • Protocol:

    • Prepare your protein standards (e.g., Bovine Serum Albumin - BSA) in the same buffer as your samples, including the same concentration of this compound.

    • Generate a standard curve using these custom standards.

    • Determine the concentration of your unknown samples using this new standard curve.

Option C: Protein Precipitation

  • Principle: Separating the protein from the interfering substance.

  • Protocol:

    • Precipitate the protein from your sample using a method like trichloroacetic acid (TCA) or acetone precipitation.

    • Carefully remove the supernatant containing the this compound.

    • Wash the protein pellet with an appropriate solvent to remove any residual interfering substance.

    • Resuspend the protein pellet in a buffer compatible with the Bradford assay.

    • Perform the Bradford assay on the resuspended protein.

Step 3: Consider an Alternative Protein Assay

If the interference from this compound cannot be adequately addressed, consider using a different protein quantification method that is less susceptible to interference from primary amines.

Alternative Assays:

Assay MethodPrincipleCompatibility with Amines
Bicinchoninic Acid (BCA) Assay Copper reduction by protein in an alkaline medium, followed by colorimetric detection of the cuprous cation by BCA.Generally more tolerant to a wider range of substances than the Bradford assay. However, substances that can reduce Cu2+ can interfere.
UV Absorbance at 280 nm Intrinsic absorbance of aromatic amino acids (tryptophan and tyrosine) in the protein.Not affected by primary amines, but is sensitive to any compound that absorbs at 280 nm. Requires a relatively pure protein sample.
Fluorescence-based Assays Some fluorescence-based assays are less prone to interference from small molecules. For example, some reagents react specifically with primary amines to produce a fluorescent signal.[4]Varies by the specific chemistry of the assay. It is crucial to check the manufacturer's compatibility data.

Visual Guides

Logical Workflow for Troubleshooting Interference

cluster_0 Troubleshooting Workflow Start Suspected Interference with 6-Aminohexanoic Acid HCl Assess Step 1: Assess Interference (Control Experiment) Start->Assess Interference_Confirmed Interference Confirmed? Assess->Interference_Confirmed No_Interference No Significant Interference Proceed with Standard Assay Interference_Confirmed->No_Interference No Mitigate Step 2: Mitigate Interference Interference_Confirmed->Mitigate Yes Dilution Option A: Dilute Sample Mitigate->Dilution Custom_Standard Option B: Custom Standard Curve Mitigate->Custom_Standard Precipitation Option C: Protein Precipitation Mitigate->Precipitation Alternative_Assay Step 3: Consider Alternative Assay Mitigate->Alternative_Assay End Accurate Protein Quantification Dilution->End Custom_Standard->End Precipitation->End Alternative_Assay->End

Caption: A logical workflow for identifying and mitigating interference in the Bradford assay.

Mechanism of Bradford Assay and Potential Interference

cluster_0 Bradford Assay Principle cluster_1 Potential Interference Coomassie_Red Coomassie Dye (Red) Abs at 465 nm Complex Protein-Dye Complex (Blue) Abs at 595 nm Coomassie_Red->Complex Binds to Interference_Complex False Positive Signal (Increased Abs at 595 nm) Coomassie_Red->Interference_Complex Binds to Protein Protein (Lysine/Arginine residues) Protein->Complex Forms Six_AHA 6-Aminohexanoic Acid (Lysine Analog) Six_AHA->Interference_Complex Mimics Protein

Caption: The binding of Coomassie dye to protein and the potential for interference by 6-aminohexanoic acid.

References

degradation of 6-aminohexanoic acid hydrochloride under various storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 6-Aminohexanoic Acid Hydrochloride

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of this compound. Below you will find frequently asked questions and troubleshooting guidance to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound powder?

A1: To ensure maximum stability, the solid compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] Different suppliers provide slightly varied temperature recommendations, ranging from room temperature to refrigerated (4°C).[3][4][5] It is crucial to protect it from direct light and excess heat.[3][6]

Q2: Is this compound stable in aqueous solutions?

A2: this compound is soluble in water, typically yielding a clear, colorless solution.[5] The pH of a freshly prepared aqueous solution is near neutral (pH 6.27–6.3).[6][7] While generally stable, the long-term stability in solution can be influenced by pH, temperature, and microbial contamination. The synthesis of 6-aminohexanoic acid often involves the hydrolysis of ε-caprolactam under acidic or basic conditions, suggesting that extreme pH values could potentially promote the reverse reaction (cyclization) over time, especially with heating.[8][9]

Q3: What are the primary degradation pathways for 6-aminohexanoic acid?

A3: The main degradation pathway, particularly under thermal stress, is intramolecular cyclization. The molecule can lose a molecule of water to form the cyclic lactam, ε-caprolactam.[8][10] At very high temperatures (above 200°C), complete decomposition occurs, releasing hazardous products like nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1][2][7]

Q4: Is the compound sensitive to light?

A4: While specific photodegradation studies on this compound are not extensively detailed, general best practices for amino acids and related compounds include protection from light.[3] Photodegradation is a common risk for many active pharmaceutical ingredients.[11] Therefore, storing both the solid and solutions in amber vials or in the dark is a critical precautionary measure.

Q5: What substances are incompatible with this compound?

A5: The compound should not be stored with or exposed to strong oxidizing agents, as this can lead to violent reactions.[6][7]

Data Summary Tables

Table 1: Recommended Storage Conditions for Solid this compound

ParameterRecommendationSource(s)
Temperature Cool, below +30°C. Some sources recommend 4°C.[3][4][6]
Atmosphere Store in a dry, well-ventilated place. Desiccated storage is advised.[1][2][3]
Container Keep container tightly closed.[2][12]
Light Protect from direct light.[3][6]
Incompatibles Store away from strong oxidizing agents.[6][7]

Table 2: Factors Influencing Degradation

FactorEffect on StabilityDescriptionSource(s)
High Temperature High Risk Decomposition occurs at temperatures exceeding 200°C. May promote cyclization to ε-caprolactam at lower temperatures.[2][6][7][8]
Light Exposure Moderate Risk May lead to photodegradation. Protection from light is recommended as a standard precaution.[3]
Humidity Moderate Risk As a hydrochloride salt, it can be hygroscopic. Moisture can affect powder handling and potentially accelerate degradation in the solid state. Storing in a dry place is essential.[1][6]
Extreme pH Moderate Risk While stable at near-neutral pH, highly acidic or basic conditions, especially with heat, may shift the equilibrium towards its cyclic lactam form, ε-caprolactam.[8][9]
Strong Oxidizers High Risk Can cause violent and hazardous reactions.[6][7]

Troubleshooting Guide

Issue: Unexpected experimental results (e.g., low bioactivity, new peaks in chromatography).

If you suspect your this compound has degraded, follow this diagnostic workflow.

G cluster_0 start Start: Unexpected Results (e.g., Low Potency, Impurity Peaks) check_storage 1. Review Storage Conditions Was the solid stored properly? (Cool, Dry, Dark, Sealed) start->check_storage improper_storage High probability of degradation. Source material is compromised. Action: Acquire new, validated stock. check_storage->improper_storage No check_solution 2. Review Solution Preparation & Storage - Age of solution? - Storage temp/light? - pH of medium? check_storage->check_solution Yes improper_solution Solution may have degraded. Action: Prepare fresh solution from validated solid stock. check_solution->improper_solution No check_impurities 3. Analytical Confirmation - Run HPLC/LC-MS on current stock. - Compare to reference standard or  a fresh sample. check_solution->check_impurities Yes impurity_confirmed Degradation confirmed. Identify impurities (e.g., ε-caprolactam). Discard compromised stock. check_impurities->impurity_confirmed Impurities Detected no_impurity Compound is stable. Review other experimental parameters: - Reagent concentrations - Instrument calibration - Biological system variability check_impurities->no_impurity No Impurities Detected

Caption: Troubleshooting workflow for suspected degradation.

Issue: White powder appears clumpy or discolored.

This often indicates moisture absorption. While the compound may not be significantly degraded chemically, its physical properties and accurate weighing will be compromised. It is best to use a fresh, unopened container and ensure future storage is in a desiccator or very dry environment.

Experimental Protocols & Visualizations

Primary Degradation Pathway

The most common chemical transformation is an intramolecular condensation (cyclization) to form ε-caprolactam, which is reversible under certain conditions.

G cluster_0 mol 6-Aminohexanoic Acid (in Hydrochloride Salt Form) prod ε-Caprolactam (Degradant/Impurity) mol->prod Intramolecular Cyclization reac + Heat - H₂O

Caption: Degradation of 6-aminohexanoic acid to ε-caprolactam.

Protocol: General Stability Assessment via HPLC

This protocol outlines a general method for assessing the stability of this compound under specific stress conditions (e.g., elevated temperature).

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., HPLC-grade water or a defined buffer) to a known concentration (e.g., 1 mg/mL).

    • This is your Time 0 (T0) sample. Immediately analyze it via HPLC to establish the initial purity and peak area.

  • Application of Stress Conditions:

    • Aliquot the stock solution into several sealed, light-protected vials (e.g., amber glass).

    • Place the vials into a temperature-controlled stability chamber set to the desired stress temperature (e.g., 40°C, 60°C).

  • Time-Point Analysis:

    • At predetermined intervals (e.g., 24h, 48h, 1 week, 4 weeks), remove one vial from the chamber.

    • Allow the vial to cool to room temperature.

    • Analyze the sample by HPLC using the same method as the T0 sample.

  • HPLC Method (Example):

    • Column: C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: Isocratic or gradient elution with a suitable buffer system (e.g., phosphate buffer and acetonitrile).

    • Detection: UV detector at a low wavelength (e.g., 210 nm) or via a mass spectrometer (LC-MS) for more definitive identification of degradants.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T0 sample.

    • Monitor for the appearance of new peaks. If possible, identify these degradant peaks (e.g., by comparing the retention time to an ε-caprolactam standard or by using LC-MS).

G cluster_0 prep 1. Prepare Stock Solution (e.g., 1 mg/mL in water) t0 2. Analyze T0 Sample (HPLC) (Establish baseline purity) prep->t0 stress 3. Place Aliquots in Stress Condition (e.g., 40°C, protected from light) t0->stress pull 4. Pull Samples at Defined Timepoints (e.g., 24h, 1wk, 4wks) stress->pull analyze 5. Analyze Samples (HPLC) pull->analyze data 6. Calculate % Degradation & Identify New Peaks analyze->data

Caption: Experimental workflow for a chemical stability study.

References

minimizing non-specific binding of 6-aminohexanoic acid hydrochloride in affinity purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding during affinity purification, with a specific clarification on the role of 6-aminohexanoic acid hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of 6-aminohexanoic acid in a biochemical context?

6-aminohexanoic acid, also known as epsilon-aminocaproic acid (EACA), is a synthetic derivative of the amino acid lysine.[1] Its primary and most well-documented role is as a protease inhibitor, particularly effective against serine proteases like plasmin.[1] It functions as an antifibrinolytic agent by preventing the breakdown of blood clots.[1]

Q2: How does 6-aminohexanoic acid inhibit proteases?

As a lysine analog, 6-aminohexanoic acid competitively inhibits the activation of plasminogen.[1] It binds reversibly to the lysine-binding sites within the kringle domains of plasminogen.[1] This interaction blocks plasminogen from binding to fibrin, which is a necessary step for its activation into plasmin, the active protease.[1] While its main effect is on plasminogen activation, it can also directly inhibit plasmin to a lesser extent.[1]

Q3: Is this compound used as a general agent to reduce non-specific binding in affinity purification?

While 6-aminohexanoic acid can be useful in specific contexts, it is not typically used as a general-purpose additive to reduce all types of non-specific binding in affinity chromatography. Its mechanism is specific to interactions involving lysine-binding sites. General non-specific binding is more commonly addressed by optimizing buffer conditions with salts, detergents, or other blocking agents.

Q4: In what specific affinity purification scenarios might 6-aminohexanoic acid be beneficial?

6-aminohexanoic acid could be beneficial in purification protocols where non-specific binding is suspected to be mediated by proteins with lysine-binding domains. By including it in the lysis or binding buffers, it could occupy these sites and prevent them from interacting non-specifically with the affinity matrix or other components. It has also been used as an eluting agent when the affinity matrix itself contains EACA (EACA-agarose) to purify specific proteins like catheptic carboxypeptidase B.[2]

Q5: What are the other common uses of 6-aminohexanoic acid in biotechnology?

Beyond its role as a protease inhibitor, 6-aminohexanoic acid is frequently used as a flexible, hydrophobic linker or spacer molecule in the synthesis of various biologically active structures.[3][4] This includes its use in:

  • PROTACs (Proteolysis Targeting Chimeras): Where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[5]

  • Labeling and Conjugation: It can be used to attach labels like biotin or fluorescent dyes to peptides or other molecules, providing spatial separation to avoid steric hindrance.[3][6]

  • Peptide Modification: To alter the conformation and biological activity of peptides.[3]

Troubleshooting Guide: Minimizing Non-Specific Binding

High levels of contaminating proteins in the eluate are a common issue in affinity purification, often resulting from sub-optimal buffer conditions or inadequate washing.[2] The following guide provides systematic steps to identify and resolve sources of non-specific binding.

Issue: High Levels of Contaminating Proteins in Eluted Fractions

Step 1: Optimize Sample Preparation

Proper sample preparation is a critical first step to minimize potential contaminants before they are introduced to the affinity matrix.

  • Q: How should I prepare my sample to reduce non-specific binding?

    • A: Proper sample preparation is crucial. Key steps include:

      • Clarification: Remove all cell debris and insoluble material by centrifugation followed by filtration (0.22 or 0.45 µm filter).[2] This prevents column clogging and reduces the load of potential contaminants.

      • Buffer Compatibility: Ensure your sample is in a buffer that is compatible with the binding conditions in terms of pH and ionic strength.[2]

Step 2: Optimize Binding and Wash Buffers

The composition of your binding and wash buffers is the most critical factor in controlling non-specific interactions.

  • Q: What are the most common additives to reduce non-specific binding, and at what concentrations should they be used?

    • A: Several additives can be incorporated into your lysis, binding, and wash buffers to disrupt different types of non-specific interactions. It is often necessary to empirically test different combinations and concentrations to find the optimal conditions for your specific protein of interest.

AdditiveRecommended Starting ConcentrationPurposeCitations
Salt (e.g., NaCl) 150 mM - 1 MReduces non-specific ionic interactions.[2]
Non-ionic Detergents (e.g., Tween 20, Triton X-100) 0.05% - 2% (v/v)Disrupts non-specific hydrophobic interactions.[2][5]
Glycerol 5% - 20% (v/v)Reduces hydrophobic interactions and can stabilize proteins.[2][5]
Competitive Eluent (e.g., Imidazole for His-tags) 10 mM - 50 mMCompetes with weakly binding, non-specific proteins for the affinity matrix.[2][7]
Reducing Agents (e.g., β-mercaptoethanol, DTT) 5 mM - 15 mMPrevents co-purification of proteins linked by disulfide bonds. Use with caution in IMAC as high concentrations can reduce metal ions.[2][5]
Bovine Serum Albumin (BSA) 1%Can be used to block non-specific binding sites on the matrix.[8]
  • Q: How do I systematically optimize my wash buffer?

    • A: A systematic approach is recommended to find the best wash buffer composition that removes contaminants without eluting your target protein.

Experimental Protocol: Optimizing Wash Buffer Composition

Objective: To determine the optimal concentration of additives (e.g., NaCl, detergent, imidazole) in the wash buffer to minimize non-specific binding while retaining the target protein.

Methodology:

  • Prepare a Matrix of Wash Buffers: Prepare a series of wash buffers with varying concentrations of the additives you wish to test. For example, you could create a matrix of conditions with different NaCl and imidazole concentrations.

  • Equilibrate the Resin: Equilibrate your affinity resin with the standard binding buffer.

  • Load Protein Lysate: Load your clarified protein lysate onto the column.

  • Parallel Small-Scale Purifications: Perform parallel small-scale purification experiments for each wash buffer condition.

  • Wash the Resin: Wash each column with at least 10 column volumes (CV) of its respective test wash buffer.[2]

  • Elute the Protein: Elute the bound proteins using your standard elution buffer.

  • Analyze by SDS-PAGE: Analyze the eluted fractions from each condition by SDS-PAGE to assess the purity of the target protein.

  • Compare and Select: Compare the purity of the target protein from each wash condition to identify the optimal buffer composition.[2]

Step 3: Adjust Elution Strategy

If optimization of washing is insufficient, modifying the elution strategy can help to selectively recover the target protein.

  • Q: Can my elution method affect the purity of my protein?

    • A: Yes. Instead of a single-step elution with a high concentration of the eluting agent, consider a step or linear gradient elution.[7] This can help to separate weakly bound, non-specific proteins from your target protein, as they will likely elute at a lower concentration of the competitive agent.

Diagrams and Workflows

Troubleshooting Workflow for Non-Specific Binding

TroubleshootingWorkflow cluster_prep Sample Preparation cluster_wash Wash Buffer Optimization cluster_elute Elution Strategy Start High Non-Specific Binding Detected Prep Step 1: Optimize Sample Preparation Start->Prep Clarify Clarify Lysate (Centrifuge/Filter) Prep->Clarify Wash Step 2: Optimize Wash Buffer Additives Test Additives (Salt, Detergent, etc.) Wash->Additives Elute Step 3: Adjust Elution Strategy Gradient Use Step or Linear Gradient Elution Elute->Gradient End Purity Improved BufferEx Buffer Exchange to Binding Buffer Clarify->BufferEx BufferEx->Wash Concentration Optimize Additive Concentration Additives->Concentration WashVolume Increase Wash Volume (CVs) Concentration->WashVolume WashVolume->Elute Gradient->End

Caption: A logical workflow for troubleshooting and minimizing non-specific binding in affinity purification.

Mechanism of 6-Aminohexanoic Acid as a Lysine Analog

EACA_Mechanism cluster_protein Lysine-Binding Protein (e.g., Plasminogen) cluster_ligands Ligands LBS Lysine Binding Site Lysine Lysine Residue (on Fibrin) Lysine->LBS Normal Binding EACA 6-Aminohexanoic Acid (EACA) EACA->LBS Competitive Inhibition

Caption: 6-Aminohexanoic acid acts as a competitive inhibitor by mimicking lysine and binding to lysine-binding sites.

References

Technical Support Center: 6-Aminohexanoic Acid Hydrochloride in Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the compatibility of 6-aminohexanoic acid hydrochloride with mass spectrometry (MS) analysis. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure high-quality, reproducible results.

Frequently Asked Questions (FAQs)

Q1: Is this compound directly compatible with standard electrospray ionization mass spectrometry (ESI-MS)?

A1: While 6-aminohexanoic acid itself is amenable to ESI-MS analysis, typically in positive ion mode, the hydrochloride salt form can present challenges. The presence of chloride ions can lead to the formation of chloride adducts ([M+Cl]⁻) in negative ion mode, and potentially cause ion suppression, which reduces the signal intensity of the target analyte.[1][2][3] It is generally recommended to remove the chloride ions or use a chromatographic method that separates them from the analyte before it enters the mass spectrometer.

Q2: What is ion suppression and how does the hydrochloride component contribute to it?

A2: Ion suppression is a matrix effect where the ionization efficiency of the analyte of interest is reduced by the presence of co-eluting compounds.[2][4][5] Salts, like the hydrochloride in your sample, are a common cause of ion suppression in ESI.[2][3][6] In the ESI process, non-volatile components like salts can alter the droplet's surface tension and viscosity, hindering the release of gas-phase analyte ions and thus reducing the signal detected by the mass spectrometer.[2]

Q3: What type of chromatography is best suited for analyzing 6-aminohexanoic acid?

A3: Due to its polar and zwitterionic nature, 6-aminohexanoic acid is often poorly retained on traditional reversed-phase (e.g., C18) columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is a highly effective alternative for separating polar compounds.[7][8][9] HILIC stationary phases (such as silica, amino, or zwitterionic phases) in combination with a high organic content mobile phase facilitate the retention of polar analytes like 6-aminohexanoic acid.[7][9][10]

Q4: Can I analyze 6-aminohexanoic acid without derivatization?

A4: Yes, direct analysis of underivatized 6-aminohexanoic acid is possible, particularly with HILIC-MS methods.[11][12] This approach avoids the extra sample preparation steps and potential variability associated with derivatization.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no signal for 6-aminohexanoic acid Ion Suppression: The hydrochloride salt or other matrix components are suppressing the analyte's ionization.[2][3][4] Poor Retention: The analyte is not being retained on the LC column and is eluting in the void volume with other unretained species.Sample Preparation: Implement a sample clean-up step to remove chloride ions, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[2][13] Chromatography: Switch to a HILIC column to improve retention of the polar analyte.[7][8] Dilution: Dilute the sample to reduce the concentration of interfering salts.[2]
Poor peak shape (tailing, fronting, or splitting) Secondary Interactions: The analyte is interacting with active sites on the column. Inappropriate Mobile Phase pH: The pH of the mobile phase is not optimal for the zwitterionic nature of the analyte. Injection Solvent Mismatch: The sample is dissolved in a solvent significantly stronger than the mobile phase.[14]Mobile Phase Modification: Add a small amount of a weak acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to the mobile phase to control the ionization state of the analyte.[15] Injection Solvent: Dissolve the sample in a solvent that is similar in composition to the initial mobile phase conditions.
Unidentified peaks in the mass spectrum Adduct Formation: The analyte is forming adducts with salts (e.g., sodium, potassium) or mobile phase additives.[16][17][18] Chloride Adducts: In negative ion mode, you may observe [M+Cl]⁻ adducts.[1][19] Contamination: Contaminants from solvents, vials, or the LC system.Optimize Mobile Phase: Add a small amount of ammonium formate or acetate to the mobile phase to promote the formation of a single, desired adduct. Sample Clean-up: Use high-purity solvents and perform sample clean-up to remove extraneous salts. System Cleaning: Flush the LC-MS system to remove contaminants.
Inconsistent retention times Column Equilibration: The HILIC column is not properly equilibrated between injections. Mobile Phase Instability: The mobile phase composition is changing over time.Sufficient Equilibration: Ensure the HILIC column is equilibrated with the initial mobile phase conditions for a sufficient time before each injection. Fresh Mobile Phase: Prepare fresh mobile phases daily.

Experimental Protocols

Protocol 1: Sample Preparation for Removal of Hydrochloride

This protocol describes a solid-phase extraction (SPE) method to remove chloride ions and other salts prior to LC-MS analysis.

Materials:

  • This compound sample

  • Mixed-mode cation exchange SPE cartridge

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • 5% Ammonium hydroxide in methanol

  • Sample dissolution solvent (e.g., 80:20 acetonitrile:water)

Procedure:

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of the sample dissolution solvent.

  • Loading: Dissolve the this compound sample in the dissolution solvent and load it onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of the sample dissolution solvent to remove unretained components, including chloride ions.

  • Elution: Elute the retained 6-aminohexanoic acid with 1 mL of 5% ammonium hydroxide in methanol.

  • Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen and reconstitute the sample in the initial mobile phase for LC-MS analysis.

Protocol 2: HILIC-MS/MS Analysis of 6-Aminohexanoic Acid

This protocol outlines a general HILIC-MS/MS method for the analysis of 6-aminohexanoic acid.

Instrumentation:

  • Liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: HILIC column (e.g., Amide, Silica, or Zwitterionic phase), 2.1 x 100 mm, 1.7 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 95% B to 50% B over 5 minutes, followed by a 2-minute hold at 50% B, and then re-equilibration at 95% B for 3 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • MRM Transitions:

    • Precursor Ion (m/z): 132.1

    • Product Ions (m/z): 114.1, 70.1 (These are common fragments, but should be optimized on your specific instrument).

Visualizations

Troubleshooting_Workflow start Low or No Signal for 6-Aminohexanoic Acid check_retention Check Chromatogram: Is the peak in the void volume? start->check_retention check_suppression Peak has retention. Consider Ion Suppression. check_retention->check_suppression No use_hilic Action: Use HILIC column to improve retention. check_retention->use_hilic Yes sample_prep Action: Implement sample prep (e.g., SPE) to remove salts. check_suppression->sample_prep dilute_sample Action: Dilute sample to reduce matrix effects. check_suppression->dilute_sample reanalyze Re-analyze Sample use_hilic->reanalyze sample_prep->reanalyze dilute_sample->reanalyze Sample_Prep_Workflow start Sample with 6-Aminohexanoic Acid HCl condition 1. Condition SPE (Methanol, Water) start->condition equilibrate 2. Equilibrate SPE (Dissolution Solvent) condition->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash (Remove Chloride) load->wash elute 5. Elute Analyte (Ammoniated Methanol) wash->elute dry_reconstitute 6. Dry & Reconstitute elute->dry_reconstitute end Ready for LC-MS Analysis dry_reconstitute->end

References

adjusting 6-aminohexanoic acid hydrochloride concentration in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the application of 6-aminohexanoic acid hydrochloride in cell culture. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on its use, address common challenges, and offer detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses in cell culture?

6-aminohexanoic acid, also known as epsilon-aminocaproic acid (EACA), is a synthetic derivative of the amino acid lysine.[1][2] In cell culture, its primary application is as an antifibrinolytic agent.[1][3] It competitively inhibits the activation of plasminogen to plasmin, a key enzyme responsible for the degradation of fibrin clots.[3][4] This property is particularly useful in experimental models where preventing the breakdown of a fibrin matrix is crucial, such as in tissue engineering, angiogenesis assays, and certain cancer cell invasion models. Additionally, due to its structure, it is sometimes used as a flexible linker in the synthesis of peptides and other bioactive molecules.[1]

Q2: What is a typical working concentration for this compound in cell culture?

The optimal working concentration of this compound can vary depending on the cell type and the specific application. Based on available literature, a general starting range can be inferred:

  • For Fibrinolysis Inhibition: A plasma concentration of approximately 130 µg/mL has been reported to inhibit systemic fibrinolytic activity. This can serve as a starting point for cell culture experiments. For direct, albeit weaker, inhibition of plasmin activity in in vitro assays, concentrations can range from 1 mM to 100 mM.[5]

  • Modulation of Enzyme Activity: A concentration of 7.5 µM was shown to abolish the inhibition of plasmin by ampicillin in an enzymatic assay.

It is highly recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental setup.

Q3: Is this compound cytotoxic?

The cytotoxic potential of this compound appears to be cell-type dependent and concentration-dependent. While some studies have shown that certain peptide derivatives of 6-aminohexanoic acid did not affect the viability of fibroblast cells, colon cancer cell line DLD-1, or breast cancer cell lines MCF-7 and MDA-MB-231, other derivatives have exhibited cytotoxic effects at high concentrations.[2][3] It is crucial to assess the cytotoxicity of this compound on your specific cell line using standard viability assays.

Q4: How should I prepare a stock solution of this compound?

This compound is soluble in water.[6] A general protocol for preparing a sterile stock solution is as follows:

  • Weigh out the desired amount of this compound powder.

  • Dissolve it in sterile, high-purity water (e.g., cell culture grade water or PBS) to a convenient stock concentration (e.g., 100 mg/mL or 1 M).

  • Ensure complete dissolution. Gentle warming or vortexing can aid this process.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.

  • Store the stock solution at 2-8°C for short-term use or in aliquots at -20°C for long-term storage to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected Cell Death or Poor Proliferation The concentration of this compound may be too high for your specific cell line.Perform a dose-response curve to determine the IC50 value and identify a non-toxic working concentration. Start with a broad range of concentrations and narrow it down based on the results of cell viability assays (e.g., MTT, XTT, or ATP-based assays).
Precipitate Formation in Culture Medium The concentration of this compound may exceed its solubility in the specific culture medium, especially at lower temperatures or after the addition of other supplements.Ensure the stock solution is fully dissolved before adding it to the medium. Prepare fresh dilutions from the stock solution for each experiment. Avoid cold-shocking the medium after adding the compound.
Ineffective Inhibition of Fibrinolysis The concentration of this compound may be too low. The activity of plasmin or plasminogen activators in your system may be very high.Gradually increase the concentration of this compound in your experiment. Ensure that the compound is present throughout the duration of the experiment where fibrinolysis needs to be inhibited.
Interference with Cell Viability Assays 6-aminohexanoic acid is a small organic molecule and, like other compounds, could potentially interfere with the enzymatic reactions of colorimetric or fluorometric viability assays (e.g., MTT, XTT, resazurin).To test for interference, run a control experiment in cell-free wells containing culture medium and the same concentrations of this compound as your experimental wells. This will help determine if the compound itself reduces the assay reagent. If interference is observed, consider using an alternative viability assay that relies on a different principle, such as an ATP-based assay (e.g., CellTiter-Glo®) or a dye exclusion method (e.g., Trypan Blue).
Variability in Experimental Results Inconsistent preparation of stock solutions. Degradation of the compound due to improper storage.Prepare a large batch of the stock solution, aliquot it into single-use volumes, and store it at -20°C. This will ensure consistency across experiments and prevent degradation from repeated freeze-thaw cycles.

Quantitative Data Summary

Parameter Concentration Context Reference
Inhibition of Systemic Fibrinolysis (in plasma) ~130 µg/mLProvides a starting point for cell culture applications aiming to inhibit fibrinolysis.Clinical data
Direct Plasmin Inhibition (in vitro) 1 mM - 100 mMConcentration range for direct, though weak, inhibition of plasmin in enzymatic assays.[5]
Modulation of Plasmin Activity (in vitro) 7.5 µMAbolished ampicillin-induced inhibition of plasmin.
IC50 of a Peptide Derivative (H-d-Ala-Phe-Lys-EACA-NH2) 0.02 mMInhibitory concentration for the amidolytic activity of plasmin by a peptide derivative.[2]
Solubility in Water 50 mg/mLMaximum solubility for preparing stock solutions.[6]

Experimental Protocols

Protocol 1: Preparation of a 1 M this compound Stock Solution

Materials:

  • This compound (MW: 167.64 g/mol )

  • Sterile, cell culture grade water or Phosphate-Buffered Saline (PBS)

  • Sterile 50 mL conical tube

  • 0.22 µm sterile syringe filter

  • Sterile storage tubes

Procedure:

  • Weigh out 1.6764 g of this compound powder.

  • Transfer the powder to a sterile 50 mL conical tube.

  • Add approximately 8 mL of sterile water or PBS to the tube.

  • Vortex or gently warm the solution until the powder is completely dissolved.

  • Adjust the final volume to 10 mL with sterile water or PBS.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquot the stock solution into smaller, single-use sterile tubes.

  • Store the aliquots at -20°C.

Protocol 2: Determining the Cytotoxicity of this compound using a Tetrazolium-Based Assay (e.g., MTT)

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (e.g., 1 M)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 10 µM to 10 mM).

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include wells with medium only (no cells) as a background control and wells with cells in medium without the compound as a vehicle control.

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Four hours before the end of the incubation, add 10 µL of MTT reagent to each well.

  • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well.

  • Gently pipette up and down to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution working Prepare Working Dilutions stock->working treat Treat with 6-AHA-HCl working->treat seed Seed Cells seed->treat incubate Incubate treat->incubate assay Perform Viability Assay incubate->assay read Read Results assay->read analyze Analyze Data read->analyze

Experimental workflow for assessing the effect of this compound.

signaling_pathway cluster_fibrinolysis Fibrinolytic Pathway cluster_inhibition Inhibition plasminogen Plasminogen plasmin Plasmin plasminogen->plasmin tPA/uPA fdp Fibrin Degradation Products plasmin->fdp Degrades fibrin Fibrin aha 6-Aminohexanoic Acid aha->plasminogen Inhibits activation aha->plasmin Weakly inhibits

Mechanism of action of 6-aminohexanoic acid in the fibrinolytic pathway.

References

Validation & Comparative

Validating the Binding Affinity of 6-Aminohexanoic Acid Hydrochloride to Plasminogen: A Comparative Guide to Surface Plasmon Resonance and Other Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the binding affinity of 6-aminohexanoic acid hydrochloride to its target, plasminogen. A primary focus is placed on Surface Plasmon Resonance (SPR) as a powerful, label-free technique for real-time kinetic analysis. This document outlines the experimental protocols and presents available data to aid researchers in selecting the most appropriate validation strategy.

Introduction to 6-Aminohexanoic Acid and Plasminogen

6-Aminohexanoic acid, also known as epsilon-aminocaproic acid (EACA), is a synthetic analog of the amino acid lysine.[1][2] It functions as an antifibrinolytic agent by competitively inhibiting the binding of plasminogen and plasmin to fibrin.[1][3][4] This interaction is mediated through the lysine-binding sites (LBS) present in the kringle domains of plasminogen.[1][2] By occupying these sites, 6-aminohexanoic acid prevents the conformational changes required for plasminogen activation and its subsequent degradation of fibrin clots.[3] Validating and quantifying the binding affinity of 6-aminohexanoic acid to plasminogen is crucial for understanding its mechanism of action and for the development of novel antifibrinolytic drugs.

Mechanism of Action: Signaling Pathway

The binding of 6-aminohexanoic acid to plasminogen disrupts the fibrinolytic cascade. The following diagram illustrates the mechanism of inhibition.

cluster_activation Fibrinolysis (Activation Pathway) cluster_inhibition Inhibition by 6-Aminohexanoic Acid Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation tPA_uPA tPA / uPA FDPs Fibrin Degradation Products Plasmin->FDPs Degradation Fibrin Fibrin Clot AAH 6-Aminohexanoic Acid LBS Lysine-Binding Sites (on Plasminogen) AAH->LBS Binds to LBS->Plasminogen Prevents binding to Fibrin start Start chip_prep Sensor Chip Preparation (CM5 Chip Activation with EDC/NHS) start->chip_prep immobilization Plasminogen Immobilization (Amine Coupling) chip_prep->immobilization blocking Surface Deactivation (Ethanolamine) immobilization->blocking binding_analysis Binding Analysis blocking->binding_analysis analyte_prep Prepare 6-Aminohexanoic Acid Serial Dilutions binding_analysis->analyte_prep injection Inject Analyte over Surface (Association) analyte_prep->injection dissociation Flow Running Buffer (Dissociation) injection->dissociation regeneration Surface Regeneration (e.g., low pH buffer) dissociation->regeneration regeneration->injection Next Concentration data_analysis Data Analysis (Fit to Binding Model) regeneration->data_analysis end End data_analysis->end

References

A Comparative Guide to the Antifibrinolytic Activity of 6-Aminohexanoic Acid Hydrochloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative comparison of the antifibrinolytic activity of 6-aminohexanoic acid hydrochloride (also known as ε-aminocaproic acid or EACA) and its key derivatives. The information presented is supported by experimental data from peer-reviewed literature to facilitate objective evaluation and inform research and development efforts in the field of antifibrinolytic therapies.

Quantitative Comparison of Antifibrinolytic Activity

The antifibrinolytic potency of 6-aminohexanoic acid and its derivatives is typically quantified by their ability to inhibit plasmin- or plasminogen activator-induced fibrinolysis. The half-maximal inhibitory concentration (IC50) is a standard measure of this activity, with lower values indicating higher potency.

CompoundAssay TypeIC50Relative Potency to EACAReference
6-Aminohexanoic Acid (EACA) Urokinase-mediated plasminogen activation26.84 ± 0.67 mM1x[1]
Caseinolytic activity of plasmin0.2 mM1x[2]
Tranexamic Acid (TXA) Urokinase-mediated plasminogen activation4.53 ± 0.66 mM~6x > EACA[1]
t-PA stimulated fibrinolysis in plasma3.79 ± 0.17 mg/LApprox. 10x more potent than EACA[1][3]
HCl × H-EACA-Leu-OH Caseinolytic activity of plasmin0.08 mM~2.5x > EACA[2]
HCl × H-EACA-Cys(S-Bzl)-OH Caseinolytic activity of plasmin0.04 mM~5x > EACA[2]
H-EACA-NLeu-OH Caseinolytic activity of plasmin< 0.02 mM>10x > EACA[2]
H-D-Ala-Phe-Lys-EACA-NH2 Amidolytic activity of plasmin0.02 mM-[4]

Mechanism of Action: Targeting Fibrinolysis

6-aminohexanoic acid and its structural analogs, such as tranexamic acid, exert their antifibrinolytic effect by acting as competitive inhibitors of plasminogen activation.[1][5] They are synthetic derivatives of the amino acid lysine and bind to the lysine-binding sites on plasminogen.[1][2] This binding prevents plasminogen from attaching to fibrin, a crucial step for its activation into plasmin, the primary enzyme responsible for the degradation of fibrin clots.[1][5] By inhibiting plasminogen activation, these compounds effectively stabilize existing fibrin clots and prevent excessive bleeding.[1] Some derivatives of 6-aminohexanoic acid have also been shown to directly inhibit the amidolytic activity of plasmin, indicating an interaction with the enzyme's active site.[2][4]

Fibrinolysis_Pathway cluster_activation Plasminogen Activation cluster_fibrinolysis Fibrinolysis cluster_inhibition Inhibition Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin converts to tPA t-PA / u-PA (Activators) tPA->Plasminogen activates Fibrin Fibrin (Clot) Plasmin->Fibrin acts on FDPs Fibrin Degradation Products Fibrin->FDPs degrades EACA 6-Aminohexanoic Acid (EACA) EACA->Plasminogen inhibits binding to fibrin Derivatives Derivatives (e.g., TXA) Derivatives->Plasminogen inhibits binding to fibrin

The Fibrinolytic Pathway and Inhibition by 6-Aminohexanoic Acid and its Derivatives.

Experimental Protocols

Detailed methodologies for key experiments used to quantify antifibrinolytic activity are provided below.

Plasminogen Activation Assay

Principle: This assay measures the rate of plasminogen conversion to plasmin in the presence of an activator (e.g., tissue plasminogen activator, t-PA, or urokinase) and a chromogenic plasmin substrate. The antifibrinolytic agent's ability to inhibit this conversion is quantified by the reduction in color development.[6]

Procedure:

  • Prepare a solution of plasminogen and a plasmin-specific chromogenic substrate in a suitable buffer (e.g., Tris-HCl).

  • Add varying concentrations of the test compound (6-aminohexanoic acid or its derivatives) to the wells of a 96-well plate.

  • Add the plasminogen/substrate mixture to each well.

  • Initiate the reaction by adding a fixed concentration of a plasminogen activator (e.g., t-PA).

  • Incubate the plate at 37°C and monitor the change in absorbance at the appropriate wavelength for the chromogenic substrate over time using a microplate reader.

  • The rate of plasmin generation is determined from the slope of the absorbance versus time squared plot.

  • The IC50 value is calculated as the concentration of the inhibitor that reduces the rate of plasmin generation by 50%.

Euglobulin Clot Lysis Time (ECLT)

Principle: The euglobulin fraction of plasma, containing fibrinogen, plasminogen, and plasminogen activators, is isolated and clotted. The time taken for this clot to lyse is a measure of fibrinolytic activity. Antifibrinolytic agents prolong this lysis time.[1][7]

Procedure:

  • Prepare platelet-poor plasma from citrated whole blood.

  • Acidify the plasma to precipitate the euglobulin fraction.

  • Centrifuge the sample and discard the supernatant.

  • Resuspend the euglobulin pellet in a buffer containing the test compound at various concentrations.

  • Clot the euglobulin solution by adding thrombin.

  • Incubate the clot at 37°C and record the time required for complete lysis.

  • A longer lysis time compared to the control (without the inhibitor) indicates antifibrinolytic activity.

Thromboelastography (TEG)

Principle: TEG is a viscoelastic assay that provides a real-time graphical representation of the entire coagulation process, including fibrinolysis. The LY30 parameter, which represents the percentage of clot lysis 30 minutes after reaching maximum amplitude, is a direct measure of fibrinolytic activity.[1]

Procedure:

  • Warm the TEG analyzer to 37°C.

  • Add a whole blood sample to a disposable cup.

  • Add an activator (e.g., kaolin) to initiate coagulation and a fibrinolytic agent (e.g., t-PA) to induce fibrinolysis.

  • Add the test compound at various concentrations.

  • Place the cup in the TEG analyzer, which measures the changes in clot strength over time.

  • Analyze the TEG tracing to determine the LY30 value. A decrease in the LY30 value in the presence of the test compound indicates inhibition of fibrinolysis.

Experimental_Workflow cluster_preparation Sample & Reagent Preparation cluster_assay In Vitro Assay cluster_analysis Data Acquisition & Analysis Compound_Prep Prepare serial dilutions of test compounds Assay_Setup Set up assay (e.g., 96-well plate for Plasminogen Activation, TEG cup, or Euglobulin fraction) Compound_Prep->Assay_Setup Plasma_Prep Prepare Platelet-Poor Plasma or Whole Blood Plasma_Prep->Assay_Setup Initiation Initiate Coagulation &/or Fibrinolysis Assay_Setup->Initiation Data_Acquisition Measure endpoint (e.g., Absorbance, Lysis Time, LY30) Initiation->Data_Acquisition IC50_Calc Calculate IC50 or compare lysis parameters Data_Acquisition->IC50_Calc

General workflow for in vitro comparison of antifibrinolytic agents.

Conclusion

The quantitative data presented in this guide demonstrates that derivatives of 6-aminohexanoic acid can offer significantly enhanced antifibrinolytic potency. Notably, tranexamic acid is a well-established and more potent alternative.[2][3] Furthermore, peptide derivatives, such as those incorporating norleucine, show promise for even greater inhibitory activity.[2] The choice of an appropriate antifibrinolytic agent for research or clinical development will depend on a comprehensive evaluation of its efficacy, safety profile, and pharmacokinetic properties. The experimental protocols outlined provide a foundation for conducting such comparative studies.

References

The Role of 6-Aminohexanoic Acid Hydrochloride as a Negative Control in Lysine-Binding Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the specificity of molecular interactions is paramount. In studies involving proteins that bind to lysine residues, 6-aminohexanoic acid hydrochloride serves as an invaluable tool for dissecting these interactions. As a structural analog of lysine, it acts as a competitive inhibitor, making it an effective negative control to validate that a biological effect is dependent on a specific lysine-binding event.

This guide provides an objective comparison of 6-aminohexanoic acid with lysine in binding studies, supported by experimental data. It also offers detailed methodologies for key experimental setups and visual representations of relevant pathways and workflows.

Principle of Action: A Lysine Mimic

6-Aminohexanoic acid, also known as ε-aminocaproic acid (EACA), is structurally similar to the amino acid lysine, but notably lacks the α-amino group.[1][2] This structural mimicry allows it to bind to lysine-binding sites on proteins.[2] By occupying these sites, 6-aminohexanoic acid competitively prevents the binding of lysine-containing ligands.[2] If the introduction of 6-aminohexanoic acid ablates or significantly reduces a measured biological effect, it provides strong evidence that the effect is mediated through a lysine-dependent protein interaction. One of the most well-characterized applications of this principle is in the inhibition of the fibrinolytic system, where it blocks the lysine-binding sites of plasminogen and plasmin, preventing their interaction with fibrin.[2]

Comparative Binding Affinity

The effectiveness of 6-aminohexanoic acid as a competitive inhibitor is underscored by its binding affinity for various lysine-binding domains, particularly the kringle domains of plasminogen. The following tables summarize quantitative data comparing the binding of 6-aminohexanoic acid (and other analogs) to that of L-lysine.

LigandProtein DomainAssociation Constant (K_a) (M⁻¹)Dissociation Constant (K_d) (µM)
6-Aminohexanoic Acid (EACA) Plasminogen Kringle 510,50095.2
L-LysinePlasminogen Kringle 5~600~1667
6-Aminohexanoic Acid (EACA) Plasminogen Kringle 4-5,000
L-LysinePlasminogen Kringle 424,40041.0
6-Aminohexanoic Acid (EACA) Apolipoprotein(a) KIV-7-230
6-Aminohexanoic Acid (EACA) Apolipoprotein(a) KIV-10-33

Note: K_d values were calculated from K_a where necessary (K_d = 1/K_a) and converted to µM for consistency.

Experimental Protocols

The use of 6-aminohexanoic acid as a negative control can be implemented in various standard binding assays. Below are generalized protocols for common techniques. Researchers should optimize concentrations and conditions for their specific protein of interest and its ligand.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is designed to show that the binding of a lysine-containing protein (or a protein that binds to a lysine-rich surface) is inhibited by 6-aminohexanoic acid.

Materials:

  • High-binding 96-well microplate

  • Lysine-rich protein for coating (e.g., poly-L-lysine) or the specific immobilized ligand

  • The protein of interest that is hypothesized to bind lysine

  • This compound

  • Primary antibody against the protein of interest

  • Enzyme-conjugated secondary antibody

  • Substrate for the enzyme

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Stop solution

Procedure:

  • Coating: Coat the wells of a microplate with the lysine-rich protein or the specific ligand at a concentration of 1-10 µg/mL in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Binding: Prepare solutions of the protein of interest at a constant concentration in blocking buffer. To experimental wells, add increasing concentrations of this compound. As a positive control, add the protein of interest without any 6-aminohexanoic acid. As a negative control, add only blocking buffer.

  • Incubation: Add these mixtures to the coated wells and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer to remove unbound protein.

  • Primary Antibody: Add the primary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add the enzyme-conjugated secondary antibody (diluted in blocking buffer) and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add the enzyme substrate and incubate until a color change is observed.

  • Stop Reaction: Add the stop solution.

  • Read Plate: Measure the absorbance at the appropriate wavelength using a microplate reader. A decrease in signal in the presence of 6-aminohexanoic acid indicates competitive inhibition.

Fluorescence Polarization Assay

This method is suitable for monitoring the interaction between a fluorescently labeled ligand and a protein in solution.

Materials:

  • Protein of interest

  • Fluorescently labeled ligand that binds to the protein

  • This compound

  • Assay buffer

  • Black, low-binding microplates

  • Fluorescence polarization plate reader

Procedure:

  • Determine Optimal Concentrations: First, titrate the protein of interest against a fixed, low concentration of the fluorescently labeled ligand to determine the K_d of their interaction and the optimal protein concentration that gives a significant polarization window.

  • Competitive Assay Setup: In a microplate, add a fixed concentration of the protein of interest and the fluorescently labeled ligand (typically at a concentration below the K_d).

  • Inhibitor Titration: Add a serial dilution of this compound to the wells. Include controls with no inhibitor (maximum polarization) and no protein (minimum polarization).

  • Incubation: Incubate the plate at a constant temperature for a sufficient time to reach binding equilibrium.

  • Measurement: Measure the fluorescence polarization using a plate reader.

  • Data Analysis: A decrease in fluorescence polarization with increasing concentrations of 6-aminohexanoic acid indicates displacement of the fluorescent ligand, confirming competitive binding at the lysine-binding site.

Surface Plasmon Resonance (SPR)

SPR allows for the real-time, label-free analysis of binding interactions.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Protein of interest (ligand)

  • A molecule that binds to the protein of interest (analyte)

  • This compound

  • Immobilization buffers and reagents (e.g., EDC/NHS)

  • Running buffer (e.g., HBS-EP)

Procedure:

  • Ligand Immobilization: Immobilize the protein of interest onto the surface of a sensor chip according to standard protocols.

  • Analyte Binding: Inject a series of concentrations of the analyte over the sensor surface to determine the binding kinetics and affinity.

  • Competitive Analysis: Prepare mixtures of a fixed concentration of the analyte with varying concentrations of this compound.

  • Injection: Inject these mixtures over the immobilized ligand surface.

  • Data Analysis: A decrease in the binding response of the analyte in the presence of 6-aminohexanoic acid indicates that it competes for the same binding site. This can be used to determine the binding affinity of 6-aminohexanoic acid.

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the mechanism of action of 6-aminohexanoic acid and the experimental logic.

fibrinolysis_inhibition cluster_activation Fibrinolysis Pathway cluster_inhibition Inhibition Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA/uPA Fibrin_Degradation_Products Fibrin_Degradation_Products Plasmin->Fibrin_Degradation_Products Degrades Fibrin Fibrin Fibrin->Plasmin Binds to Lysine Binding Sites 6-Aminohexanoic_Acid 6-Aminohexanoic Acid 6-Aminohexanoic_Acid->Plasminogen Blocks Lysine Binding Sites competitive_binding_workflow cluster_experiment Experimental Workflow Start Start: Hypothesized Lysine- Dependent Interaction Assay_Setup Set up binding assay (e.g., ELISA, FP, SPR) with protein and ligand Start->Assay_Setup Positive_Control Positive Control: Measure binding of protein to ligand Assay_Setup->Positive_Control Experimental Experimental Condition: Add increasing concentrations of 6-aminohexanoic acid Assay_Setup->Experimental Negative_Control Negative Control: No protein or no ligand Assay_Setup->Negative_Control Data_Acquisition Measure binding signal Positive_Control->Data_Acquisition Experimental->Data_Acquisition Negative_Control->Data_Acquisition Analysis Analyze Data: Compare signal from experimental to positive control Data_Acquisition->Analysis Conclusion Is binding inhibited? Analysis->Conclusion Conclusion_Yes Conclusion: Interaction is likely lysine-dependent Conclusion->Conclusion_Yes Yes Conclusion_No Conclusion: Interaction is likely lysine-independent Conclusion->Conclusion_No No

References

Assessing the Purity of Synthesized 6-Aminohexanoic Acid Hydrochloride: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) like 6-aminohexanoic acid hydrochloride is a critical step in the development pipeline. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) for purity assessment, alongside alternative methods, supported by experimental data and detailed protocols.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is a widely adopted technique for the purity analysis of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the main compound from structurally similar impurities.

A common approach for analyzing 6-aminohexanoic acid and its primary impurity, the unreacted starting material ε-caprolactam, is Reversed-Phase HPLC (RP-HPLC). This method separates compounds based on their hydrophobicity.

Experimental Protocol: RP-HPLC for this compound

This protocol is designed for the simultaneous determination of 6-aminohexanoic acid and ε-caprolactam.

1. Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and processing software

2. Materials and Reagents:

  • This compound reference standard

  • ε-Caprolactam reference standard

  • 6-Aminohexanoic acid dimer impurity reference standard

  • Acetonitrile (HPLC grade)

  • Perchloric acid

  • Water (HPLC grade)

3. Chromatographic Conditions:

ParameterCondition
Column Primesep A mixed-mode stationary phase, 4.6 x 250 mm, 5 µm[1]
Mobile Phase 20% Acetonitrile, 0.2% Perchloric acid in Water[1]
Flow Rate 1.0 mL/min[1]
Detection UV at 200 nm[1]
Injection Volume 10 µL[1]
Column Temperature Ambient

4. Sample Preparation:

  • Accurately weigh and dissolve the synthesized this compound in water to a final concentration of 1.0 mg/mL.[1]

  • Prepare reference standard solutions of 6-aminohexanoic acid, ε-caprolactam, and the dimer impurity in water at known concentrations.

5. Analysis:

  • Inject the sample and standard solutions into the HPLC system.

  • Identify the peaks of 6-aminohexanoic acid and impurities by comparing their retention times with those of the reference standards.

  • Quantify the impurities using the peak area from the chromatogram and the response factor of the respective reference standard.

Performance Data

The following table summarizes the expected performance of the HPLC method for the analysis of 6-aminohexanoic acid and ε-caprolactam.

AnalyteRetention Time (min)LODLOQ
6-Aminohexanoic Acid(Typically elutes earlier)20 ppm[1]-
ε-Caprolactam(Typically elutes later)--

Note: Specific retention times can vary depending on the exact HPLC system and column batch. A full method validation would be required to establish precise retention times, LOD, and LOQ for all potential impurities.

Comparison with Alternative Analytical Techniques

While HPLC is a robust method, other techniques can be employed for specific aspects of purity assessment.

TechniquePrincipleApplication for 6-Aminohexanoic Acid PurityAdvantagesDisadvantages
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Analysis of residual volatile organic solvents from the synthesis process (e.g., n-pentane, cyclohexane, isopropanol).[1]High sensitivity for volatile compounds; established methods like headspace GC-FID are available.Not suitable for non-volatile compounds like 6-aminohexanoic acid and its oligomers.
Capillary Electrophoresis (CE) Separation of ions in an electric field based on their charge-to-size ratio.Purity assessment of 6-aminohexanoic acid and separation from charged impurities.High efficiency and resolution; very small sample and reagent consumption; fast analysis times.[2][3][4]Can be less robust than HPLC for routine quality control; may require derivatization for detection of some compounds.
Ion Chromatography (IC) Separation of ions based on their interaction with a resin.Determination of inorganic impurities, such as chloride content.[1]High selectivity for ionic species.Limited to the analysis of ionic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure.Structural confirmation of the synthesized compound and identification of unknown impurities.Provides definitive structural information.Lower sensitivity compared to chromatographic methods for quantitative analysis of trace impurities.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Identification of impurities when coupled with a separation technique like HPLC or GC.High sensitivity and specificity for compound identification.Often used in conjunction with a separation technique for complex mixtures.

Experimental Workflow for Purity Assessment

The following diagram illustrates a comprehensive workflow for assessing the purity of synthesized this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_hplc Primary Purity Assessment (HPLC) cluster_alternatives Orthogonal Purity Assessment cluster_final Final Purity Confirmation Synthesis Synthesized 6-Aminohexanoic Acid Hydrochloride Initial_Characterization Initial Characterization (e.g., Melting Point, IR) Synthesis->Initial_Characterization HPLC_Analysis RP-HPLC Analysis (Assay and Impurity Profiling) Initial_Characterization->HPLC_Analysis GC_Analysis GC-FID/Headspace (Residual Solvents) Initial_Characterization->GC_Analysis CE_Analysis Capillary Electrophoresis (Alternative Separation) Initial_Characterization->CE_Analysis IC_Analysis Ion Chromatography (Inorganic Impurities) Initial_Characterization->IC_Analysis Impurity_ID Impurity Identification (vs. Standards) HPLC_Analysis->Impurity_ID Purity_Calculation Purity Calculation (% Area Normalization or vs. External Standard) Impurity_ID->Purity_Calculation Final_Purity Final Purity Report Purity_Calculation->Final_Purity GC_Analysis->Final_Purity CE_Analysis->Final_Purity IC_Analysis->Final_Purity

Purity assessment workflow for 6-aminohexanoic acid HCl.

Detailed Protocol for Alternative Methods

Gas Chromatography (GC-FID with Headspace) for Residual Solvents

1. Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.

2. Chromatographic Conditions:

ParameterCondition
Column DB-624, 30 m x 0.32 mm, 1.8 µm or equivalent
Carrier Gas Helium or Nitrogen
Oven Program Initial: 40°C for 20 min, Ramp: 10°C/min to 240°C, Hold for 10 min[5]
Injector Temp. 140°C[5]
Detector Temp. 240°C[5]
Headspace Temp. 80°C[5]
Incubation Time 45 min[5]

3. Sample Preparation:

  • Accurately weigh about 100 mg of the this compound sample into a headspace vial.

  • Add 1 mL of a suitable solvent (e.g., dimethyl sulfoxide or water) and seal the vial.

Capillary Electrophoresis (CE) for Purity Assessment

1. Instrumentation:

  • Capillary electrophoresis system with a UV or DAD detector.

2. Electrophoretic Conditions:

ParameterCondition
Capillary Fused silica, e.g., 50 µm i.d., 50 cm total length
Background Electrolyte e.g., 50 mM phosphate buffer at low pH (e.g., pH 2.5)
Voltage 20-30 kV
Temperature 25°C
Detection UV at 200 nm

3. Sample Preparation:

  • Dissolve the sample in the background electrolyte or water to a suitable concentration (e.g., 0.1-1 mg/mL).

Conclusion

The purity assessment of synthesized this compound is a multi-faceted process. While RP-HPLC stands out as the primary method for quantifying the main component and its non-volatile impurities, orthogonal techniques such as GC for residual solvents and CE for alternative separation are crucial for a comprehensive purity profile. The choice of analytical methodology should be guided by the specific impurities of interest and the desired level of analytical detail, ensuring the final product meets the stringent quality requirements for its intended application.

References

A Comparative Analysis of 6-Aminohexanoic Acid Hydrochloride and Epsilon-Aminocaproic Acid in the Inhibition of Clot Lysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 6-aminohexanoic acid hydrochloride and epsilon-aminocaproic acid, focusing on their efficacy in preventing clot lysis, also known as fibrinolysis. This analysis is supported by experimental data to inform research and development in hemostasis and related fields.

Chemical Equivalence and Formulation

It is critical to first establish the chemical relationship between the two compounds. 6-aminohexanoic acid is the systematic chemical name for the molecule, while epsilon-aminocaproic acid (EACA) is the widely used common name.[1][2] Therefore, these terms refer to the same active antifibrinolytic agent. This compound is the hydrochloride salt form of EACA, which is a common formulation for pharmaceutical use. The antifibrinolytic activity is attributed to the 6-aminohexanoic acid molecule itself.[3][4]

Mechanism of Action

Epsilon-aminocaproic acid is a synthetic derivative of the amino acid lysine.[1] Its primary mechanism of action involves the inhibition of fibrinolysis. It competitively binds to the lysine-binding sites on plasminogen and plasmin. This action prevents plasmin(ogen) from binding to fibrin, thereby inhibiting the degradation of the fibrin clot.[3]

cluster_0 Normal Fibrinolysis cluster_1 Inhibition by EACA Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation tPA tPA/uPA Fibrin Fibrin (Clot) Plasmin->Fibrin Binds to Lysine Residues FDPs Fibrin Degradation Products (Clot Lysis) Fibrin->FDPs Degradation EACA Epsilon-Aminocaproic Acid (6-Aminohexanoic Acid) Plasminogen_inhibited Plasminogen EACA->Plasminogen_inhibited Blocks Lysine Binding Sites Fibrin_stable Fibrin (Clot Stabilized) Plasminogen_inhibited->Fibrin_stable Binding Inhibited

Mechanism of action of Epsilon-Aminocaproic Acid (EACA).

Comparative Efficacy in Clot Lysis Inhibition

The efficacy of EACA in preventing clot lysis has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data from the literature.

Table 1: In Vitro Efficacy of Epsilon-Aminocaproic Acid (EACA)

ParameterValueSpeciesExperimental ModelReference
IC50 for Fibrinolysis Inhibition 63 ± 19.7 µg/mLHumanWhole blood and platelet-rich plasma[5]
IC50 for Streptokinase-Plasminogen Complex Inhibition 10 µMHumanPurified enzyme assay[6]
Ki for Plasminogen-Streptokinase Binding Inhibition 5.7 µMHumanPurified protein binding assay[6]
Effective Concentration for Complete Fibrinolysis Inhibition 122.0 µg/mLHumanThromboelastography (TEG) with tPA[7]
Effective Concentration for Complete Fibrinolysis Inhibition 511.7 µg/mLCanineThromboelastography (TEG) with tPA[7]
Effective Concentration for Complete Fibrinolysis Inhibition 94.4 - 131.4 µg/mLHuman (Adult)Thromboelastography (TEG) with tPA[8]
Effective Concentration for Complete Fibrinolysis Inhibition 44.2 - 47.8 µg/mLHuman (Neonatal)Thromboelastography (TEG) with tPA[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common experimental protocols used to evaluate the efficacy of EACA in clot lysis.

In Vitro Clot Lysis Assay using Thromboelastography (TEG)

This method assesses the viscoelastic properties of whole blood during clotting and subsequent lysis.

Objective: To determine the concentration of EACA required to inhibit tissue plasminogen activator (tPA)-induced hyperfibrinolysis.

Materials:

  • Freshly drawn citrated whole blood or plasma

  • Epsilon-aminocaproic acid (EACA) solutions of varying concentrations

  • Tissue Plasminogen Activator (tPA) to induce fibrinolysis

  • Kaolin or other activators to initiate clotting

  • Thromboelastograph analyzer

Procedure:

  • Aliquots of citrated whole blood or plasma are prepared.

  • Different concentrations of EACA are added to the aliquots and incubated.

  • tPA is added to induce a state of hyperfibrinolysis.

  • Clotting is initiated by the addition of kaolin and calcium chloride.

  • The samples are immediately analyzed using a thromboelastograph.

  • Parameters such as Maximum Amplitude (MA), representing clot strength, and Lysis at 30 minutes (LY30), representing the percentage of clot lysis 30 minutes after MA, are recorded.

  • The effective concentration of EACA is determined as the concentration that significantly reduces or completely inhibits clot lysis (e.g., brings LY30 close to 0%).[7][8][9]

start Start: Citrated Whole Blood/Plasma add_eaca Add varying concentrations of EACA start->add_eaca add_tpa Induce hyperfibrinolysis with tPA add_eaca->add_tpa initiate_clotting Initiate clotting (Kaolin + CaCl2) add_tpa->initiate_clotting teg_analysis Thromboelastography (TEG) Analysis initiate_clotting->teg_analysis measure_params Measure Parameters: - Maximum Amplitude (MA) - Lysis at 30 min (LY30) teg_analysis->measure_params determine_ec Determine Effective Concentration of EACA measure_params->determine_ec

Workflow for Thromboelastography (TEG) based clot lysis assay.
Whole Blood Clot Lysis Time

This assay provides a direct measure of the time required for a clot to dissolve.

Objective: To assess the effect of EACA on the clot lysis time in whole blood.

Procedure:

  • Venous blood is drawn into tubes containing a clotting activator.

  • The blood is allowed to clot at 37°C.

  • The time to complete clot lysis is observed and recorded.

  • The experiment is repeated with blood samples pre-incubated with varying concentrations of EACA.

  • An increase in clot lysis time indicates an antifibrinolytic effect.

Conclusion

This compound and epsilon-aminocaproic acid are, for all practical purposes in the context of antifibrinolytic activity, the same compound. The choice between them is a matter of nomenclature and formulation. The experimental data consistently demonstrates that EACA is a potent inhibitor of fibrinolysis, with its efficacy being concentration-dependent. The effective concentration can vary depending on the species and the specific experimental conditions. The use of thromboelastography provides a robust method for quantifying the antifibrinolytic effects of EACA in a clinically relevant setting. For researchers and drug development professionals, the focus should be on the optimal dosing and delivery of the active 6-aminohexanoic acid molecule to achieve the desired therapeutic effect in preventing clot lysis.

References

A Comparative Guide to the Inhibitory Effects of 6-Aminohexanoic Acid Hydrochloride on Serine Proteases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory performance of 6-aminohexanoic acid hydrochloride against various serine proteases. It is designed to assist researchers in evaluating its suitability for their experimental and drug development needs by presenting its mechanism of action, supporting experimental data, and detailed protocols.

Introduction to this compound

6-aminohexanoic acid (also known as epsilon-aminocaproic acid, EACA) is a synthetic derivative of the amino acid lysine.[1][2] In research and clinical settings, it is typically used as its hydrochloride salt to improve solubility. Its primary and most well-documented role is as an antifibrinolytic agent, where it prevents the breakdown of blood clots by interfering with the fibrinolytic system.[1][3] This action is central to its therapeutic use in managing acute bleeding disorders.[4]

Mechanism of Action

The inhibitory mechanism of 6-aminohexanoic acid is highly specific and differs from classical active-site serine protease inhibitors. As a lysine analog, its principal targets are the lysine-binding sites found within the "kringle" domains of plasminogen and plasmin, the key enzyme in fibrinolysis.[1]

By binding to these sites, 6-aminohexanoic acid competitively blocks the interaction of plasminogen and plasmin with fibrin.[1] This has two major consequences:

  • It prevents the activation of plasminogen to plasmin on the fibrin clot surface.[3][5]

  • It displaces plasmin that has already formed from the fibrin surface, inhibiting its ability to degrade the clot.

Crucially, this is not a direct inhibition of the serine protease active site of plasmin but rather an interference with its ability to bind to its substrate, fibrin.[1] Its inhibitory effect on other serine proteases that lack these specific lysine-binding sites is therefore expected to be minimal.

Fibrinolytic_Pathway_Inhibition Mechanism of 6-Aminohexanoic Acid in the Fibrinolytic Pathway cluster_activation Plasminogen Activation cluster_fibrinolysis Fibrinolysis Plasminogen_Activators tPA / uPA Plasminogen Plasminogen Plasminogen_Activators->Plasminogen converts to Plasmin Plasmin Fibrin Fibrin (Clot) Plasminogen->Fibrin binds to (Lysine Binding Sites) Plasmin->Fibrin degrades FDPs Fibrin Degradation Products Inhibitor 6-Aminohexanoic Acid (Lysine Analog) Inhibitor->Plasminogen  Inhibits binding to fibrin Experimental_Workflow General Workflow for Serine Protease Inhibition Assay A 1. Reagent Preparation (Buffer, Enzyme, Inhibitor, Substrate) B 2. Assay Plate Setup Add Buffer, Inhibitor, and Enzyme to wells A->B C 3. Pre-incubation (e.g., 37°C for 15 min) B->C D 4. Reaction Initiation Add Chromogenic Substrate C->D E 5. Kinetic Measurement Read Absorbance (e.g., 405 nm) over time D->E F 6. Data Analysis Calculate Velocities -> % Inhibition -> IC50 E->F

References

Side-by-Side Analysis of 6-Aminohexanoic Acid Hydrochloride and its Analogs in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

Introduction

6-Aminohexanoic acid, a synthetic derivative of the amino acid lysine, and its analogs are compounds of significant interest in various biomedical applications.[1] Primarily known for its antifibrinolytic properties, 6-aminohexanoic acid (also known as epsilon-aminocaproic acid or EACA) competitively inhibits the activation of plasminogen to plasmin, a key enzyme in the dissolution of blood clots.[1] This mechanism of action has led to its clinical use in treating bleeding disorders.[1] Beyond hemostasis, emerging research is exploring the effects of these lysine analogs on cell viability, particularly in the context of cancer therapy. This guide provides a side-by-side analysis of the performance of 6-aminohexanoic acid hydrochloride and its key analogs in cell viability assays, supported by experimental data from published studies.

Comparative Analysis of Cell Viability

The cytotoxic effects of 6-aminohexanoic acid and its analogs, such as tranexamic acid and N-acetyl-6-aminohexanoic acid, have been evaluated in various cell lines. The data reveals a spectrum of activity, with some analogs demonstrating notable effects on cancer cell viability while 6-aminohexanoic acid itself shows more nuanced activity, particularly on normal cells.

CompoundCell Line(s)AssayKey FindingsReference(s)
6-Aminohexanoic Acid (EACA) Human Peripheral Blood Mononuclear Cells (PBMCs)Not specifiedAt 50 ng/mL, prevented radiation-induced cell death, suggesting a radioprotective effect on normal cells.[2][3]
Tranexamic Acid (TA) Melanoma (B16, WM793, MALME-3M), Breast Cancer (MDA-MB-468, BT474), Prostate Cancer (DU145), Neuroblastoma (SH-SY5Y), Hematologic Cancer Cell LinesMTTReduced cell viability in a dose-dependent manner across a broad range of cancer cell lines.[4][5]
Cerium-Containing N-Acetyl-6-Aminohexanoic Acid Human Epidermal Cells (HaCaT)MTTShowed concentration-dependent cytotoxicity, with a decrease in metabolic activity observed at concentrations ranging from 30 to 90 µg/mL.[6]
H-EACA-Leu-OH and H-EACA-Nle-OH (Derivatives) Breast Cancer (MCF-7), FibroblastsNot specifiedExhibited cytotoxic effects at high concentrations.[7]

Experimental Protocols

The following are detailed methodologies for two common cell viability assays cited in the supporting literature.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or its analogs) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell viability, can be determined from the dose-response curve.

AlamarBlue™ (Resazurin) Assay

This is a fluorescent/colorimetric assay that also measures cell viability through metabolic activity.

Principle: The active ingredient, resazurin, is a blue and non-fluorescent cell-permeable dye. In viable, metabolically active cells, intracellular reductases convert resazurin to the pink and highly fluorescent resorufin.

Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell plating and compound treatment.

  • AlamarBlue™ Addition: After the treatment period, add AlamarBlue™ reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours, or as recommended by the manufacturer, protected from direct light.

  • Measurement: Measure either the fluorescence (excitation ~560 nm, emission ~590 nm) or the absorbance (at 570 nm and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of resazurin reduction for each well, which correlates with cell viability. Plot the results against compound concentration to determine the IC50 value.

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Cell Viability Assays cluster_setup Assay Setup cluster_treatment Treatment cluster_assay Assay Procedure cluster_readout Data Acquisition & Analysis cell_seeding Seed Cells in 96-well Plate cell_attachment Allow Cells to Attach (24h) cell_seeding->cell_attachment add_compounds Add Test Compounds & Vehicle Control cell_attachment->add_compounds incubation Incubate (e.g., 24-72h) add_compounds->incubation add_reagent Add Viability Reagent (MTT or AlamarBlue™) incubation->add_reagent reagent_incubation Incubate (1-4h) add_reagent->reagent_incubation measure_signal Measure Absorbance or Fluorescence reagent_incubation->measure_signal data_analysis Calculate % Viability & IC50 Values measure_signal->data_analysis

Caption: A flowchart of a typical cell viability assay.

Signaling_Pathway Hypothesized Signaling Pathway of Lysine Analogs cluster_membrane Cellular Uptake cluster_intracellular Intracellular Effects cluster_outcome Cellular Outcome lysine_analog 6-Aminohexanoic Acid or Analog aa_transporter Amino Acid Transporters lysine_analog->aa_transporter Competition with Lysine & Arginine aa_depletion Reduced Intracellular Lysine/Arginine aa_transporter->aa_depletion protein_synthesis Inhibition of Protein Synthesis aa_depletion->protein_synthesis downstream_signaling Altered Downstream Signaling (e.g., STAT3, S6K1) aa_depletion->downstream_signaling cell_viability Decreased Cell Viability protein_synthesis->cell_viability downstream_signaling->cell_viability apoptosis Induction of Apoptosis cell_viability->apoptosis

Caption: A potential mechanism of action for lysine analogs.

Mechanism of Action

The primary mechanism through which 6-aminohexanoic acid and its analogs are thought to exert their effects on cell viability is by acting as lysine mimetics.[4] This molecular mimicry leads to several downstream consequences:

  • Inhibition of Plasminogen Activation: As established in the context of hemostasis, these compounds bind to the lysine-binding sites of plasminogen and plasmin, preventing their interaction with fibrin.[1] In a cancer context, the plasminogen activation system is often upregulated and contributes to tumor growth, invasion, and metastasis. By inhibiting this system, lysine analogs may exert anti-tumor effects.

  • Competition for Amino Acid Transport: Tranexamic acid has been shown to inhibit the uptake of lysine and arginine by cancer cells.[4] These essential amino acids are crucial for protein synthesis and cell growth. By competing for the same amino acid transporters, these analogs can effectively starve cancer cells of vital nutrients, leading to a reduction in protein synthesis and subsequent cell death.

  • Alteration of Downstream Signaling: The reduction in amino acid availability and the inhibition of protein synthesis can trigger a cascade of downstream signaling events. Studies on tranexamic acid have demonstrated reduced phosphorylation of key signaling proteins like STAT3 and S6K1, which are often hyperactivated in cancer and play critical roles in cell proliferation and survival.[4]

Conclusion

The available evidence suggests that while 6-aminohexanoic acid itself may have limited direct cytotoxicity, particularly towards normal cells, its analogs, most notably tranexamic acid, exhibit significant anti-proliferative effects against a variety of cancer cell lines. The primary mechanism of action appears to be linked to their function as lysine mimetics, leading to the disruption of crucial cellular processes such as protein synthesis and key signaling pathways.

This comparative guide highlights the potential of repurposing lysine analogs as anti-cancer agents. However, it is crucial to note the current gap in the literature regarding the direct, dose-dependent cytotoxic effects of this compound on a broad panel of cancer cell lines. Further research is warranted to fully elucidate its anti-cancer potential and to enable a more direct and comprehensive comparison with its more extensively studied analogs. The detailed experimental protocols and visualized workflows provided herein offer a foundational framework for researchers to conduct such investigations.

References

efficacy comparison of 6-aminohexanoic acid hydrochloride from different commercial suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity and efficacy of starting materials are paramount. 6-Aminohexanoic acid hydrochloride, a synthetic lysine analog widely used as an antifibrinolytic agent, is no exception.[1][2] The choice of commercial supplier can significantly impact experimental outcomes, from basic research to clinical applications. This guide provides a framework for comparing the efficacy of this compound from different suppliers, supported by essential experimental protocols.

The primary function of 6-aminohexanoic acid is to inhibit the breakdown of fibrin clots by blocking the binding of plasminogen to fibrin, thereby preventing its conversion to the active enzyme plasmin.[1][3][4] Variations in purity or the presence of specific impurities can alter this biological activity, leading to inconsistent or misleading results. Therefore, a systematic evaluation of material from different suppliers is a critical step in ensuring the reliability and reproducibility of research.

Key Quality Attributes and Comparative Data

The quality of this compound can be assessed based on several key attributes: purity, impurity profile, and functional efficacy. Purity is typically determined by High-Performance Liquid Chromatography (HPLC), while the impurity profile identifies and quantifies any contaminants, such as dimers or trimers, which could have off-target effects.[5][6] Functional efficacy is best measured through in vitro assays that reflect the compound's mechanism of action, such as a clot lysis assay.

The following table provides an illustrative comparison between a high-purity pharmaceutical grade and a standard research-grade product. Researchers can use this as a template for their own internal evaluations.

Parameter Supplier A (Pharmaceutical Grade) Supplier B (Standard Research Grade)
Purity (HPLC, % Area) > 99.5%≥ 98%
6-Aminohexanoic Acid Dimer Impurity < 0.1%< 0.5%
6-Aminohexanoic Acid Trimer Impurity < 0.05%< 0.3%
Other Impurities (Total) < 0.2%< 1.0%
Inhibition of Clot Lysis (%) at 10 µM 85 ± 2%78 ± 5%

Note: The data presented in this table is hypothetical and serves as an example of potential variations between different product grades. Actual values must be determined experimentally.

Experimental Protocols

To empower researchers to conduct their own comparative analyses, detailed methodologies for key experiments are provided below.

Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reversed-phase HPLC method for determining the purity of this compound and quantifying potential impurities.

A. Instrumentation and Reagents

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Perchloric acid or another suitable buffer

  • This compound reference standard and samples from different suppliers

B. Chromatographic Conditions

  • Mobile Phase: A suitable mixture of acetonitrile and an aqueous buffer (e.g., water with perchloric acid). The exact ratio should be optimized for the specific column and system.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 200 nm or 210 nm (as 6-aminohexanoic acid lacks a strong chromophore)

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

C. Procedure

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to create a stock solution of known concentration. Prepare a series of dilutions for a calibration curve.

  • Sample Preparation: Prepare solutions of the this compound from each commercial supplier at the same concentration as the primary standard.

  • Analysis: Inject the standard solutions to establish the calibration curve and retention time. Inject each supplier's sample in triplicate.

  • Data Interpretation: Calculate the purity of each sample by comparing the area of the main peak to the total area of all peaks in the chromatogram. Identify and quantify impurities by their retention times and relative peak areas, potentially using known impurity standards for confirmation.[5][6]

Functional Efficacy Assessment via Fibrin Clot Lysis Assay

This assay measures the ability of this compound to inhibit the lysis of a fibrin clot, providing a direct measure of its biological activity.[7][8]

A. Materials and Reagents

  • Plate reader capable of measuring absorbance at 405 nm

  • Citrated platelet-poor human plasma

  • Tissue Plasminogen Activator (tPA)

  • Thrombin or Tissue Factor to initiate coagulation

  • Calcium Chloride (CaCl₂)

  • HEPES buffer

  • This compound samples from different suppliers

B. Procedure

  • Sample Preparation: Prepare stock solutions of this compound from each supplier in HEPES buffer. Create a range of dilutions to test different concentrations.

  • Assay Plate Setup: In a 96-well plate, add the following to each well:

    • Citrated plasma

    • Varying concentrations of the this compound sample (or buffer for control)

    • tPA solution to induce fibrinolysis

  • Initiation of Clotting: Add a solution containing thrombin (or tissue factor) and CaCl₂ to all wells to initiate clot formation.

  • Data Acquisition: Immediately place the plate in the reader and measure the optical density (OD) at 405 nm every minute for a duration sufficient to observe clot formation and subsequent lysis (e.g., 2-3 hours).

  • Data Analysis: Plot the OD405nm against time. The time to 50% clot lysis is a key parameter. A longer lysis time indicates higher antifibrinolytic activity. Compare the dose-response curves for the samples from different suppliers to determine relative efficacy.

Visualizing the Process and Pathway

To better understand the experimental logic and the biological context, the following diagrams are provided.

cluster_0 Sample Preparation & Initial Analysis cluster_1 Analytical Chemistry cluster_2 Functional Bioassay cluster_3 Data Analysis & Comparison SampleA Receive Sample (Supplier A) DissolveA Prepare Stock Solution A SampleA->DissolveA SampleB Receive Sample (Supplier B) DissolveB Prepare Stock Solution B SampleB->DissolveB HPLCA HPLC Analysis (Purity & Impurities) Sample A DissolveA->HPLCA ClotLysisA Clot Lysis Assay Sample A DissolveA->ClotLysisA HPLCB HPLC Analysis (Purity & Impurities) Sample B DissolveB->HPLCB ClotLysisB Clot Lysis Assay Sample B DissolveB->ClotLysisB DataAnalysis Analyze Purity, Impurity, & Efficacy Data HPLCA->DataAnalysis HPLCB->DataAnalysis ClotLysisA->DataAnalysis ClotLysisB->DataAnalysis Comparison Comparative Efficacy Report DataAnalysis->Comparison

Caption: Experimental workflow for comparing this compound suppliers.

Fibrinolysis_Pathway Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA tPA / uPA (Plasminogen Activators) tPA->Plasmin Activates FDPs Fibrin Degradation Products Plasmin->FDPs Degrades FibrinClot Fibrin Clot FibrinClot->FDPs EACA 6-Aminohexanoic Acid (EACA) EACA->Plasminogen Blocks Binding to Fibrin

Caption: Mechanism of action of 6-aminohexanoic acid in the fibrinolysis pathway.

By implementing a systematic approach that combines analytical chemistry with functional bioassays, researchers can make informed decisions when selecting a supplier for this compound. This ensures that the material meets the stringent quality and efficacy standards required for reliable and reproducible scientific outcomes.

References

Safety Operating Guide

Navigating the Safe Disposal of 6-Aminohexanoic Acid Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of 6-Aminohexanoic acid hydrochloride, ensuring the protection of personnel and adherence to regulatory standards.

Immediate Safety and Handling Considerations:

This compound is a white, odorless, solid powder. While stable under normal conditions, it is classified as a skin and eye irritant and may cause respiratory irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this chemical.

Quantitative Data on Disposal

While specific quantitative disposal limits for this compound are not publicly available and are largely dependent on local regulations and the specific waste management facility, the following table outlines general guidelines for chemical waste disposal that are pertinent to this compound.

ParameterGuidelineCitation
Disposal Method Dispose of contents/container to an approved waste disposal plant.[2]
Drain Disposal Not recommended; generally for non-hazardous, water-soluble, and pH-neutral substances in small quantities.[4][5]
Trash Disposal Not recommended; for non-radioactive, non-hazardous, non-flammable, non-reactive, non-corrosive, and non-toxic materials.[4][5]
Container Fullness Fill containers to no more than 90% of their capacity.[6]
Storage Duration Partially filled containers may remain in a Satellite Accumulation Area for up to one year. Full containers must be removed within three days.[7]

Detailed Protocol for the Disposal of this compound

This protocol outlines the necessary steps for the proper disposal of this compound, from initial waste collection to final removal by a licensed disposal facility.

Materials Required:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

  • Designated hazardous waste container (sturdy, leak-proof, and chemically compatible)

  • Hazardous waste label

  • Secondary containment bin

  • Spill kit for solids

Procedure:

  • Waste Identification and Segregation:

    • Identify this compound waste as a non-hazardous solid waste unless mixed with other hazardous materials.

    • Segregate this waste from other chemical waste streams to prevent inadvertent reactions.[7] Do not mix with strong oxidizing agents.[1]

  • Containerization:

    • Place the solid this compound waste into a designated, sturdy, and leak-proof hazardous waste container.[8]

    • Ensure the container is chemically compatible with the waste.

    • Do not overfill the container; a general guideline is to fill to no more than 90% capacity.[6]

  • Labeling:

    • Immediately label the waste container with a hazardous waste tag.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The specific hazards (e.g., "Skin Irritant," "Eye Irritant")

      • The date the waste was first added to the container

      • The name and contact information of the generating laboratory or personnel

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[7]

    • The SAA should be located at or near the point of generation and under the control of the laboratory personnel.[6]

    • Ensure the container is kept closed at all times except when adding waste.[8]

    • Place the primary waste container in a secondary containment bin to prevent the release of material in case of a leak.[8]

    • Store incompatible waste types separately within the SAA to prevent accidental mixing.[7]

  • Waste Pickup and Disposal:

    • Once the waste container is full (or after one year, whichever comes first), arrange for its removal by a licensed hazardous waste disposal company.

    • Complete a hazardous waste manifest to track the waste from its point of generation to its final disposal facility, adhering to the "cradle-to-grave" requirement of the Resource Conservation and Recovery Act (RCRA).[9][10]

    • Keep a copy of the manifest for your records.

  • Emergency Procedures:

    • In case of a spill, immediately alert personnel in the area.

    • Wearing appropriate PPE, contain the spill using a solid spill kit.

    • Sweep up the spilled material and place it in a designated hazardous waste container.[1][2] Avoid creating dust.[1][2]

    • Thoroughly clean the spill area.

    • Report the spill to the appropriate environmental health and safety officer.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Generation of 6-Aminohexanoic Acid Hydrochloride Waste ppe Step 1: Don Appropriate Personal Protective Equipment (PPE) start->ppe spill Emergency: Spill Occurs start->spill segregate Step 2: Identify and Segregate Waste ppe->segregate containerize Step 3: Place Waste in Designated Container segregate->containerize label_waste Step 4: Label Container with Hazardous Waste Tag containerize->label_waste store_saa Step 5: Store in Satellite Accumulation Area (SAA) in Secondary Containment label_waste->store_saa monitor Step 6: Monitor Container (Full or 1-Year Limit) store_saa->monitor request_pickup Step 7: Arrange for Waste Pickup by Licensed Contractor monitor->request_pickup Container Full or Time Limit Reached manifest Step 8: Complete Hazardous Waste Manifest request_pickup->manifest end_disposal End: Compliant Disposal manifest->end_disposal spill->ppe No spill_procedure Follow Emergency Spill Procedure spill->spill_procedure Yes spill_procedure->containerize Contain and Clean Up

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 6-Aminohexanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of 6-Aminohexanoic Acid Hydrochloride, ensuring laboratory safety and procedural accuracy.

Operational Plan: Safe Handling and Procedures

Adherence to the following step-by-step procedures is critical to ensure the safety of all laboratory personnel when working with this compound.

1. Engineering Controls and Personal Protective Equipment (PPE):

  • Ventilation: Always handle this compound in a well-ventilated area.[1][2] Use of a chemical fume hood is recommended, especially when handling the powder form, to minimize inhalation of dust.[3]

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory to protect against dust particles and potential splashes.[4]

  • Hand Protection: Wear nitrile rubber gloves tested according to EN 374 standards.[4] Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat should be worn. For tasks with a higher risk of dust generation, consider additional protective clothing.

  • Respiratory Protection: If dust is generated and ventilation is inadequate, a particulate filter respirator (e.g., N95 or P1) is necessary.[4]

2. Handling and Storage:

  • Handling: Avoid breathing dust.[1][2] Prevent contact with skin and eyes.[1][2] After handling, wash hands and any exposed skin thoroughly.[5]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]

3. Spill and Leak Procedures:

  • Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1]

  • Major Spills: In the event of a large spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE, including respiratory protection. Contain the spill and then collect the material as described for minor spills.

  • Cleaning: After the material has been collected, clean the spill area with a damp cloth or paper towel to remove any remaining dust.

Quantitative Data

PropertyValueSource
Chemical Name This compound-
CAS Number 4321-58-8-
Molecular Formula C6H14ClNO2-
Molecular Weight 167.63 g/mol -
Appearance White crystalline powder-
Melting Point 204 - 209 °C (for 6-Aminohexanoic acid)[1]
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation-

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid ProcedureSource
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][6]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][2][6]
Eye Contact Immediately rinse eyes cautiously with water for at least 15 minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting.[2] Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Seek medical attention.[3]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical: Dispose of the chemical in accordance with all applicable local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.

  • Contaminated Packaging: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste. The cleaned containers can then be disposed of as non-hazardous waste or recycled, depending on local regulations.

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

SafeHandlingWorkflow Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency a Assess Risks b Select & Don PPE (Goggles, Gloves, Lab Coat, Respirator if needed) a->b c Work in Ventilated Area (Fume Hood) b->c d Handle with Care (Avoid Dust/Contact) c->d e Store Properly (Tightly Closed, Cool, Dry) d->e i Collect Waste (Labeled Container) d->i spill Spill Occurs d->spill exposure Exposure Occurs d->exposure f Decontaminate Work Area e->f g Remove & Dispose of PPE Properly f->g h Wash Hands Thoroughly g->h j Dispose via Licensed Service (Follow Regulations) i->j spill_response Follow Spill Procedure spill->spill_response exposure_response Follow First Aid Measures exposure->exposure_response

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Aminohexanoic acid hydrochloride
Reactant of Route 2
6-Aminohexanoic acid hydrochloride

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